XZH-5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C22H25F6N5O4 |
|---|---|
Molecular Weight |
537.5 g/mol |
IUPAC Name |
methyl (2S)-2-[[(2S)-2-[[3,5-bis(trifluoromethyl)phenyl]carbamoylamino]-3-methylbutanoyl]amino]-3-(1-methylimidazol-4-yl)propanoate |
InChI |
InChI=1S/C22H25F6N5O4/c1-11(2)17(18(34)31-16(19(35)37-4)8-15-9-33(3)10-29-15)32-20(36)30-14-6-12(21(23,24)25)5-13(7-14)22(26,27)28/h5-7,9-11,16-17H,8H2,1-4H3,(H,31,34)(H2,30,32,36)/t16-,17-/m0/s1 |
InChI Key |
XTYDRDGSHBFNRY-IRXDYDNUSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CN(C=N1)C)C(=O)OC)NC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CN(C=N1)C)C(=O)OC)NC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of XZH-5
For Researchers, Scientists, and Drug Development Professionals
Abstract
XZH-5 is a synthetic, cell-permeable, non-peptide small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). Developed through structure-based design, this compound targets the phosphorylation of STAT3 at the Tyr705 residue, a critical step in its activation.[1][2][3][4] By inhibiting STAT3 phosphorylation, this compound effectively blocks STAT3 signaling pathways that are constitutively activated in a variety of human cancers, including breast, pancreatic, rhabdomyosarcoma, and hepatocellular carcinoma.[1][2][5] This inhibition leads to the downregulation of STAT3 downstream target genes involved in cell proliferation, survival, and angiogenesis, such as Cyclin D1, Bcl-2, and Survivin.[1][2] Consequently, this compound induces apoptosis, reduces colony formation, and inhibits cell migration in cancer cells expressing elevated levels of phosphorylated STAT3.[1][2] Furthermore, this compound has been shown to enhance the cytotoxic effects of conventional chemotherapeutic agents, suggesting its potential as a valuable component of combination cancer therapies.[2]
Core Mechanism of Action
This compound functions as a direct inhibitor of STAT3 phosphorylation. Computer modeling and docking simulations suggest that this compound binds to the SH2 domain of STAT3, specifically targeting the phosphotyrosine 705 (pY705) binding site and a side pocket.[1] This binding competitively inhibits the phosphorylation of STAT3 at Tyr705, which is a requisite step for its dimerization, nuclear translocation, and subsequent DNA binding and transcriptional activation of target genes.[1][2]
Signaling Pathway
The canonical STAT3 signaling pathway is initiated by the binding of cytokines, such as Interleukin-6 (IL-6), or growth factors to their cell surface receptors. This leads to the activation of associated Janus kinases (JAKs), which then phosphorylate the receptor, creating docking sites for the SH2 domain of STAT3. Once recruited, STAT3 is phosphorylated by JAKs at Tyr705. Phosphorylated STAT3 then forms homodimers or heterodimers with other STAT proteins, translocates to the nucleus, and binds to specific DNA response elements in the promoters of target genes, driving their transcription.
This compound disrupts this cascade by preventing the initial phosphorylation of STAT3. This blockade inhibits all subsequent downstream events, leading to the observed anti-cancer effects.
Quantitative Data
The inhibitory effects of this compound have been quantified across various cancer cell lines and assays. The following tables summarize the available data.
Table 1: IC50 Values of this compound and its Analogues in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| This compound Analogue | Breast Cancer | Breast | 6.5 |
| This compound Analogue | Pancreatic Cancer | Pancreatic | 7.6 |
Data from a study on this compound analogues.
Table 2: Dose-Dependent Effects of this compound on STAT3 Phosphorylation and Cell Viability
| Cell Line | Cancer Type | This compound Concentration (µM) | Effect on p-STAT3 (Tyr705) | Effect on Cell Viability |
| MDA-MB-231 | Breast | 25, 50 | Dose-dependent reduction | Significant decrease |
| SUM159 | Breast | 25, 50 | Dose-dependent reduction | Significant decrease |
| PANC-1 | Pancreatic | 25, 50 | Dose-dependent reduction | Significant decrease |
| SW1990 | Pancreatic | 25, 50 | Dose-dependent reduction | Significant decrease |
| RH28 | Rhabdomyosarcoma | 25, 50 | Dose-dependent reduction | Significant decrease |
| RH30 | Rhabdomyosarcoma | 25, 50 | Dose-dependent reduction | Significant decrease |
| RD2 | Rhabdomyosarcoma | 25, 50 | Dose-dependent reduction | Significant decrease |
Qualitative descriptions are based on Western blot and cell viability assay results from cited literature.[1][2]
Table 3: In Vivo Toxicity Assessment of this compound
| Animal Model | Dosage | Administration Route | Observation | Outcome |
| NOD/SCID Mice | 100 mg/kg | Subcutaneous (every other day for two weeks) | Body weight | No significant loss |
This suggests low toxicity of this compound at the tested dose in this model.[2]
Experimental Protocols
Detailed methodologies for key experiments used to characterize the mechanism of action of this compound are provided below.
Western Blot Analysis for STAT3 Phosphorylation
This protocol is used to determine the effect of this compound on the phosphorylation status of STAT3.
Detailed Steps:
-
Cell Culture and Treatment: Seed cancer cells (e.g., MDA-MB-231, PANC-1) in appropriate culture medium and grow to 60-80% confluency. Treat the cells with varying concentrations of this compound (e.g., 25 µM, 50 µM) or DMSO (vehicle control) for the desired duration (e.g., 8 hours).[2]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method like the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel via SDS-PAGE and transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705), total STAT3, and a loading control (e.g., GAPDH) overnight at 4°C. Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
Cell Viability Assay
This assay measures the effect of this compound on the viability of cancer cells.
Detailed Steps:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density.
-
Treatment: Treat the cells with various concentrations of this compound. In combination studies, cells can be co-treated with this compound and a chemotherapeutic agent (e.g., Doxorubicin or Gemcitabine).[2]
-
Incubation: Incubate the cells for a specified period (e.g., 36 hours).[2]
-
Viability Measurement: Measure cell viability using a commercially available kit, such as the CyQUANT NF Kit. This involves removing the medium, adding a dye solution that fluoresces upon binding to cellular nucleic acids, incubating, and then measuring the fluorescence at the appropriate excitation/emission wavelengths (e.g., 485/530 nm).[2]
Apoptosis Assay
This assay quantifies the induction of apoptosis by this compound.
Detailed Steps:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with different concentrations of this compound for a specified time (e.g., 2 or 8 hours).[2]
-
Caspase Activity Measurement: Measure caspase-3/7 activity using a commercially available kit (e.g., Apo-One Caspase-3/7 Reagent). Add the reagent to each well, incubate, and measure the fluorescence at the specified excitation and emission wavelengths (e.g., 485 nm excitation, 530 nm emission). An increase in fluorescence indicates an increase in caspase activity and apoptosis.[2]
Colony Formation Assay
This assay assesses the long-term effect of this compound on the proliferative capacity of single cancer cells.
Detailed Steps:
-
Pre-treatment: Treat cancer cells at 60-80% confluency with this compound (e.g., 25 µM or 50 µM) for a short duration (e.g., 2 hours).[2]
-
Seeding: After treatment, digest the cells, count viable cells, and seed a low number of cells (e.g., 1000 cells) per 100 mm dish in fresh medium without this compound.
-
Incubation: Culture the cells for an extended period (e.g., 14 days) to allow for colony formation.
-
Staining and Counting: Fix the colonies with methanol and stain them with crystal violet. Count the number of colonies to determine the effect of this compound on the long-term survival and proliferation of the cells.[2]
Cell Migration (Wound Healing) Assay
This assay evaluates the effect of this compound on the migratory ability of cancer cells.
Detailed Steps:
-
Create Monolayer: Grow cancer cells to 100% confluency in a culture dish.
-
Create Wound: Use a sterile pipette tip to create a linear scratch in the cell monolayer.
-
Treatment: Wash the cells to remove debris and treat them with this compound or DMSO for a short period (e.g., 2 hours).[2]
-
Incubation and Imaging: Replace the treatment medium with fresh culture medium and incubate the cells. Capture images of the scratch at the beginning of the experiment and after a specified time (e.g., 48 hours) to monitor cell migration into the wound area.[2]
-
Analysis: Measure the width of the scratch at different time points to quantify the rate of cell migration.
STAT3 Luciferase Reporter Assay
This assay measures the transcriptional activity of STAT3 in response to this compound treatment.
Detailed Steps:
-
Transfection: Co-transfect cells (e.g., HeLa or HEK293) with a STAT3-dependent firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization).
-
Treatment: Treat the transfected cells with this compound at various concentrations. In some experiments, cells can be stimulated with IL-6 to induce STAT3 activity.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities in the cell lysates using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell number. A decrease in the normalized luciferase activity indicates inhibition of STAT3 transcriptional activity.
Conclusion
This compound is a potent and selective small molecule inhibitor of STAT3 phosphorylation. Its mechanism of action is well-characterized, involving the direct inhibition of STAT3 activation, which in turn suppresses the expression of key genes involved in cancer cell proliferation and survival. The preclinical data strongly support the potential of this compound as a therapeutic agent for cancers with constitutively active STAT3 signaling, both as a monotherapy and in combination with existing chemotherapeutic drugs. Further investigation, including comprehensive in vivo efficacy and safety studies, is warranted to translate these promising preclinical findings into clinical applications.
References
- 1. Novel small molecule, XZH‐5, inhibits constitutive and interleukin‐6‐induced STAT3 phosphorylation in human rhabdomyosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Inhibits STAT3 Phosphorylation and Enhances the Cytotoxicity of Chemotherapeutic Drugs in Human Breast and Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Inhibits STAT3 Phosphorylation and Enhances the Cytotoxicity of Chemotherapeutic Drugs in Human Breast and Pancreatic Cancer Cells | PLOS One [journals.plos.org]
- 4. journals.plos.org [journals.plos.org]
- 5. Novel small molecule, this compound, inhibits constitutive and interleukin-6-induced STAT3 phosphorylation in human rhabdomyosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
XZH-5: A Technical Guide to its Structure, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
XZH-5 is a non-peptide, cell-permeable small molecule developed through structure-based design as a potent inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3) phosphorylation.[1][2][3] This document provides a comprehensive overview of the chemical structure, synthesis, and mechanism of action of this compound, along with detailed experimental protocols and quantitative data from preclinical studies.
Core Compound Details
| Identifier | Value |
| IUPAC Name | 2(S)-{2(S)-[3-(3,5-Bis-trifluoromethyl-phenyl)-ureido]-3-methyl-butyrylamino}-3-(1-methyl- 1H-imidazol-4-yl)-propionic acid methyl este |
| CAS Number | 1360562-98-6[4] |
| Chemical Formula | C₂₂H₂₅F₆N₅O₄[4] |
| Molecular Weight | 537.46 g/mol [4] |
| Exact Mass | 537.1811[4] |
Synthesis of this compound
The synthesis of this compound involves a multi-step process, as outlined in the diagram below. The key steps include the coupling of Boc-L-Valine with L-Histidine methyl ester, followed by deprotection and subsequent reaction with a custom phenyl isocyanate reagent.
Mechanism of Action: STAT3 Signaling Inhibition
This compound is designed to directly bind to the Src Homology 2 (SH2) domain of the STAT3 monomer, specifically at the phosphorylated tyrosine 705 (pY705) binding site.[1] This binding competitively inhibits the phosphorylation of STAT3 at Tyr705, a critical step for its activation, dimerization, and nuclear translocation.[1][5] The inhibition of STAT3 signaling leads to the downregulation of its downstream target genes, which are involved in cell proliferation, survival, and angiogenesis.[1][6]
Notably, studies have shown that this compound selectively inhibits STAT3 phosphorylation. For instance, it blocks IL-6-induced STAT3 activation but does not affect IFN-γ-induced STAT1 phosphorylation.[1][2] Furthermore, key signaling pathways such as mTOR, JAK2, AKT, and ERK are not affected by this compound treatment.[1][7]
Quantitative Data Summary
The biological effects of this compound have been quantified in various cancer cell lines. The following tables summarize the key findings.
Table 1: Inhibition of STAT3 Phosphorylation and Downstream Gene Expression
| Cell Line | Treatment | p-STAT3 Reduction | Bcl-2 mRNA | Bcl-xL mRNA | Cyclin D1 mRNA | Survivin mRNA |
| MDA-MB-231 | This compound (8h) | Dose-dependent | Downregulated | Downregulated | Downregulated | Downregulated |
| SUM159 | This compound (8h) | Dose-dependent | Downregulated | Downregulated | Downregulated | Downregulated |
| PANC-1 | This compound (8h) | Dose-dependent | Downregulated | No change | Downregulated | No change |
| SW1990 | This compound (8h) | Dose-dependent | No change | No change | No change | Downregulated |
| Data compiled from RT-PCR analysis following an 8-hour treatment with this compound.[1][7] |
Table 2: Induction of Apoptosis and Cytotoxicity
| Cell Line | This compound Conc. | Treatment Time | Apoptosis Induction |
| MDA-MB-231 | Various | 8 hours | Increased Cleaved PARP & Caspase-3 |
| SUM159 | Various | 8 hours | Increased Cleaved PARP & Caspase-3 |
| PANC-1 | Various | 8 hours | Increased Cleaved PARP & Caspase-3 |
| SW1990 | Various | 8 hours | Increased Cleaved PARP & Caspase-3 |
| MDA-MB-231 | 15µM / 20µM | 36 hours | Synergistic cytotoxicity with Doxorubicin (2.5 µM) |
| PANC-1 | 15µM / 20µM | 36 hours | Synergistic cytotoxicity with Gemcitabine (250 nM) |
| Apoptosis confirmed by Western Blot for cleaved PARP and Caspase-3 and Caspase-3/7 activity assays.[1][2][7] |
Detailed Experimental Protocols
Inhibition of IL-6-Induced STAT3 Phosphorylation
-
Cell Culture: Seed MCF-7 or ASPC-1 cells, which have low endogenous p-STAT3 levels.[1]
-
Serum Starvation: Culture cells in serum-free medium for 24 hours.[2]
-
Pre-treatment: Treat cells with this compound (e.g., 50 µM) for 2 hours.[1][2]
-
Stimulation: Add IL-6 (e.g., 50 ng/ml) and incubate for 30 minutes.[1][2]
-
Lysis and Analysis: Harvest cell lysates and analyze for p-STAT3 (Tyr705) and total STAT3 levels via Western Blot.[2]
Apoptosis Assay (Caspase-3/7 Activity)
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, PANC-1) into a 96-well plate.[1][2]
-
Treatment: Treat cells with varying concentrations of this compound for a specified duration (e.g., 2 or 8 hours).[1][2]
-
Reagent Addition: Add 100 µl of Apo-One® Caspase-3/7 reagent to each well.[1][2]
-
Incubation: Incubate the plate at 37°C for 30 minutes.[1][2]
-
Fluorescence Measurement: Measure fluorescence with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.[1][2]
Colony Formation Assay
-
Cell Seeding & Pre-treatment: Seed MDA-MB-231 or PANC-1 cells. At 60-80% confluency, treat with this compound (e.g., 25 µM or 50 µM) for 2 hours.[1][2]
-
Re-seeding: Digest the cells and re-seed a low number of viable cells (e.g., 1000 cells) onto a 100 mm dish in fresh medium.[1][2]
-
Incubation: Culture for approximately 14 days to allow for colony formation.[1][2]
-
Staining and Analysis: Fix the colonies with ice-cold methanol and stain with crystal violet. Count the number of colonies to assess the long-term effects of the compound.[1][2]
Reverse Transcriptase-Polymerase Chain Reaction (RT-PCR)
-
Cell Treatment: Treat cancer cells (e.g., MDA-MB-231, SUM159) with this compound or DMSO control for 8 hours at 60-80% confluency.[7]
-
RNA Extraction: Collect total RNA from the cells using a suitable kit (e.g., RNeasy Kits).[7]
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
PCR Amplification: Perform PCR using primers for STAT3 downstream target genes (e.g., Cyclin D1, Survivin, Bcl-xL, Bcl-2) and a housekeeping gene (e.g., GAPDH).[7]
-
Analysis: Analyze the PCR products via gel electrophoresis to determine the relative mRNA expression levels.[7]
References
- 1. This compound Inhibits STAT3 Phosphorylation and Enhances the Cytotoxicity of Chemotherapeutic Drugs in Human Breast and Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.plos.org [journals.plos.org]
- 3. This compound inhibits STAT3 phosphorylation and enhances the cytotoxicity of chemotherapeutic drugs in human breast and pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Novel small molecule, XZH‐5, inhibits constitutive and interleukin‐6‐induced STAT3 phosphorylation in human rhabdomyosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Inhibits STAT3 Phosphorylation and Enhances the Cytotoxicity of Chemotherapeutic Drugs in Human Breast and Pancreatic Cancer Cells | PLOS One [journals.plos.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the STAT3 Inhibitor XZH-5
This document provides a comprehensive technical overview of the compound this compound, a novel small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). It details the compound's mechanism of action, summarizes key quantitative data from preclinical studies, and outlines the experimental protocols used to evaluate its efficacy.
Introduction
This compound is a non-peptide, cell-permeable small molecule developed through structure-based drug design to target STAT3 phosphorylation.[1][2][3] Constitutive activation of the STAT3 signaling pathway is a common feature in a wide range of human cancers, including breast, pancreatic, liver, and rhabdomyosarcoma, making it a critical target for therapeutic intervention.[2][4][5][6] this compound has emerged as a promising lead compound that selectively inhibits this pathway, leading to anti-tumor effects.[4][5]
Chemical Properties:
-
IUPAC Name: 2(S)-{2(S)-[3-(3,5-Bis-trifluoromethyl-phenyl)-ureido]-3-methyl-butyrylamino}-3-(1-methyl- 1H-imidazol-4-yl)-propionic acid methyl este[7]
-
CAS Number: 1360562-98-6[7]
-
Molecular Formula: C22H25F6N5O4[7]
-
Molecular Weight: 537.46 g/mol [7]
Mechanism of Action
This compound functions as a potent and selective inhibitor of the STAT3 signaling pathway. Its primary mechanism involves the direct inhibition of STAT3 phosphorylation at the Tyr705 residue.[3][5][8] This phosphorylation event is a critical step for STAT3 activation, dimerization, and subsequent translocation to the nucleus where it acts as a transcription factor.
By blocking this phosphorylation, this compound effectively prevents STAT3 from regulating the expression of its downstream target genes, which are crucial for tumor cell survival, proliferation, and angiogenesis.[4][9] These target genes include anti-apoptotic proteins like Bcl-2, Bcl-xL, and Survivin, as well as cell cycle regulators like Cyclin D1.[2][4][6] The inhibition of STAT3 by this compound ultimately leads to the induction of apoptosis and a reduction in the migratory and colony-forming abilities of cancer cells.[4][6][8]
Notably, this compound demonstrates selectivity for STAT3, as it does not inhibit the IFN-γ-induced phosphorylation of the related STAT1 protein.[4][5] Furthermore, studies have shown that this compound does not significantly affect other major signaling pathways such as mTOR, JAK2, AKT, and ERK.[3][6]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound observed in various cancer cell lines.
Table 1: Dose-Dependent Inhibition of STAT3 Phosphorylation and Downstream Effects
| Cell Line | Cancer Type | Concentration (µM) | Duration | Effect | Reference |
|---|---|---|---|---|---|
| RD2, RH28, RH30 | Rhabdomyosarcoma | 12.5 - 25 | 8h | Dose-dependent reduction in p-STAT3 | [4] |
| MDA-MB-231, SUM159 | Breast Cancer | 10 - 50 | 8h | Dose-dependent reduction in p-STAT3 | [3] |
| PANC-1, SW1990 | Pancreatic Cancer | 10 - 50 | 8h | Dose-dependent reduction in p-STAT3 | [3] |
| RH30 | Rhabdomyosarcoma | 25 | 8h | Reduced STAT3 DNA binding ability | [4] |
| MDA-MB-231, SUM159 | Breast Cancer | Not specified | 8h | Downregulation of Bcl-2, Bcl-xL, CyclinD1, Survivin mRNA | [6] |
| PANC-1 | Pancreatic Cancer | Not specified | 8h | Downregulation of Bcl-2, Cyclin D1 mRNA |[6] |
Table 2: Effects on Cell Viability, Apoptosis, and Migration
| Cell Line | Cancer Type | Assay | Concentration (µM) | Duration | Effect | Reference |
|---|---|---|---|---|---|---|
| RD2, RH28, RH30 | Rhabdomyosarcoma | Apoptosis | 12.5 - 25 | Not specified | Increased cleavage of PARP and Caspase-3 | [4] |
| MDA-MB-231, PANC-1 | Breast, Pancreatic | Colony Formation | Not specified | 2h | Remarkable reduction in colony formation | [6] |
| MDA-MB-231, PANC-1 | Breast, Pancreatic | Cell Migration | Not specified | 2h (treatment) | Reduced cell migration ability after 48h |[1][6] |
Table 3: Synergistic Effects with Chemotherapeutic Agents
| Cell Line | Cancer Type | Chemotherapeutic | This compound Conc. (µM) | Duration | Effect | Reference |
|---|---|---|---|---|---|---|
| MDA-MB-231 | Breast Cancer | Doxorubicin (2.5 µM) | 15, 20 | 36h | Significantly reduced viable cell numbers | [3][6] |
| PANC-1 | Pancreatic Cancer | Gemcitabine (250 nM) | 15, 20 | 36h | Significantly reduced viable cell numbers |[3][6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below, synthesized from the cited literature.
Western Blot Analysis for Protein Phosphorylation
This protocol is used to determine the phosphorylation status of STAT3 and other proteins.
-
Cell Treatment: Culture cells to 60-80% confluence and treat with various concentrations of this compound or DMSO (vehicle control) for the specified duration (e.g., 8 hours).[3]
-
Lysis: Harvest cells and lyse them in an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
Electrophoresis: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-STAT3 (Tyr705), total STAT3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[3][4]
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
Reverse Transcription PCR (RT-PCR)
This protocol is used to measure the mRNA expression levels of STAT3 target genes.
-
Cell Treatment & RNA Extraction: Treat cells with this compound or DMSO for 8 hours. Collect total RNA from the cells using a commercial kit (e.g., RNeasy Kits).[1][3]
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcriptase enzyme.
-
PCR Amplification: Perform PCR amplification of the cDNA using primers specific for target genes (e.g., Bcl-2, Cyclin D1, Survivin) and a housekeeping gene (e.g., GAPDH) for normalization.[3][4] A typical PCR cycle is: 5 min at 94°C; followed by 25-30 cycles of 30s at 94°C, 30s at 55°C, and 30s at 72°C; with a final extension of 5 min at 72°C.[1][3]
-
Analysis: Analyze the PCR products by agarose gel electrophoresis and visualize them under UV light. Quantify band intensity relative to the housekeeping gene.
Cell Viability and Apoptosis Assays
These protocols assess the impact of this compound on cell survival.
-
Cell Seeding: Seed cells in a 96-well plate at a density of approximately 3,000 cells per well.[3][6]
-
Treatment: Treat cells with this compound alone or in combination with other chemotherapeutic agents (e.g., Doxorubicin, Gemcitabine) for the desired duration (e.g., 36 hours).[3][6]
-
Viability Measurement: Measure cell viability using a fluorescent dye-based kit (e.g., CyQUANT NF Kit) according to the manufacturer's instructions.[6]
-
Apoptosis Measurement: Measure apoptosis by detecting caspase activity. After treatment (e.g., 2 or 8 hours), add a reagent like Apo-One Caspase-3/7 to each well, incubate, and measure fluorescence (e.g., 485 nm excitation / 530 nm emission).[1][3]
Colony Formation Assay
This long-term assay evaluates the effect of this compound on the ability of single cells to form colonies.
-
Treatment: Treat confluent cells with this compound for a short duration (e.g., 2 hours) to inhibit STAT3 without inducing significant immediate cell death.[1][3][6]
-
Seeding: Digest the cells and re-seed a specific number of viable cells (e.g., 1000 cells) into a 100 mm dish containing fresh medium without this compound.[3][6]
-
Incubation: Culture the cells for approximately two weeks to allow for colony growth.[3][6]
-
Staining and Counting: Fix the colonies with ice-cold methanol and stain them with a solution like 1% crystal violet. Count the number of visible colonies.[3][6]
Synthesis
This compound and its analogues have been successfully designed and synthesized.[10] The development involved a structure-based design approach targeting the SH2 domain of STAT3, which is critical for its activation. This has led to the identification of lead compounds with IC50 values as low as 6.5 µM in breast cancer cells and 7.6 µM in pancreatic cancer cells, establishing a preliminary structure-activity relationship (SAR) for this class of inhibitors.[10]
Conclusion
This compound is a well-characterized STAT3 inhibitor with demonstrated preclinical efficacy across multiple cancer types. Its selective mechanism of action, which involves blocking STAT3 phosphorylation, leads to the downregulation of key survival and proliferation genes, ultimately inducing apoptosis in cancer cells.[4][6] Furthermore, its ability to enhance the efficacy of standard chemotherapeutic agents highlights its potential in combination therapies.[2][3][6] The data suggest that this compound is a valuable lead compound for the development of targeted therapies for cancers harboring constitutively active STAT3 signaling.[4][5]
References
- 1. journals.plos.org [journals.plos.org]
- 2. This compound inhibits STAT3 phosphorylation and enhances the cytotoxicity of chemotherapeutic drugs in human breast and pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Inhibits STAT3 Phosphorylation and Enhances the Cytotoxicity of Chemotherapeutic Drugs in Human Breast and Pancreatic Cancer Cells | PLOS One [journals.plos.org]
- 4. Novel small molecule, XZH‐5, inhibits constitutive and interleukin‐6‐induced STAT3 phosphorylation in human rhabdomyosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits STAT3 phosphorylation and causes apoptosis in human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Inhibits STAT3 Phosphorylation and Enhances the Cytotoxicity of Chemotherapeutic Drugs in Human Breast and Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound|XZH5 [dcchemicals.com]
- 10. Design, synthesis and evaluation of this compound analogues as STAT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
XZH-5: A Technical Guide to a Novel STAT3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
XZH-5 is a non-peptide, cell-permeable small molecule developed through structure-based design as a potent and selective inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3) phosphorylation.[1][2][3] Constitutive activation of the STAT3 signaling pathway is a key oncogenic driver in a variety of human cancers, including breast, pancreatic, and rhabdomyosarcoma.[1][2] this compound demonstrates significant anti-cancer activity in preclinical models by inhibiting STAT3 phosphorylation at the critical Tyr705 residue, leading to the downregulation of STAT3 target genes, induction of apoptosis, and suppression of cancer cell proliferation, colony formation, and migration.[1][2][4] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, including detailed experimental protocols and quantitative data to support its potential as a therapeutic agent.
Discovery and Design
This compound was identified through a rational, structure-based drug design approach targeting the STAT3 protein.[1][3] Computer modeling and docking simulations were employed to develop a small molecule that could bind directly to the phosphorylated tyrosine 705 (pY705) binding site within the SH2 domain of the STAT3 monomer.[1][2] This targeted approach aimed to create a non-peptide mimetic that could effectively disrupt STAT3 dimerization and subsequent downstream signaling. The design of this compound and its analogues represents a promising strategy for the development of targeted cancer therapies.[5]
Mechanism of Action
This compound exerts its biological effects by directly inhibiting the phosphorylation of STAT3 at the Tyr705 residue.[1][2][4] This inhibition prevents the homodimerization of STAT3 monomers, a critical step for their translocation into the nucleus and subsequent transcriptional activity.[2] The selectivity of this compound for STAT3 has been demonstrated, as it does not significantly affect the phosphorylation of other kinases such as JAK1, JAK2, AKT, or ERK at effective concentrations.[2]
Signaling Pathway
The binding of this compound to the STAT3 SH2 domain disrupts the IL-6-induced STAT3 signaling cascade, a key pathway for cancer cell proliferation and survival. By preventing STAT3 phosphorylation, this compound effectively blocks the nuclear translocation of STAT3 and the subsequent transcription of its downstream target genes.[2][4]
Caption: this compound inhibits the IL-6/JAK/STAT3 signaling pathway.
Preclinical Data
The anti-cancer effects of this compound have been evaluated in various cancer cell lines, demonstrating its potential as a broad-spectrum therapeutic agent.
Quantitative Data Summary
| Cell Line | Cancer Type | Assay | Endpoint | Result | Reference |
| MDA-MB-231 | Breast Cancer | Western Blot | p-STAT3 (Tyr705) Inhibition | Dose-dependent reduction | [4] |
| SUM159 | Breast Cancer | Western Blot | p-STAT3 (Tyr705) Inhibition | Dose-dependent reduction | [4] |
| PANC-1 | Pancreatic Cancer | Western Blot | p-STAT3 (Tyr705) Inhibition | Dose-dependent reduction | [4] |
| SW1990 | Pancreatic Cancer | Western Blot | p-STAT3 (Tyr705) Inhibition | Dose-dependent reduction | [4] |
| RH30 | Rhabdomyosarcoma | Western Blot | p-STAT3 (Tyr705) Inhibition | Dose-dependent reduction | [2] |
| RD2 | Rhabdomyosarcoma | Western Blot | p-STAT3 (Tyr705) Inhibition | Dose-dependent reduction | [2] |
| RH28 | Rhabdomyosarcoma | Western Blot | p-STAT3 (Tyr705) Inhibition | Dose-dependent reduction | [2] |
| MDA-MB-231 | Breast Cancer | Apoptosis Assay | Increased Caspase-3/7 activity | Dose-dependent increase | [1] |
| SUM159 | Breast Cancer | Apoptosis Assay | Increased Caspase-3/7 activity | Dose-dependent increase | [1] |
| PANC-1 | Pancreatic Cancer | Apoptosis Assay | Increased Caspase-3/7 activity | Dose-dependent increase | [1] |
| SW1990 | Pancreatic Cancer | Apoptosis Assay | Increased Caspase-3/7 activity | Dose-dependent increase | [1] |
| MDA-MB-231 | Breast Cancer | Colony Formation | Reduced colony formation | Significant reduction with 25µM & 50µM | [4] |
| PANC-1 | Pancreatic Cancer | Colony Formation | Reduced colony formation | Significant reduction with 25µM & 50µM | [4] |
| MDA-MB-231 | Breast Cancer | Cell Migration | Reduced cell migration | Dose-dependent reduction | [4] |
| PANC-1 | Pancreatic Cancer | Cell Migration | Reduced cell migration | Dose-dependent reduction | [4] |
| MDA-MB-231 | Breast Cancer | Combination Therapy | Enhanced Doxorubicin cytotoxicity | Significant reduction in cell viability | [1] |
| PANC-1 | Pancreatic Cancer | Combination Therapy | Enhanced Gemcitabine cytotoxicity | Significant reduction in cell viability | [1] |
IC50 values for this compound have been reported to be as low as 6.5µM in breast cancer cell lines and 7.6µM in pancreatic cancer cell lines for its analogues.[5]
In Vivo Studies
Preliminary in vivo studies have been conducted in 4- to 5-week-old female non-obese diabetic/severe combined immunodeficiency (NOD/SCID) mice.[1] Subcutaneous administration of this compound at a dose of 100 mg/kg every other day for two weeks did not result in significant body weight loss, suggesting a favorable toxicity profile at this dose.[1] Further in vivo efficacy studies are warranted to establish a clear therapeutic window and anti-tumor activity in animal models.
Experimental Protocols
Detailed methodologies for the key experiments used to characterize this compound are provided below.
Western Blot Analysis
This protocol is used to detect the levels of total and phosphorylated STAT3.
Caption: Workflow for Western Blot analysis of STAT3 phosphorylation.
Methodology:
-
Cell Lysis: Cells are lysed in cold RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for p-STAT3 (Tyr705) and total STAT3.
-
Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assay (Caspase-3/7 Activity)
This assay quantifies the induction of apoptosis by measuring the activity of caspases 3 and 7.
Methodology:
-
Cell Seeding: Cells are seeded in a 96-well plate and treated with various concentrations of this compound.
-
Reagent Addition: After the desired incubation period, a luminogenic caspase-3/7 substrate is added to each well.
-
Incubation: The plate is incubated at room temperature to allow for caspase cleavage of the substrate.
-
Measurement: The luminescence, which is proportional to the amount of caspase-3/7 activity, is measured using a plate reader.
Colony Formation Assay
This assay assesses the long-term proliferative capacity of cells after treatment with this compound.
Methodology:
-
Cell Treatment: Cells are treated with this compound for a defined period.
-
Cell Seeding: A low density of viable cells is seeded into new culture dishes.
-
Incubation: Cells are allowed to grow for 10-14 days until visible colonies form.
-
Staining: Colonies are fixed with methanol and stained with crystal violet.
-
Quantification: The number of colonies containing at least 50 cells is counted.
Cell Migration Assay (Wound Healing Assay)
This assay measures the ability of cells to migrate and close a "wound" created in a cell monolayer.
Methodology:
-
Monolayer Culture: Cells are grown to confluence in a culture plate.
-
Wound Creation: A sterile pipette tip is used to create a scratch in the monolayer.
-
Treatment: The cells are washed to remove debris and then treated with this compound.
-
Imaging: The wound closure is monitored and imaged at different time points.
-
Analysis: The rate of cell migration is quantified by measuring the change in the wound area over time.
Synthesis
A detailed protocol for the synthesis of this compound has been described in the literature.[5] The synthesis involves a multi-step process that can be adapted for the generation of analogues for structure-activity relationship (SAR) studies.[5] Researchers interested in synthesizing this compound should refer to the primary literature for the specific reaction conditions and characterization data.[5]
Clinical Development
As of the date of this publication, there is no publicly available information regarding any clinical trials of this compound. The compound remains in the preclinical stage of development.
Conclusion
This compound is a promising preclinical candidate that selectively targets the STAT3 signaling pathway. Its potent anti-proliferative and pro-apoptotic effects in various cancer models, coupled with a favorable preliminary safety profile, highlight its potential for further development as a targeted cancer therapeutic. The data and protocols presented in this guide provide a valuable resource for researchers in the field of oncology and drug discovery. Further investigation, particularly comprehensive in vivo efficacy and pharmacokinetic/pharmacodynamic studies, are necessary to advance this compound towards clinical evaluation.
References
- 1. This compound Inhibits STAT3 Phosphorylation and Enhances the Cytotoxicity of Chemotherapeutic Drugs in Human Breast and Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel small molecule, XZH‐5, inhibits constitutive and interleukin‐6‐induced STAT3 phosphorylation in human rhabdomyosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.plos.org [journals.plos.org]
- 4. This compound Inhibits STAT3 Phosphorylation and Enhances the Cytotoxicity of Chemotherapeutic Drugs in Human Breast and Pancreatic Cancer Cells | PLOS One [journals.plos.org]
- 5. Design, synthesis and evaluation of this compound analogues as STAT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
XZH-5: A Targeted Approach to STAT3 Inhibition for Cancer Therapy
An In-depth Technical Guide on the Identification and Validation of the STAT3 Inhibitor XZH-5
For Researchers, Scientists, and Drug Development Professionals
Abstract
Signal Transducer and Activator of Transcription 3 (STAT3) is a constitutively activated transcription factor in a multitude of human cancers, playing a pivotal role in tumor cell proliferation, survival, and migration. This central role has rendered STAT3 a promising molecular target for cancer therapeutics. This technical guide details the identification and validation of this compound, a non-peptide, cell-permeable small molecule designed to inhibit STAT3 phosphorylation. Through a comprehensive review of preclinical studies, this document outlines the mechanism of action, target engagement, and anti-cancer effects of this compound. Quantitative data on its inhibitory effects and detailed protocols for key validation experiments are provided to support further research and development of this promising therapeutic agent.
Introduction
The STAT3 signaling pathway is a critical mediator of cellular responses to cytokines and growth factors.[1] In normal physiological conditions, its activation is transient and tightly regulated.[2] However, in many malignancies, including breast, pancreatic, and rhabdomyosarcoma, STAT3 is persistently activated, leading to the transcription of genes involved in oncogenesis.[2][3][4] The aberrant activation of STAT3 makes it an attractive target for therapeutic intervention.[2] this compound was developed through a structure-based design approach to specifically target the phosphorylation of STAT3 at the Tyr705 residue, a critical step for its activation and subsequent dimerization and nuclear translocation.[5][6]
Target Identification: STAT3
The selection of STAT3 as the therapeutic target for this compound is based on its extensive validation as a driver of tumorigenesis. Constitutive STAT3 signaling promotes cancer cell proliferation, prevents apoptosis, and facilitates metastasis.[4] this compound was designed to bind to the SH2 domain of STAT3, thereby inhibiting its phosphorylation and downstream signaling.[6]
Target Validation: In Vitro and Cellular Efficacy of this compound
The efficacy of this compound as a STAT3 inhibitor has been demonstrated across various cancer cell lines. Treatment with this compound leads to a dose-dependent decrease in STAT3 phosphorylation, resulting in the downregulation of its target genes, induction of apoptosis, and inhibition of cancer cell migration and colony formation.[3][4]
Quantitative Analysis of this compound Activity
While specific IC50 and Kd values are not consistently reported in a consolidated format across the primary literature, the available data from dose-response studies indicate the potent and selective activity of this compound against cancer cells with activated STAT3. The following tables summarize the observed effects of this compound at various concentrations.
| Cell Line | Cancer Type | This compound Concentration (µM) | Observed Effect | Reference |
| MDA-MB-231, SUM159 | Breast Cancer | 15, 20 | Inhibition of STAT3 phosphorylation, downregulation of Bcl-2, Bcl-xL, Cyclin D1, and Survivin mRNA levels.[3][5] | [3] |
| PANC-1, SW1990 | Pancreatic Cancer | 15, 20 | Inhibition of STAT3 phosphorylation, downregulation of Bcl-2 and Cyclin D1 (PANC-1) or Survivin (SW1990) mRNA.[3] | [3] |
| RH28, RH30, RD2 | Rhabdomyosarcoma | 25 | Inhibition of STAT3 phosphorylation, decreased STAT3 DNA binding ability, and downregulation of target genes.[4] | [4] |
| MCF-7, ASPC-1 | Breast/Pancreatic | 25, 50 | Blockade of IL-6-induced STAT3 phosphorylation.[3] | [3] |
Table 1: Cellular Activity of this compound in Various Cancer Cell Lines. This table summarizes the effective concentrations of this compound and its observed biological effects in different cancer cell lines as reported in the literature.
| Assay Type | Cell Line(s) | This compound Concentration (µM) | Outcome | Reference |
| Colony Formation | MDA-MB-231, PANC-1 | Not specified | Remarkable reduction in colony formation capability.[5] | [5] |
| Cell Migration (Wound Healing) | MDA-MB-231, PANC-1 | Not specified | Reduced migration ability after 48 hours.[5] | [5] |
| Apoptosis (Caspase-3/7 activity) | MDA-MB-231, SUM159, PANC-1, SW1990 | Dose-dependent | Increased caspase-3/7 activity.[3] | [3] |
| Chemosensitization | MDA-MB-231 | 15, 20 | Enhanced cytotoxicity of Doxorubicin.[3] | [3] |
| Chemosensitization | PANC-1 | 15, 20 | Enhanced cytotoxicity of Gemcitabine.[3] | [3] |
Table 2: Functional Effects of this compound on Cancer Cell Phenotypes. This table outlines the impact of this compound on key cancer cell behaviors such as proliferation, migration, and sensitivity to chemotherapy.
Signaling Pathway and Mechanism of Action
This compound exerts its anti-cancer effects by directly interfering with the STAT3 signaling cascade. Upon binding of cytokines or growth factors to their receptors, Janus kinases (JAKs) are activated, which in turn phosphorylate STAT3 at Tyr705.[1] This phosphorylation event is critical for the homodimerization of STAT3 monomers, their translocation into the nucleus, and subsequent binding to the promoters of target genes.[2] this compound was designed to bind to the pY705 binding site of the STAT3 monomer, thus preventing its phosphorylation and activation.[3] This blockade leads to the downregulation of key genes involved in cell survival and proliferation, such as Bcl-2, Bcl-xL, Cyclin D1, and Survivin.[3][4]
Figure 1: The STAT3 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the validation of this compound as a STAT3 inhibitor.
Western Blot Analysis of STAT3 Phosphorylation
This protocol is for assessing the levels of phosphorylated STAT3 (p-STAT3) and total STAT3 in cancer cells treated with this compound.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, PANC-1)
-
This compound compound
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-p-STAT3 (Tyr705), Rabbit anti-STAT3, and anti-loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody (anti-rabbit IgG)
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with varying concentrations of this compound or DMSO (vehicle control) for the desired time (e.g., 8 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with 100-150 µL of ice-cold lysis buffer per well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes. Load equal amounts of protein (e.g., 30 µg) onto an SDS-PAGE gel and run at a constant voltage.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-STAT3 (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To detect total STAT3 and the loading control, the membrane can be stripped and re-probed with the respective primary antibodies.
Figure 2: Workflow for Western Blot analysis of STAT3 phosphorylation.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm the direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding increases the thermal stability of the target protein.
Materials:
-
Cancer cell line expressing STAT3
-
This compound compound
-
PBS with protease inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
Centrifuge
-
Western blotting materials (as described in section 5.1)
Procedure:
-
Cell Treatment: Treat cultured cells with this compound or vehicle control for a specified time (e.g., 1-2 hours) to allow for cell penetration and target binding.
-
Heating: Harvest the cells and resuspend them in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the samples to a range of temperatures (e.g., 40-70°C in 2-3°C increments) for a short duration (e.g., 3 minutes) in a thermal cycler, followed by cooling to room temperature.
-
Cell Lysis: Lyse the cells using a suitable method, such as three cycles of freeze-thaw or sonication, to release the soluble proteins.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated, denatured proteins.
-
Analysis of Soluble Fraction: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of soluble STAT3 at each temperature point by Western blotting, as described in section 5.1.
-
Data Analysis: Quantify the band intensities for STAT3 at each temperature for both the this compound treated and control samples. Plot the percentage of soluble STAT3 against temperature. A shift in the melting curve to a higher temperature in the this compound treated samples indicates target engagement.
Figure 3: Workflow for the Cellular Thermal Shift Assay (CETSA).
Conclusion and Future Directions
This compound has been identified and validated as a potent and selective inhibitor of STAT3 phosphorylation. Preclinical studies have demonstrated its ability to suppress the growth of various cancer cells by inducing apoptosis and inhibiting cell migration, highlighting its therapeutic potential. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other potential STAT3 inhibitors. Future studies should focus on obtaining comprehensive pharmacokinetic and pharmacodynamic data, as well as evaluating the in vivo efficacy and safety of this compound in relevant animal models of cancer. The continued exploration of targeted therapies like this compound holds significant promise for advancing cancer treatment.
References
- 1. Integrative Bayesian analysis identifies rhabdomyosarcoma disease genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tvarditherapeutics.com [tvarditherapeutics.com]
- 3. This compound Inhibits STAT3 Phosphorylation and Enhances the Cytotoxicity of Chemotherapeutic Drugs in Human Breast and Pancreatic Cancer Cells | PLOS One [journals.plos.org]
- 4. Novel small molecule, XZH‐5, inhibits constitutive and interleukin‐6‐induced STAT3 phosphorylation in human rhabdomyosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Inhibits STAT3 Phosphorylation and Enhances the Cytotoxicity of Chemotherapeutic Drugs in Human Breast and Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. STAT Protein Thermal Shift Assays to Monitor Protein-Inhibitor Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
XZH-5: A Potent Inhibitor of STAT3 Signaling in Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
XZH-5 is a non-peptide, cell-permeable small molecule developed through structure-based design to specifically target the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2][3][4] Constitutive activation of the STAT3 signaling pathway is a frequent oncogenic driver in a variety of human cancers, including breast, pancreatic, and rhabdomyosarcoma, making it a promising target for therapeutic intervention.[2][3][4][5] this compound has demonstrated significant potential in preclinical studies by inhibiting STAT3 phosphorylation, inducing apoptosis, and enhancing the efficacy of conventional chemotherapeutic agents in cancer cells with elevated STAT3 activity.[1][2][4]
Core Mechanism of Action
This compound exerts its biological activity by directly inhibiting the phosphorylation of STAT3 at the Tyr705 residue.[1][2][3][4][6] This post-translational modification is a critical step in the activation of STAT3, which is often mediated by upstream kinases such as Janus kinases (JAKs) in response to cytokine signaling, for instance, with Interleukin-6 (IL-6).[1][2][5] By preventing this phosphorylation event, this compound effectively blocks the subsequent dimerization, nuclear translocation, and DNA binding of STAT3, thereby inhibiting the transcription of its downstream target genes.[1][5][6]
Notably, the inhibitory action of this compound appears to be selective for STAT3. Studies have shown that this compound does not significantly affect other signaling pathways, such as the mTOR, JAK2, AKT, and ERK pathways.[1][2][3] Furthermore, it does not inhibit the interferon-γ-induced phosphorylation of STAT1, indicating a degree of specificity for the STAT3 signaling cascade.[5][6]
Quantitative Biological Activity Data
The following tables summarize the quantitative data on the cytotoxic and inhibitory effects of this compound in various cancer cell lines.
| Cell Line | Cancer Type | Assay Type | Metric | Value | Reference |
| MDA-MB-231 | Breast Cancer | MTT Assay | IC50 | 15.5 µM | [7] |
| HPAC | Pancreatic Cancer | MTT Assay | IC50 | 17.4 µM | [7] |
Signaling Pathway
The following diagram illustrates the targeted inhibition of the STAT3 signaling pathway by this compound.
Key Biological Effects of this compound
-
Induction of Apoptosis: Treatment with this compound leads to a concomitant increase in the levels of cleaved PARP and caspase-3, which are key markers of apoptosis.[1][2][3] The activity of caspase-3/7 is also enhanced in cancer cells following exposure to this compound.[2][3]
-
Downregulation of STAT3 Target Genes: By inhibiting STAT3, this compound effectively reduces the mRNA expression of several downstream target genes that are crucial for tumor cell survival and proliferation. These include Cyclin D1, Bcl-2, Bcl-xL, and Survivin.[1][2][3][5]
-
Inhibition of Colony Formation and Cell Migration: this compound has been shown to reduce the colony-forming ability of breast and pancreatic cancer cells, indicating an inhibitory effect on their long-term proliferative capacity.[1][3] Additionally, this compound treatment impairs the migratory ability of these cancer cells.[1][3][5]
-
Synergistic Effects with Chemotherapeutic Drugs: this compound enhances the cytotoxic effects of conventional chemotherapeutic agents.[1][2][4] For instance, in breast cancer cells, it acts synergistically with Doxorubicin, while in pancreatic cancer cells, it enhances the efficacy of Gemcitabine.[1][2] This suggests that this compound could be used in combination therapies to potentially lower the required doses of cytotoxic drugs and mitigate their side effects.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a density of approximately 3,000 cells per well and cultured for 24 hours.
-
Treatment: The cells are then treated with varying concentrations of this compound, either alone or in combination with other chemotherapeutic agents (e.g., Doxorubicin for MDA-MB-231 cells or Gemcitabine for PANC-1 cells).
-
Incubation: The treated cells are incubated for a specified period, for example, 36 hours, to allow the drugs to take effect.[2]
-
Measurement: Cell viability is measured using a commercial kit such as the CyQUANT NF Kit. The medium is removed, and a dye solution is added to each well. After a 30-minute incubation at 37°C, the fluorescence is measured at an excitation/emission wavelength of approximately 485/530 nm.[1][2]
Apoptosis Assay (Caspase-3/7 Activity)
-
Cell Seeding and Treatment: Cells are seeded in a 96-well plate and treated with different concentrations of this compound for a specified duration (e.g., 2 or 8 hours).[3]
-
Reagent Addition: Following treatment, a caspase-3/7 reagent (e.g., Apo-One® Caspase-3/7 Reagent) is added to each well.
-
Incubation: The plate is incubated at 37°C for 30 minutes.[3]
-
Fluorescence Measurement: The fluorescence, which is proportional to the amount of caspase-3/7 activity, is measured at an excitation wavelength of 485 nm and an emission wavelength of 530 nm.[3]
Western Blot Analysis
-
Cell Lysis: After treatment with this compound for a designated time (e.g., 8 hours), cells are harvested and lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against proteins of interest, such as p-STAT3 (Tyr705), total STAT3, cleaved PARP, and cleaved Caspase-3.[1][2][3][5]
-
Detection: After washing, the membrane is incubated with a secondary antibody conjugated to horseradish peroxidase, and the protein bands are visualized using an enhanced chemiluminescence detection system.
Colony Formation Assay
-
Pre-treatment: Cancer cells are pre-treated with this compound (e.g., 25 µM or 50 µM) for 2 hours.[1][3]
-
Cell Seeding: After pre-treatment, viable cells are counted, and a specific number of cells (e.g., 1000 cells) are seeded into a 100 mm dish.[1]
-
Incubation: The cells are cultured in fresh medium without this compound for approximately 14 days to allow for colony formation.[1]
-
Staining and Counting: The resulting colonies are fixed with cold methanol and stained with crystal violet. The number of colonies is then counted to assess the long-term effects of this compound on cell proliferation and survival.[1][3]
Luciferase Reporter Assay for STAT3 Transcriptional Activity
-
Cell Transfection: HeLa cells are co-transfected with a STAT3-dependent luciferase reporter plasmid (Stat3-Luc) and a control plasmid.
-
Treatment: The transfected cells are treated with this compound.
-
Luciferase Measurement: Luciferase activity is measured using a dual-luciferase reporter assay system. The activity of the STAT3-dependent luciferase is normalized to the control luciferase activity to determine the effect of this compound on STAT3 transcriptional activity.[1][2]
Experimental Workflow Example
The following diagram outlines a typical experimental workflow to evaluate the effect of this compound on STAT3 phosphorylation and apoptosis.
Concluding Remarks
This compound is a promising small molecule inhibitor of STAT3 phosphorylation with demonstrated anti-cancer activity in preclinical models of breast, pancreatic, and rhabdomyosarcoma cancers. Its ability to induce apoptosis, inhibit cell proliferation and migration, and synergize with existing chemotherapies highlights its potential as a therapeutic agent. The detailed experimental protocols and workflow provided in this guide offer a framework for researchers to further investigate the biological activity of this compound and explore its translational potential in oncology.
References
- 1. This compound Inhibits STAT3 Phosphorylation and Enhances the Cytotoxicity of Chemotherapeutic Drugs in Human Breast and Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.plos.org [journals.plos.org]
- 3. This compound Inhibits STAT3 Phosphorylation and Enhances the Cytotoxicity of Chemotherapeutic Drugs in Human Breast and Pancreatic Cancer Cells | PLOS One [journals.plos.org]
- 4. This compound inhibits STAT3 phosphorylation and enhances the cytotoxicity of chemotherapeutic drugs in human breast and pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel small molecule, XZH‐5, inhibits constitutive and interleukin‐6‐induced STAT3 phosphorylation in human rhabdomyosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound inhibits STAT3 phosphorylation and causes apoptosis in human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
XZH-5: A Technical Guide for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
XZH-5 is a synthetic, non-peptide, cell-permeable small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). Constitutive activation of the STAT3 signaling pathway is a hallmark of numerous human cancers, promoting cell proliferation, survival, and migration, while suppressing anti-tumor immunity. This compound has emerged as a promising preclinical candidate for cancer therapy by directly targeting this key oncogenic driver. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and a visual representation of its role in cellular signaling pathways.
Core Mechanism of Action
This compound exerts its anti-cancer effects by specifically inhibiting the phosphorylation of STAT3 at the tyrosine 705 (Tyr705) residue.[1][2] This phosphorylation event is critical for the dimerization, nuclear translocation, and DNA binding of STAT3, which in turn activates the transcription of a wide array of downstream target genes involved in tumorigenesis. By preventing STAT3 phosphorylation, this compound effectively abrogates its function as a transcription factor. This leads to the downregulation of key proteins that promote cancer cell survival and proliferation, such as Cyclin D1, Bcl-2, and Survivin.[1][2] The inhibition of the STAT3 pathway by this compound ultimately results in the induction of apoptosis (programmed cell death), and a reduction in colony formation and cell migration in various cancer cell lines.[1]
Data Presentation
In Vitro Efficacy: Dose-Dependent Inhibition of STAT3 Phosphorylation
This compound has been shown to inhibit STAT3 phosphorylation in a dose-dependent manner across various cancer cell lines. The following table summarizes the observed effects at different concentrations.
| Cancer Type | Cell Line | This compound Concentration (µM) | Effect on p-STAT3 (Tyr705) | Reference |
| Breast Cancer | MDA-MB-231 | 15, 20 | Dose-dependent reduction | [1] |
| Breast Cancer | SUM159 | 15, 20 | Dose-dependent reduction | [1] |
| Pancreatic Cancer | PANC-1 | 15, 20 | Dose-dependent reduction | [1] |
| Pancreatic Cancer | SW1990 | 15, 20 | Dose-dependent reduction | [1] |
In Vitro Efficacy: IC50 Values
In Vivo Efficacy
Preclinical studies in mouse models have indicated that this compound exhibits low toxicity, with no significant body weight loss observed at effective concentrations.[1] However, detailed public data on tumor growth inhibition, including changes in tumor volume and weight in xenograft models, is currently limited.
Synergistic Effects with Chemotherapy
This compound has been shown to enhance the cytotoxic effects of conventional chemotherapeutic agents. This synergistic activity suggests a potential role for this compound in combination therapies to overcome drug resistance and improve treatment outcomes.[1]
| Cancer Type | Cell Line | Chemotherapeutic Agent | This compound Concentration (µM) | Observed Effect | Reference |
| Breast Cancer | MDA-MB-231 | Doxorubicin (2.5 µM) | 15, 20 | Enhanced cytotoxicity | [1] |
| Pancreatic Cancer | PANC-1 | Gemcitabine (250 nM) | 15, 20 | Enhanced cytotoxicity | [1] |
Experimental Protocols
Western Blot Analysis for STAT3 Phosphorylation
Objective: To determine the effect of this compound on the phosphorylation of STAT3.
Methodology:
-
Cell Culture and Treatment: Plate cancer cells (e.g., MDA-MB-231, PANC-1) and grow to 70-80% confluency. Treat cells with desired concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 8 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. Perform electrophoresis and transfer proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Caspase-3/7 Activity Assay (Apoptosis)
Objective: To quantify the induction of apoptosis by this compound.
Methodology:
-
Cell Plating and Treatment: Seed cells in a 96-well plate and treat with various concentrations of this compound for the desired time.
-
Assay Reagent Addition: Add a caspase-3/7 reagent (e.g., Caspase-Glo® 3/7 Assay) to each well.
-
Incubation: Incubate the plate at room temperature in the dark for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of caspase-3/7 activity.
Colony Formation Assay
Objective: To assess the long-term effect of this compound on the proliferative capacity of single cells.
Methodology:
-
Cell Seeding: Plate a low density of cells (e.g., 500-1000 cells/well) in a 6-well plate.
-
Treatment: Treat the cells with this compound or vehicle control for a specified period (e.g., 24 hours).
-
Incubation: Remove the treatment and allow the cells to grow in fresh medium for 10-14 days, until visible colonies are formed.
-
Staining: Fix the colonies with methanol and stain with crystal violet.
-
Quantification: Count the number of colonies (typically >50 cells) in each well.
Cell Migration Assay (Wound Healing)
Objective: To evaluate the effect of this compound on cancer cell migration.
Methodology:
-
Create a Monolayer: Grow cells to a confluent monolayer in a 6-well plate.
-
Create a "Wound": Use a sterile pipette tip to create a scratch in the monolayer.
-
Treatment: Wash with PBS to remove detached cells and add fresh medium containing this compound or vehicle control.
-
Imaging: Capture images of the wound at 0 hours and at subsequent time points (e.g., 24, 48 hours).
-
Analysis: Measure the width of the wound at different points and calculate the rate of closure.
Visualizing the Impact of this compound
Signaling Pathway of this compound Action
Caption: The inhibitory effect of this compound on the STAT3 signaling pathway.
Experimental Workflow for Assessing this compound Efficacy
Caption: A typical in vitro workflow for evaluating the anti-cancer effects of this compound.
Clinical Development
As of the latest available information, there are no publicly registered clinical trials specifically investigating this compound in human subjects. The development of this compound appears to be in the preclinical stage of research.
Conclusion
This compound represents a promising targeted therapy for cancers characterized by the constitutive activation of STAT3 signaling. Its ability to inhibit STAT3 phosphorylation, induce apoptosis, and synergize with existing chemotherapies warrants further investigation. This guide provides a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound. Future studies should focus on comprehensive in vivo efficacy and pharmacokinetic profiling to pave the way for potential clinical evaluation.
References
- 1. This compound Inhibits STAT3 Phosphorylation and Enhances the Cytotoxicity of Chemotherapeutic Drugs in Human Breast and Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits STAT3 phosphorylation and enhances the cytotoxicity of chemotherapeutic drugs in human breast and pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
XZH-5: A Preclinical Technical Guide on Pharmacology and Toxicology
For Research, Scientific, and Drug Development Professionals
Abstract
XZH-5 is a novel, non-peptide, cell-permeable small molecule inhibitor targeting the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Constitutive activation of STAT3 is a key oncogenic driver in a multitude of human cancers, making it a prime target for therapeutic intervention. This compound selectively inhibits the phosphorylation of STAT3 at the Tyr705 residue, leading to the suppression of downstream gene expression, induction of apoptosis, and inhibition of tumor cell proliferation and migration. This document provides a comprehensive overview of the preclinical pharmacology, pharmacokinetics, and toxicology of this compound, based on publicly available data. It is intended to serve as a technical guide for researchers and drug development professionals investigating STAT3-targeted therapies.
Pharmacology
This compound exerts its anti-neoplastic effects by directly interfering with the activation of the STAT3 protein, a latent cytoplasmic transcription factor that plays a pivotal role in cell growth, survival, and differentiation.
Mechanism of Action
This compound is a structure-based designed molecule that selectively targets STAT3. Its primary mechanism of action is the inhibition of both constitutive and interleukin-6 (IL-6)-induced STAT3 phosphorylation at Tyr705.[1][2][3] This phosphorylation event is critical for the dimerization, nuclear translocation, and DNA binding of STAT3. By preventing this activation step, this compound effectively blocks the transcriptional activity of STAT3.[3][4] This leads to the downregulation of various STAT3 target genes responsible for cell proliferation (e.g., Cyclin D1) and survival (e.g., Bcl-2, Bcl-xL, Survivin).[1][2][4][5] The inhibition of the STAT3 pathway by this compound ultimately results in the induction of apoptosis (programmed cell death) and a reduction in the colony-forming ability and migration of cancer cells.[1][3][4][5]
Signaling Pathway
The diagram below illustrates the role of STAT3 in oncogenesis and the inhibitory action of this compound. Cytokines like IL-6 or growth factors activate upstream kinases (e.g., JAKs, SRC), which then phosphorylate STAT3. Phosphorylated STAT3 (p-STAT3) dimerizes, translocates to the nucleus, and initiates the transcription of target genes that promote tumor growth and survival. This compound intervenes by preventing the initial phosphorylation of STAT3.
Selectivity
This compound demonstrates notable selectivity for STAT3. Studies have shown that it does not affect the phosphorylation or activity of other related signaling proteins, including STAT1, Janus kinase (JAK1, JAK2), mTOR, AKT, or ERK.[1][4] This selectivity is advantageous as it may reduce off-target effects. For instance, its inability to block IFN-γ-induced STAT1 phosphorylation indicates it does not interfere with the tumor-suppressive functions of STAT1.[1][3]
In Vitro Efficacy
This compound has demonstrated potent anti-proliferative activity across a range of human cancer cell lines that exhibit constitutive STAT3 activation. The half-maximal inhibitory concentration (IC50) values, representing the concentration of this compound required to inhibit cell viability by 50%, are summarized below.
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration |
| MDA-MB-231 | Breast Cancer | 15.5 | 72 hours |
| PANC-1 | Pancreatic Cancer | 24.7 | 72 hours |
| HPAC | Pancreatic Cancer | 17.4 | 72 hours |
| SW1990 | Pancreatic Cancer | 17.9 | 72 hours |
| RH30 | Rhabdomyosarcoma | ~25* | 8 hours |
| HepG2 | Hepatocellular Carcinoma | Not specified | - |
| Concentration shown to effectively reduce p-STAT3 levels and induce apoptosis. |
Pharmacokinetics (Illustrative)
Detailed pharmacokinetic (PK) data for this compound are not publicly available. The following data is illustrative, based on published values for WP1066, another preclinical small molecule STAT3 inhibitor with demonstrated in vivo activity, to provide a representative profile for a compound of this class.
Preclinical Pharmacokinetic Parameters
| Parameter | Route | Dose (mg/kg) | Value (Unit) | Species |
| Absorption | ||||
| Cmax (Peak Plasma Concentration) | IV | 40 | 4.31 (µM) | Mouse |
| Cmax (Peak Plasma Concentration) | PO | 40 | >1 (µM) | Mouse |
| Bioavailability (F) | PO/IV | 40 | ~20 (%) | Mouse |
| Distribution | ||||
| Tumor Accumulation | IV | 40 | Multiple-fold over plasma | Mouse |
| Metabolism | ||||
| Plasma Half-life (in vitro) | N/A | N/A | 2.6 (hours) | Mouse |
| Elimination | ||||
| Half-life (t½) | IV | 40 | 4.5 (hours) | Mouse |
Source: Representative data from STAT3 inhibitor WP1066.[4]
Experimental Workflow: Pharmacokinetic Study
The diagram below outlines a typical workflow for a preclinical pharmacokinetic study in rodents, designed to determine key parameters like Cmax, half-life, and bioavailability.
Toxicology and Safety
Preclinical data suggest that this compound has a favorable safety profile with low toxicity against normal, non-cancerous cells.
In Vitro and In Vivo Safety Findings
-
Normal Cell Viability: this compound did not affect the viability of normal fibroblast cells (WI-38) at concentrations that were cytotoxic to cancer cells.[1]
-
In Vivo Tolerance: In a study using non-obese diabetic/severe combined immunodeficiency (NOD/SCID) mice, subcutaneous administration of this compound at a high concentration (100 mg/kg) every other day for two weeks did not lead to body weight loss, suggesting good tolerance.[2][4]
Toxicology Profile (Illustrative)
Specific pivotal toxicology data (e.g., LD50, NOAEL) for this compound have not been published. The table below provides an illustrative summary of expected endpoints from a standard preclinical toxicology evaluation for a small molecule inhibitor.
| Study Type | Species | Route | Key Findings / Endpoints Measured |
| Acute Toxicity | Mouse | IV, PO | Maximum Tolerated Dose (MTD), LD50, clinical signs, gross pathology |
| Repeat-Dose Toxicity | Rat | PO (28-day) | NOAEL, clinical observations, body weight, hematology, clinical chemistry, histopathology |
| Safety Pharmacology | Rat | PO | Irwin screen (CNS), cardiovascular (hERG assay), respiratory assessment |
| Genotoxicity | N/A | In vitro | Ames test (mutagenicity), chromosomal aberration test (clastogenicity) |
Experimental Workflow: Toxicology Assessment
The following diagram illustrates a tiered approach to preclinical toxicology assessment, starting with in vitro assays and progressing to in vivo studies.
Experimental Protocols
Cell Viability (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, PANC-1) in 96-well plates at a density of 3,000 to 5,000 cells per well. Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with medium containing various concentrations of this compound or DMSO (vehicle control).
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 value using non-linear regression analysis.
Western Blot for p-STAT3 Inhibition
-
Cell Treatment: Culture cells (e.g., RH30) to 70-80% confluency and treat with varying concentrations of this compound (e.g., 0, 10, 25, 50 µM) for 8 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against p-STAT3 (Tyr705) and total STAT3 overnight at 4°C. An antibody for a housekeeping protein (e.g., GAPDH, β-actin) should be used as a loading control.
-
Secondary Antibody: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Tolerance Study
-
Animal Model: Use 4- to 5-week-old female NOD/SCID mice. Allow animals to acclimate for at least one week.
-
Compound Preparation: Dissolve this compound in a suitable vehicle, such as DMSO.
-
Dosing: Administer this compound (100 mg/kg) or vehicle control via subcutaneous injection every other day.
-
Monitoring: Monitor the mice daily for clinical signs of toxicity. Measure body weight every other day for the duration of the study (e.g., 14 days).
-
Endpoint: At the end of the study, euthanize the animals and perform gross necropsy. Collect tissues for histopathological analysis if required.
-
Analysis: Compare the body weight changes and clinical observations between the this compound-treated group and the vehicle control group.
Conclusion
This compound is a promising preclinical STAT3 inhibitor with a clear mechanism of action and demonstrated selectivity. It effectively suppresses STAT3 phosphorylation, leading to anti-proliferative and pro-apoptotic effects in various cancer cell models. Initial in vivo data suggest the compound is well-tolerated. While comprehensive pharmacokinetic and toxicology data are not yet publicly available, the existing evidence supports further investigation of this compound as a potential therapeutic agent for cancers driven by constitutive STAT3 signaling. This guide provides a foundational summary to aid in the design of future preclinical and development studies.
References
- 1. Target specificity, in vivo pharmacokinetics, and efficacy of the putative STAT3 inhibitor LY5 in osteosarcoma, Ewing's sarcoma, and rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Inhibits STAT3 Phosphorylation and Enhances the Cytotoxicity of Chemotherapeutic Drugs in Human Breast and Pancreatic Cancer Cells | PLOS One [journals.plos.org]
- 3. journals.plos.org [journals.plos.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. escholarship.org [escholarship.org]
The Design and Synthesis of XZH-5 Analogues: A Technical Guide for STAT3 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Signal Transducer and Activator of Transcription 3 (STAT3) is a compelling target in oncology due to its frequent constitutive activation in a wide array of human cancers. This activation drives tumor cell proliferation, survival, invasion, and angiogenesis. XZH-5 has emerged as a promising non-peptide, cell-permeable small molecule inhibitor that targets the phosphorylation of STAT3. This technical guide provides an in-depth overview of the design, synthesis, and evaluation of this compound and its analogues as potential therapeutic agents. It includes a summary of their biological activity, generalized experimental protocols for their synthesis and evaluation, and a detailed examination of the STAT3 signaling pathway they inhibit.
Introduction: The Role of STAT3 in Cancer and the Rationale for this compound
The STAT3 protein is a latent cytoplasmic transcription factor that, upon activation, plays a pivotal role in relaying signals from cytokines and growth factors to the nucleus, where it modulates the expression of genes critical for tumorigenesis.[1][2][3] Constitutive activation of STAT3 is a hallmark of many malignancies, including breast and pancreatic cancers, making it an attractive target for therapeutic intervention.[4]
This compound was developed through a structure-based design approach to specifically inhibit the phosphorylation of STAT3 at the Tyr705 residue.[4] This phosphorylation event is critical for the dimerization and subsequent nuclear translocation of STAT3, where it can then bind to DNA and activate the transcription of downstream target genes. By preventing this initial activation step, this compound effectively shuts down the pro-oncogenic signaling cascade mediated by STAT3.
Design and Structure-Activity Relationship (SAR) of this compound Analogues
The design of this compound analogues has been focused on optimizing potency, selectivity, and pharmacokinetic properties. The core structure of this compound consists of a histidine scaffold linked to a phenylurea moiety. Molecular docking studies have suggested that this compound binds to the SH2 domain of STAT3, a region critical for its dimerization.[4][5]
Preliminary structure-activity relationship (SAR) studies have provided insights into the chemical features crucial for inhibitory activity. Modifications to the phenylurea ring and the histidine side chain have been explored to enhance the binding affinity and cellular efficacy of these analogues.
Quantitative Data Summary
The following table summarizes the reported inhibitory activities of this compound and some of its analogues against various cancer cell lines. The IC50 values represent the concentration of the compound required to inhibit 50% of cell growth.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| This compound | MDA-MB-231 | Breast Cancer | ~15-20 |
| PANC-1 | Pancreatic Cancer | ~15-20 | |
| Analogue 1 | Breast Cancer Cells | Breast Cancer | 6.5 |
| Analogue 2 | Pancreatic Cancer Cells | Pancreatic Cancer | 7.6 |
Note: The specific structures of Analogue 1 and Analogue 2 are not publicly available in the reviewed literature. The data is based on reports of lead compounds identified from a series of this compound derivatives.
Synthesis of this compound Analogues
While the exact, detailed synthetic protocols for each this compound analogue are proprietary to the research that developed them, a general synthetic scheme can be outlined based on the known structure of this compound and common organic synthesis methodologies for similar compounds.
Generalized Synthetic Pathway
The synthesis of this compound analogues likely involves a multi-step process culminating in the coupling of a protected histidine derivative with a substituted phenyl isocyanate.
Experimental Protocols (Generalized)
General Procedure for the Synthesis of Phenylurea Derivatives:
A solution of the desired substituted aniline in a suitable solvent (e.g., dichloromethane) is treated with a phosgene equivalent (e.g., triphosgene) in the presence of a base (e.g., triethylamine) to generate the corresponding phenyl isocyanate.
General Procedure for Coupling and Deprotection:
The appropriately protected histidine derivative is dissolved in an aprotic solvent (e.g., dimethylformamide). The synthesized phenyl isocyanate is then added, and the reaction mixture is stirred at room temperature until completion. The protecting groups are subsequently removed under appropriate conditions (e.g., acid or base hydrolysis) to yield the final this compound analogue. Purification is typically achieved by column chromatography.
Biological Evaluation: Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the biological activity of this compound analogues.
Cell Viability Assay
This assay determines the concentration-dependent effect of the compounds on cancer cell proliferation.
-
Cell Seeding: Cancer cells (e.g., MDA-MB-231, PANC-1) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the this compound analogues (or DMSO as a vehicle control) for a specified duration (e.g., 36-48 hours).
-
Viability Assessment: Cell viability is measured using a commercially available kit, such as the CyQUANT NF Kit, which measures cellular DNA content via a fluorescent dye.
-
Data Analysis: The fluorescence is measured using a plate reader, and the IC50 values are calculated by plotting the percentage of cell viability against the compound concentration.
Western Blot Analysis for STAT3 Phosphorylation
This experiment directly assesses the ability of the compounds to inhibit STAT3 phosphorylation.[1]
-
Cell Treatment and Lysis: Cancer cells are treated with the this compound analogues for a defined period. The cells are then washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.[1]
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay.[1]
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3. A loading control antibody (e.g., β-actin or GAPDH) is also used.[1]
-
Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate.[1]
-
Analysis: The band intensities are quantified to determine the ratio of p-STAT3 to total STAT3.
Luciferase Reporter Assay
This assay measures the transcriptional activity of STAT3.[6]
-
Transfection: Cancer cells are co-transfected with a STAT3-responsive luciferase reporter plasmid and a control Renilla luciferase plasmid.
-
Compound Treatment: After transfection, the cells are treated with the this compound analogues and stimulated with a STAT3 activator (e.g., IL-6).[6]
-
Luciferase Measurement: The firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.[6]
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to determine the effect of the compounds on STAT3 transcriptional activity.
STAT3 Signaling Pathway and Mechanism of Action of this compound
This compound and its analogues exert their anti-cancer effects by inhibiting the canonical STAT3 signaling pathway. The following diagram illustrates this pathway and the point of inhibition by this compound.
Upon binding of a cytokine or growth factor to its receptor, the associated Janus kinases (JAKs) are activated and phosphorylate the receptor, creating docking sites for STAT3.[2][3] STAT3 is then recruited and phosphorylated by JAKs at Tyr705. This phosphorylation is the key activation step that this compound inhibits. The activated, phosphorylated STAT3 (p-STAT3) then forms a homodimer, translocates to the nucleus, and binds to the promoter regions of target genes, leading to their transcription.[2][3] These target genes include key regulators of cell proliferation (e.g., Cyclin D1) and survival (e.g., Bcl-2, Survivin). By blocking STAT3 phosphorylation, this compound prevents these downstream events, ultimately leading to the inhibition of tumor growth and the induction of apoptosis.
Conclusion and Future Directions
This compound and its analogues represent a promising class of STAT3 inhibitors with demonstrated anti-cancer activity in preclinical models. The continued exploration of their structure-activity relationships will be crucial for the development of next-generation inhibitors with improved potency and drug-like properties. Further in-vivo studies are warranted to evaluate the efficacy and safety of these compounds in more complex biological systems. The detailed understanding of their mechanism of action at the molecular level will facilitate the rational design of more effective STAT3-targeted therapies for a variety of cancers.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. A new synthetic derivative of cryptotanshinone KYZ3 as STAT3 inhibitor for triple-negative breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Biology of STAT3 and Its Implications for Anticancer Therapies Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for XZH-5 in In Vitro Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing XZH-5, a potent, cell-permeable, non-peptide small molecule inhibitor of STAT3 phosphorylation, in various in vitro cell culture assays.
Introduction
This compound is a targeted inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Constitutive activation of STAT3 is a frequent oncogenic driver in a variety of human cancers, including breast, pancreatic, and hepatocellular carcinomas, as well as rhabdomyosarcoma. This compound exerts its biological effects by specifically inhibiting the phosphorylation of STAT3 at the Tyr705 residue. This action blocks STAT3 dimerization, nuclear translocation, and DNA binding, subsequently leading to the downregulation of STAT3 target genes involved in cell proliferation, survival, and angiogenesis, such as Cyclin D1, Bcl-2, and Survivin. Notably, this compound has been shown to have minimal effects on other signaling pathways like mTOR, JAK2, AKT, and ERK, indicating its specificity for STAT3. These characteristics make this compound a valuable tool for investigating the role of STAT3 signaling in cancer biology and a potential therapeutic agent.
Data Summary
The following tables summarize the quantitative data from key in vitro experiments with this compound across various cancer cell lines.
Table 1: Effect of this compound on STAT3 Downstream Target Gene Expression
| Cell Line | Target Gene | Treatment | Result |
| MDA-MB-231 | Bcl-2, Bcl-xL, Cyclin D1, Survivin | This compound | Downregulation |
| SUM159 | Bcl-2, Bcl-xL, Cyclin D1, Survivin | This compound | Downregulation |
| PANC-1 | Bcl-2, Cyclin D1 | This compound | Downregulation |
| SW1990 | Survivin | This compound | Downregulation |
| RD2, RH28, RH30 | Bcl-2, Bcl-xL, Cyclin D1, Survivin | This compound | Downregulation |
Data compiled from multiple sources.
Table 2: Combination Therapy with this compound
| Cell Line | Chemotherapeutic Agent | This compound Concentration | Outcome |
| MDA-MB-231 | Doxorubicin (2.5 µM) | 15 µM or 20 µM | Significantly reduced viable cell numbers |
| PANC-1 | Gemcitabine (250 nM) | 15 µM or 20 µM | Significantly reduced viable cell numbers |
Data from a 36-hour treatment period.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits STAT3 phosphorylation, blocking downstream signaling and promoting apoptosis.
Caption: Workflow for analyzing protein expression changes after this compound treatment.
Experimental Protocols
Cell Culture
Human cancer cell lines such as MDA-MB-231 (breast), PANC-1 (pancreatic), and RD2 (rhabdomyosarcoma) can be obtained from the American Type Culture Collection (ATCC). Cells should be cultured in the recommended medium supplemented with 10% fetal bovine serum and penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO2.
Western Blot Analysis
This protocol is used to detect changes in protein expression and phosphorylation status following treatment with this compound.
Materials:
-
This compound
-
Cultured cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-STAT3 (Tyr705), anti-STAT3, anti-cleaved PARP, anti-cleaved Caspase-3, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or DMSO (vehicle control) for the desired time (e.g., 8 hours).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
Apoptosis Assay (Caspase-3/7 Activity)
This assay quantifies the induction of apoptosis by measuring the activity of caspases 3 and 7.
Materials:
-
This compound
-
Cultured cancer cells in a 96-well plate
-
Caspase-Glo® 3/7 Assay System (or similar)
Procedure:
-
Seed cells (e.g., 3,000 cells/well) in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or DMSO for the desired time (e.g., 8 hours).
-
Equilibrate the plate to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Mix gently and incubate at room temperature for 30-60 minutes, protected from light.
-
Measure the luminescence using a plate reader. The luminescence is proportional to the amount of caspase activity.
Cell Migration (Wound Healing) Assay
This assay assesses the effect of this compound on the migratory capacity of cancer cells.
Materials:
-
This compound
-
Cultured cancer cells in a 6-well plate
-
Pipette tip (p200)
Procedure:
-
Seed cells in a 6-well plate and grow them to 100% confluency.
-
Create a "scratch" or wound in the cell monolayer using a sterile pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium containing this compound or DMSO.
-
Incubate the plate and capture images of the scratch at 0 and 48 hours.
-
Measure the wound closure area to quantify cell migration.
Colony Formation Assay
This assay evaluates the effect of this compound on the long-term proliferative capacity and survival of single cells.
Materials:
-
This compound
-
Cultured cancer cells
-
6-well plates
-
Methanol
-
0.5% Crystal Violet solution
Procedure:
-
Treat a sub-confluent plate of cells with this compound or DMSO for a short duration (e.g., 2 hours), as longer treatments may induce apoptosis and affect viability.
-
Trypsinize and count the viable cells.
-
Seed an equal number of viable cells (e.g., 500-1000 cells/well) into new 6-well plates with fresh medium without this compound.
-
Culture the cells for 1-2 weeks, allowing colonies to form.
-
Wash the colonies with PBS, fix with ice-cold methanol, and stain with 0.5% crystal violet.
-
Count the number of colonies (typically >50 cells) in each well.
Application Notes: Detection of p-STAT3 Inhibition by XZH-5 Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the inhibitory effect of the small molecule XZH-5 on the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3) at the Tyr705 residue using western blotting.
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling molecule involved in various cellular processes, including cell proliferation, survival, and differentiation.[1][2] The activation of STAT3 is mediated by phosphorylation at the Tyrosine 705 (Tyr705) residue, which is often triggered by cytokines and growth factors.[1][3] This phosphorylation event leads to the dimerization of STAT3, its translocation to the nucleus, and subsequent regulation of target gene expression.[1][3][4] Constitutive activation of the STAT3 signaling pathway has been implicated in the progression of various cancers, making it a promising target for therapeutic intervention.[4][5]
This compound is a cell-permeable, small molecule inhibitor that has been shown to effectively block the phosphorylation of STAT3 at Tyr705.[5][6][7] This protocol details the use of western blotting to detect the levels of phosphorylated STAT3 (p-STAT3) in cell lysates following treatment with this compound, thereby providing a method to quantify its inhibitory effect.
Signaling Pathway
The canonical STAT3 signaling pathway begins with the binding of a ligand, such as a cytokine or growth factor, to its corresponding receptor on the cell surface. This binding event activates associated Janus kinases (JAKs), which then phosphorylate the receptor, creating docking sites for STAT3.[4][8] Once recruited, STAT3 is phosphorylated by the activated JAKs at the Tyr705 residue.[1][4] This phosphorylation is the critical step that this compound inhibits. Phosphorylated STAT3 molecules then form homodimers and translocate into the nucleus, where they bind to specific DNA sequences to regulate the transcription of target genes involved in cell survival and proliferation.[3][8]
Caption: Canonical STAT3 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
The overall experimental workflow for assessing the effect of this compound on STAT3 phosphorylation involves several key stages. The process begins with cell culture and treatment with the this compound inhibitor. Following treatment, total protein is extracted from the cells and the protein concentration is determined. Equal amounts of protein are then separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are subsequently transferred to a membrane, which is then incubated with specific primary antibodies against p-STAT3 and total STAT3. A loading control, such as β-actin or GAPDH, is also probed to ensure equal protein loading. Finally, the protein bands are detected and the signal intensity is quantified to determine the relative levels of p-STAT3.
Caption: Experimental workflow for p-STAT3 western blotting.
Data Presentation
The following tables provide recommended antibody dilutions and a template for organizing experimental data.
Table 1: Recommended Antibody Dilutions
| Antibody Target | Host Species | Supplier | Catalog Number | Recommended Dilution |
| Phospho-STAT3 (Tyr705) | Rabbit | Cell Signaling Technology | #9145 | 1:1000 - 1:2000 |
| STAT3 | Mouse | Cell Signaling Technology | #9139 | 1:1000 |
| β-Actin | Rabbit | Cell Signaling Technology | #4970 | 1:1000 |
| Anti-rabbit IgG, HRP-linked | Goat | Cell Signaling Technology | #7074 | 1:2000 - 1:5000 |
| Anti-mouse IgG, HRP-linked | Horse | Cell Signaling Technology | #7076 | 1:2000 - 1:5000 |
Table 2: Sample Experimental Data Quantification
| Treatment Group | p-STAT3 (Tyr705) Intensity | Total STAT3 Intensity | Loading Control Intensity | Normalized p-STAT3/Total STAT3 Ratio |
| Vehicle Control | ||||
| This compound (Concentration 1) | ||||
| This compound (Concentration 2) | ||||
| Positive Control (e.g., IL-6) |
Experimental Protocols
Materials and Reagents
-
Cell Lines: A cell line known to have constitutively active STAT3 (e.g., MDA-MB-231, PANC-1) or a cell line that can be stimulated to activate STAT3 (e.g., HeLa, HepG2).[1][6]
-
This compound Inhibitor: Prepare stock solutions in DMSO.
-
Cell Culture Media and Reagents: As required for the specific cell line.
-
Stimulating Agent (optional): e.g., Interleukin-6 (IL-6) or Oncostatin M.[9]
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay Reagent: e.g., BCA Protein Assay Kit.
-
SDS-PAGE Gels: Precast or hand-casted polyacrylamide gels.
-
Running Buffer: Tris-Glycine-SDS buffer.
-
Transfer Buffer: Tris-Glycine buffer with methanol.
-
Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose membranes.[10]
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[6]
-
Primary Antibodies: See Table 1.
-
Secondary Antibodies: HRP-conjugated anti-rabbit or anti-mouse IgG (see Table 1).
-
Chemiluminescent Substrate: ECL substrate.
-
Imaging System: Chemiluminescence detection system.
Detailed Protocol
1. Cell Culture and Treatment a. Plate cells at a suitable density and allow them to adhere overnight. b. Treat the cells with varying concentrations of this compound or vehicle control (DMSO) for the desired time period (e.g., 2-24 hours). c. For inducible systems, you may pre-treat with this compound before stimulating with a cytokine like IL-6 for a short period (e.g., 15-30 minutes).
2. Cell Lysis and Protein Extraction a. After treatment, wash the cells once with ice-cold Phosphate-Buffered Saline (PBS). b. Add ice-cold lysis buffer to the plate and scrape the cells. c. Transfer the cell lysate to a microcentrifuge tube and incubate on ice for 30 minutes, with vortexing every 10 minutes. d. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Transfer the supernatant (total protein extract) to a new pre-chilled tube.
3. Protein Quantification a. Determine the protein concentration of each sample using a BCA assay or a similar protein quantification method. b. Based on the concentrations, normalize the samples to have equal amounts of protein for loading onto the gel (typically 20-40 µg per lane).
4. SDS-PAGE a. Prepare the protein samples by adding Laemmli sample buffer and heating at 95-100°C for 5 minutes. b. Load the equalized protein samples into the wells of an SDS-PAGE gel. c. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
5. Protein Transfer a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. b. After transfer, you can briefly stain the membrane with Ponceau S to confirm successful transfer.
6. Blocking a. Block the membrane with blocking buffer (5% non-fat milk or BSA in TBST) for 1 hour at room temperature with gentle agitation. This step prevents non-specific antibody binding.
7. Primary Antibody Incubation a. Dilute the primary antibody against p-STAT3 (Tyr705) in blocking buffer at the recommended dilution (see Table 1). b. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle shaking.[6][11]
8. Washing and Secondary Antibody Incubation a. Wash the membrane three times for 5-10 minutes each with TBST. b. Dilute the appropriate HRP-conjugated secondary antibody in blocking buffer. c. Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation. d. Wash the membrane again three times for 10 minutes each with TBST.
9. Detection and Imaging a. Prepare the chemiluminescent substrate according to the manufacturer's instructions. b. Incubate the membrane with the substrate for the recommended time. c. Capture the chemiluminescent signal using an imaging system.
10. Stripping and Re-probing (for Total STAT3 and Loading Control) a. To detect total STAT3 and a loading control on the same membrane, you can strip the membrane of the p-STAT3 antibodies. b. Use a mild stripping buffer (e.g., glycine-HCl based) to remove the antibodies. c. After stripping, wash the membrane thoroughly and repeat the blocking and antibody incubation steps (from step 6) with the primary antibodies for total STAT3 and the loading control.
11. Data Analysis a. Quantify the band intensities using densitometry software. b. Normalize the p-STAT3 signal to the total STAT3 signal for each sample. c. Further normalize this ratio to the loading control to account for any loading inaccuracies. d. Compare the normalized p-STAT3 levels across the different treatment groups to determine the inhibitory effect of this compound.
References
- 1. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 2. Frontiers | Stat3 Signaling Pathway: A Future Therapeutic Target for Bone-Related Diseases [frontiersin.org]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits STAT3 phosphorylation and enhances the cytotoxicity of chemotherapeutic drugs in human breast and pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Inhibits STAT3 Phosphorylation and Enhances the Cytotoxicity of Chemotherapeutic Drugs in Human Breast and Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Inhibits STAT3 Phosphorylation and Enhances the Cytotoxicity of Chemotherapeutic Drugs in Human Breast and Pancreatic Cancer Cells | PLOS One [journals.plos.org]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. mesoscale.com [mesoscale.com]
- 10. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: XZH-5 and Doxorubicin Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview and detailed protocols for investigating the synergistic anti-cancer effects of XZH-5 and doxorubicin combination therapy. This compound is a small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3) phosphorylation, a key signaling node often constitutively activated in cancer, promoting cell survival and proliferation. Doxorubicin is a widely used chemotherapeutic agent that induces cytotoxicity primarily through DNA intercalation and inhibition of topoisomerase II. The combination of these two agents presents a promising strategy to enhance therapeutic efficacy and overcome drug resistance.
Constitutive activation of STAT3 is a known mechanism of resistance to chemotherapy. By inhibiting STAT3 phosphorylation, this compound downregulates the expression of anti-apoptotic proteins such as Bcl-2, Bcl-xL, and Survivin.[1][2][3] This sensitizes cancer cells to the DNA-damaging effects of doxorubicin, leading to a synergistic increase in apoptosis and a reduction in cell viability.[1][2] These notes offer detailed experimental procedures to study this synergy in breast and pancreatic cancer cell lines.
Mechanism of Action
The combination of this compound and doxorubicin leverages a dual-pronged attack on cancer cells. Doxorubicin induces DNA damage and apoptosis through its interaction with DNA and topoisomerase II.[1] Concurrently, this compound inhibits the STAT3 signaling pathway, which is crucial for tumor cell survival and proliferation. This compound has been shown to inhibit STAT3 phosphorylation at Tyr705, leading to the downregulation of its target genes, including the anti-apoptotic proteins Bcl-2, Bcl-xL, and Survivin, as well as the cell cycle regulator Cyclin D1.[1][2][3] This inhibition of pro-survival signaling pathways by this compound lowers the threshold for doxorubicin-induced apoptosis, resulting in a synergistic cytotoxic effect.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound and doxorubicin, both individually and in combination, on cancer cell lines.
Table 1: Cell Viability in MDA-MB-231 Breast Cancer Cells
| Treatment (36 hours) | Concentration | Relative Cell Viability (%) |
| Control (DMSO) | - | 100 |
| Doxorubicin | 2.5 µM | Data not available in source |
| This compound | 15 µM | Data not available in source |
| This compound | 20 µM | Data not available in source |
| Doxorubicin + this compound | 2.5 µM + 15 µM | Significantly lower than single agents[1] |
| Doxorubicin + this compound | 2.5 µM + 20 µM | Significantly lower than single agents[1] |
Table 2: IC50 Values for Doxorubicin in Breast Cancer Cell Lines
| Cell Line | IC50 of Doxorubicin (nM) | Reference |
| MDA-MB-231 | 127.44 | [4] |
| MDA-MB-468 | 32.10 | [4] |
| HCC1143 | 252.98 | [4] |
Note: The provided literature does not contain specific IC50 values for the combination therapy. Determining these values would be essential for calculating a Combination Index (CI) to quantitatively assess synergy.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the combination therapy of this compound and doxorubicin.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound and doxorubicin on the viability of cancer cells.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, PANC-1)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Doxorubicin (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound and doxorubicin in culture medium. For combination studies, prepare a fixed concentration of doxorubicin (e.g., 2.5 µM) with varying concentrations of this compound (e.g., 15 µM, 20 µM).[1]
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with vehicle control (DMSO) and untreated cells.
-
Incubate the plate for 36-72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 2: Western Blot for STAT3 Phosphorylation
This protocol is to assess the inhibitory effect of this compound on STAT3 phosphorylation.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Plate cells and treat with this compound (e.g., 15-25 µM) for 8 hours.[1]
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against phospho-STAT3 (Tyr705) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL reagent and a chemiluminescence imaging system.
-
Strip the membrane and re-probe for total STAT3 and a loading control (e.g., β-actin) to ensure equal protein loading.
Protocol 3: Apoptosis Assay (Caspase-3/7 Activity)
This protocol measures the induction of apoptosis by the combination therapy.
Materials:
-
Cancer cell lines
-
This compound and Doxorubicin
-
96-well white-walled plates
-
Caspase-Glo® 3/7 Assay System (or equivalent)
-
Luminometer
Procedure:
-
Seed cells in a 96-well white-walled plate at a density of 3,000 cells per well.
-
After 24 hours, treat the cells with this compound, doxorubicin, or the combination for 24-48 hours.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence of each sample using a luminometer.
-
Normalize the caspase activity to the untreated control.
Protocol 4: Colony Formation Assay
This assay assesses the long-term effect of the combination therapy on the proliferative capacity of single cells.
Materials:
-
Cancer cell lines
-
This compound and Doxorubicin
-
6-well plates
-
Complete culture medium
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Treat cells with this compound, doxorubicin, or the combination for a short period (e.g., 2 hours).[1][5]
-
Trypsinize and count the viable cells.
-
Seed a low number of viable cells (e.g., 500-1000 cells) per well in a 6-well plate.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Wash the colonies with PBS, fix with methanol for 15 minutes.
-
Stain the colonies with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically >50 cells) or quantify the stained area.
Protocol 5: Cell Migration (Scratch) Assay
This assay evaluates the effect of the combination therapy on the migratory potential of cancer cells.
Materials:
-
Cancer cell lines
-
This compound and Doxorubicin
-
6-well or 12-well plates
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Seed cells in a plate to create a confluent monolayer.
-
Create a "scratch" or a cell-free gap in the monolayer using a sterile pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium containing this compound, doxorubicin, or the combination.
-
Capture images of the scratch at time 0 and at regular intervals (e.g., every 12-24 hours).
-
Measure the width of the scratch at different time points to determine the rate of cell migration and wound closure.
References
- 1. This compound Inhibits STAT3 Phosphorylation and Enhances the Cytotoxicity of Chemotherapeutic Drugs in Human Breast and Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.plos.org [journals.plos.org]
- 3. This compound inhibits STAT3 phosphorylation and enhances the cytotoxicity of chemotherapeutic drugs in human breast and pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. repositorio.uam.es [repositorio.uam.es]
- 5. This compound Inhibits STAT3 Phosphorylation and Enhances the Cytotoxicity of Chemotherapeutic Drugs in Human Breast and Pancreatic Cancer Cells | PLOS One [journals.plos.org]
Application Notes and Protocols: Synergistic Effect of XZH-5 and Gemcitabine in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols to investigate the synergistic anti-tumor effects of the novel STAT3 inhibitor, XZH-5, in combination with the standard chemotherapeutic agent, gemcitabine. Constitutive activation of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is a frequent driver of tumorigenesis and chemoresistance in various cancers, including pancreatic and breast cancer. This compound is a non-peptide, cell-permeable small molecule designed to inhibit STAT3 phosphorylation, thereby blocking its oncogenic functions.[1][2] Gemcitabine, a nucleoside analog, primarily exerts its cytotoxic effects by disrupting DNA synthesis.[3][4][5] Preclinical studies have demonstrated that the combination of this compound and gemcitabine results in a synergistic enhancement of cytotoxicity in cancer cells.[1]
The following sections detail the underlying mechanisms, provide quantitative data from key experiments, and offer comprehensive protocols for researchers to replicate and build upon these findings.
Mechanism of Synergistic Action
The synergistic effect of this compound and gemcitabine stems from their complementary mechanisms of action. Gemcitabine induces cellular stress and DNA damage, which can activate pro-survival signaling pathways, including the STAT3 pathway.[6] this compound directly counteracts this survival mechanism by inhibiting the phosphorylation of STAT3 at tyrosine 705 (Tyr705).[1][2] This inhibition prevents STAT3 dimerization, nuclear translocation, and its subsequent transcriptional activity.[7]
The downstream consequences of this compound-mediated STAT3 inhibition include the downregulation of key anti-apoptotic and cell cycle regulatory proteins such as Bcl-2, Bcl-xL, Cyclin D1, and Survivin.[1][7] By suppressing these pro-survival factors, this compound sensitizes cancer cells to the cytotoxic effects of gemcitabine, leading to enhanced apoptosis and reduced cell proliferation.[1]
Signaling Pathway Diagram
Caption: Synergistic mechanism of this compound and gemcitabine.
Quantitative Data Summary
The following tables summarize the quantitative data from in vitro studies investigating the synergistic effects of this compound and gemcitabine on pancreatic cancer cell lines.
Table 1: In Vitro Cell Viability
| Cell Line | Treatment | Concentration | Incubation Time (hours) | Cell Viability (% of Control) | Reference |
| PANC-1 | Gemcitabine | 250 nM | 36 | ~75% | [1] |
| PANC-1 | This compound | 15 µM | 36 | ~85% | [1] |
| PANC-1 | This compound | 20 µM | 36 | ~70% | [1] |
| PANC-1 | Gemcitabine + this compound | 250 nM + 15 µM | 36 | ~50% | [1] |
| PANC-1 | Gemcitabine + this compound | 250 nM + 20 µM | 36 | ~40% | [1] |
Table 2: Apoptosis and STAT3 Signaling
| Cell Line | Treatment | Effect | Observation | Reference |
| MDA-MB-231, PANC-1 | This compound | Apoptosis Induction | Increased cleaved PARP and Caspase-3 levels. | [8] |
| MDA-MB-231, SUM159, PANC-1 | This compound | Downregulation of STAT3 Targets | Decreased mRNA levels of Bcl-2, Bcl-xL, Cyclin D1, and Survivin. | [7] |
| PANC-1 | Gemcitabine + this compound | Enhanced Cytotoxicity | Significantly reduced viable cell numbers compared to single agents. | [1] |
Experimental Protocols
Cell Viability Assay
This protocol is used to assess the cytotoxic effects of this compound and gemcitabine, both individually and in combination.
Materials:
-
Pancreatic cancer cell lines (e.g., PANC-1)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound (stock solution in DMSO)
-
Gemcitabine (stock solution in sterile water or PBS)
-
Cell viability reagent (e.g., CyQUANT NF Kit, Invitrogen; or MTT reagent)
-
Plate reader (fluorescence or absorbance)
Procedure:
-
Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound and gemcitabine in complete growth medium. For combination treatments, prepare solutions containing both agents at the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium or control medium (with corresponding DMSO concentration for this compound controls).
-
Incubate the plate for the desired time period (e.g., 36 or 72 hours).[1]
-
Measure cell viability according to the manufacturer's protocol for the chosen reagent. For the CyQUANT NF Kit, this involves removing the medium, adding the dye solution, incubating, and measuring fluorescence at 485 nm excitation and 530 nm emission.[1]
-
Calculate cell viability as a percentage of the untreated control.
Workflow Diagram:
Caption: Workflow for the cell viability assay.
Western Blot for Phosphorylated STAT3 (p-STAT3)
This protocol is essential for confirming the mechanism of action of this compound by assessing its ability to inhibit STAT3 phosphorylation.
Materials:
-
Cell lysates from treated and untreated cells
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-STAT3 (Tyr705) (e.g., Cell Signaling Technology #9145)
-
Mouse anti-STAT3 (e.g., Cell Signaling Technology #9139)
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Treat cells with this compound, gemcitabine, or the combination for the desired time (e.g., 8 hours for mechanism of action studies).[7]
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p-STAT3 (Tyr705) antibody (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (1:2000-1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the ECL substrate and visualize the bands using an imaging system.
-
To normalize the data, the membrane can be stripped and re-probed for total STAT3 and a loading control.
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the synergistic anti-tumor efficacy of this compound and gemcitabine in a mouse model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)
-
Pancreatic cancer cells (e.g., PANC-1)
-
Matrigel (optional)
-
This compound formulated for in vivo use (e.g., in DMSO/polyethylene glycol)
-
Gemcitabine for injection
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Subcutaneously inject 1-5 million pancreatic cancer cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., Vehicle control, this compound alone, Gemcitabine alone, this compound + Gemcitabine).
-
Administer the treatments according to a predefined schedule. For example:
-
Measure tumor volume with calipers 2-3 times per week using the formula: (Length x Width²)/2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry for p-STAT3 and proliferation markers).
Workflow Diagram:
Caption: Workflow for an in vivo xenograft study.
Data Analysis and Interpretation
Combination Index (CI): To quantitatively determine if the combination of this compound and gemcitabine is synergistic, additive, or antagonistic, the Combination Index (CI) can be calculated using the Chou-Talalay method.[10][11] Software such as CompuSyn can be used for this analysis.
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
By generating data from dose-response curves of the individual agents and their combination, CI values can be calculated for different effect levels (e.g., 50%, 75%, and 90% cell growth inhibition).
Conclusion
The combination of the STAT3 inhibitor this compound and the chemotherapeutic agent gemcitabine represents a promising therapeutic strategy for cancers with activated STAT3 signaling. The protocols and data presented in this document provide a framework for researchers to further explore and validate the synergistic potential of this combination therapy. Rigorous adherence to these methodologies will ensure the generation of robust and reproducible data, facilitating the translation of these preclinical findings into future clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound Inhibits STAT3 Phosphorylation and Enhances the Cytotoxicity of Chemotherapeutic Drugs in Human Breast and Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.plos.org [journals.plos.org]
- 9. Treatment with gemcitabine and TRA-8 anti-death receptor-5 mAb reduces pancreatic adenocarcinoma cell viability in vitro and growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prediction of synergistic gemcitabine-based combination treatment through a novel tumor stemness biomarker NANOG in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synergistic Combination of Gemcitabine and Dietary Molecule Induces Apoptosis in Pancreatic Cancer Cells and Down Regulates PKM2 Expression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for XZH-5 in Cancer Cell Apoptosis Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
XZH-5 is a non-peptide, cell-permeable small molecule designed to target Signal Transducer and Activator of Transcription 3 (STAT3) phosphorylation.[1][2][3] Constitutive activation of the STAT3 signaling pathway is a common feature in a variety of human cancers, including breast, pancreatic, liver, and rhabdomyosarcoma, making it a promising target for therapeutic intervention.[1][2][3][4][5] this compound has been shown to inhibit the phosphorylation of STAT3 at Tyr705, leading to the downregulation of STAT3 downstream target genes involved in cell survival and proliferation, such as Cyclin D1, Bcl-2, and Survivin.[1][2][3] This inhibition of STAT3 signaling by this compound ultimately induces apoptosis, reduces colony formation, and inhibits cell migration in cancer cells with constitutively activated STAT3.[1][3] Furthermore, this compound has demonstrated the ability to enhance the cytotoxic effects of conventional chemotherapeutic drugs like Doxorubicin and Gemcitabine.[1][2][3]
Mechanism of Action: STAT3 Signaling Pathway Inhibition
This compound exerts its pro-apoptotic effects by directly targeting the STAT3 signaling pathway. In many cancer cells, STAT3 is constitutively phosphorylated, leading to its dimerization, nuclear translocation, and subsequent activation of target gene transcription. These target genes play crucial roles in cell cycle progression, survival, and angiogenesis. This compound inhibits the phosphorylation of STAT3 at the Tyr705 residue, a critical step for its activation.[1][2][6] This blockade leads to the suppression of downstream anti-apoptotic and pro-proliferative genes, thereby inducing apoptosis.[1][2][5] Notably, this compound has been shown to be selective for STAT3, with no significant effects on other signaling pathways such as mTOR, JAK2, AKT, and ERK.[1]
Caption: Inhibition of the STAT3 signaling pathway by this compound, leading to apoptosis.
Data Presentation
The following tables summarize the observed effects of this compound on various cancer cell lines.
Table 1: Effect of this compound on STAT3 Phosphorylation and Apoptosis Markers
| Cell Line | Cancer Type | This compound Conc. (µM) | Treatment Time (h) | Effect on p-STAT3 (Tyr705) | Effect on Cleaved Caspase-3 & PARP | Reference |
| MDA-MB-231 | Breast | 15, 20 | 8 | Decreased | Increased | [1] |
| SUM159 | Breast | 25, 50 | 8 | Decreased | Increased | [1] |
| PANC-1 | Pancreatic | 25, 50 | 8 | Decreased | Increased | [1] |
| SW1990 | Pancreatic | 25, 50 | 8 | Decreased | Increased | [1] |
| RH30 | Rhabdomyosarcoma | 25 | 8 | Decreased | Increased | [5] |
Table 2: Functional Effects of this compound on Cancer Cells
| Cell Line | Cancer Type | Assay | This compound Conc. (µM) | Treatment Time | Observed Effect | Reference |
| MDA-MB-231 | Breast | Caspase-3/7 Activity | 15, 20 | 8 h | Increased activity | [1] |
| SUM159 | Breast | Caspase-3/7 Activity | 25, 50 | 8 h | Increased activity | [1] |
| PANC-1 | Pancreatic | Caspase-3/7 Activity | 25, 50 | 8 h | Increased activity | [1] |
| SW1990 | Pancreatic | Caspase-3/7 Activity | 25, 50 | 8 h | Increased activity | [1] |
| MDA-MB-231 | Breast | Colony Formation | 25, 50 | 2 h | Remarkably reduced colony formation | [1][3] |
| PANC-1 | Pancreatic | Colony Formation | 25, 50 | 2 h | Remarkably reduced colony formation | [1][3] |
| MDA-MB-231 | Breast | Cell Migration | 25, 50 | 2 h | Inhibited cell migration | [1] |
| PANC-1 | Pancreatic | Cell Migration | 25, 50 | 2 h | Inhibited cell migration | [1] |
Table 3: this compound in Combination Therapy
| Cell Line | Cancer Type | Chemotherapeutic Agent | This compound Conc. (µM) | Treatment Time (h) | Combined Effect | Reference |
| MDA-MB-231 | Breast | Doxorubicin (2.5 µM) | 15, 20 | 36 | Enhanced cytotoxicity | [1][6] |
| PANC-1 | Pancreatic | Gemcitabine (250 nM) | 15, 20 | 36 | Enhanced cytotoxicity | [1][6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Western Blot Analysis for Phospho-STAT3 and Apoptosis Markers
This protocol is for detecting changes in protein expression and phosphorylation status in response to this compound treatment.
Caption: Step-by-step workflow for Western Blot analysis.
Methodology:
-
Cell Lysis: After treatment with this compound, cells are lysed in cold RIPA buffer containing protease inhibitors.[1]
-
Protein Quantification: Total protein concentration is determined using a standard protein assay.
-
SDS-PAGE and Transfer: 30-100 µg of protein per sample are separated by SDS-PAGE and transferred to a PVDF membrane.[1]
-
Blocking and Antibody Incubation: The membrane is blocked with 5% nonfat milk, followed by overnight incubation at 4°C with primary antibodies (e.g., against phospho-STAT3, STAT3, cleaved PARP, cleaved Caspase-3) at a 1:1000 dilution.[1]
-
Detection: After incubation with a corresponding secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assay (Caspase-3/7 Activity)
This assay quantitatively measures the induction of apoptosis by this compound.
Caption: Workflow for the Caspase-3/7 activity assay.
Methodology:
-
Cell Seeding and Treatment: Cancer cells are seeded in a 96-well plate and treated with various concentrations of this compound for 8 hours.[1]
-
Reagent Incubation: 100 µl of Apo-One Caspase-3/7 reagent is added to each well, and the plate is incubated at 37°C for 30 minutes.[1]
-
Fluorescence Measurement: The fluorescence is measured at an excitation wavelength of 485 nm and an emission wavelength of 530 nm.[1]
Colony Formation Assay
This assay assesses the long-term effect of this compound on the proliferative capacity of single cancer cells.
Methodology:
-
Cell Treatment: Cells such as MDA-MB-231 and PANC-1 are treated with this compound (e.g., 25 µM or 50 µM) for 2 hours.[2]
-
Cell Seeding: After treatment, viable cells are counted, and a specific number of cells (e.g., 1000 cells) are seeded per 100 mm dish in fresh medium without this compound.[2]
-
Colony Growth: Cells are cultured for approximately 14 days to allow for colony formation.[2]
-
Staining and Counting: Colonies are fixed with ice-cold methanol and stained with 1% crystal violet for visualization and counting.[3]
Cell Migration (Wound Healing) Assay
This assay evaluates the effect of this compound on the migratory ability of cancer cells.
Methodology:
-
Monolayer Culture: Cells are grown to 100% confluency in a culture plate.[3]
-
Scratch Creation: A scratch is made through the cell monolayer using a sterile pipette tip.[3]
-
This compound Treatment: The cells are then treated with this compound or a vehicle control (DMSO) for 2 hours.[3]
-
Incubation and Observation: After the 2-hour treatment, the medium is replaced with fresh medium, and the cells are cultured for 48 hours. The closure of the scratch is observed and photographed under a microscope.[3]
Conclusion
This compound represents a promising small molecule inhibitor of the STAT3 signaling pathway for cancer therapy. Its ability to induce apoptosis and inhibit key cancer-associated processes in various cancer cell lines, both alone and in combination with existing chemotherapeutics, warrants further investigation and development. The protocols and data presented here provide a comprehensive resource for researchers interested in exploring the therapeutic potential of this compound.
References
- 1. This compound Inhibits STAT3 Phosphorylation and Enhances the Cytotoxicity of Chemotherapeutic Drugs in Human Breast and Pancreatic Cancer Cells | PLOS One [journals.plos.org]
- 2. journals.plos.org [journals.plos.org]
- 3. This compound Inhibits STAT3 Phosphorylation and Enhances the Cytotoxicity of Chemotherapeutic Drugs in Human Breast and Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound inhibits STAT3 phosphorylation and enhances the cytotoxicity of chemotherapeutic drugs in human breast and pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Inhibits STAT3 Phosphorylation and Enhances the Cytotoxicity of Chemotherapeutic Drugs in Human Breast and Pancreatic Cancer Cells | PLOS One [journals.plos.org]
Application Notes and Protocols: Measuring XZH-5 Efficacy in Rhabdomyosarcoma Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhabdomyosarcoma (RMS) is the most prevalent soft tissue sarcoma in children.[1] The Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is often constitutively activated in various cancers, including rhabdomyosarcoma, making it a promising therapeutic target.[2][3] XZH-5 is a novel, structure-based, non-peptide, cell-permeable small molecule designed to inhibit STAT3 phosphorylation.[2][3][4][5] These application notes provide a detailed overview and protocols for measuring the efficacy of this compound in human rhabdomyosarcoma cell lines.
Mechanism of Action
This compound was designed to mimic peptides that bind to the phosphorylated Tyr705 site and a side pocket of the STAT3 protein.[2][3] By targeting STAT3, this compound inhibits its phosphorylation, which in turn prevents its dimerization, nuclear translocation, and DNA binding. This leads to the downregulation of STAT3 downstream target genes involved in cell survival, proliferation, and anti-apoptosis, such as Bcl-2, Bcl-xL, Cyclin D1, and Survivin.[2][3][6] The inhibition of the STAT3 signaling pathway by this compound ultimately induces apoptosis and reduces cell viability, colony formation, and migration in rhabdomyosarcoma cells.[2][3] Notably, this compound has been shown to be more potent than other STAT3 inhibitors like Stattic in human rhabdomyosarcoma cell lines.[2]
Data Presentation
Table 1: Effect of this compound on STAT3 Phosphorylation and Downstream Gene Expression
| Cell Line | This compound Concentration (µM) | Duration (hours) | p-STAT3 Levels | Bcl-2 mRNA | Bcl-xL mRNA | Cyclin D1 mRNA | Survivin mRNA |
| RD2 | 25 | 8 | Reduced | Downregulated | Downregulated | Downregulated | Downregulated |
| RH28 | 25 | 8 | Reduced | Downregulated | Downregulated | Downregulated | Downregulated |
| RH30 | 25 | 8 | Reduced | Downregulated | Downregulated | Downregulated | Downregulated |
Data summarized from Sun et al., 2011.[2]
Table 2: Effect of this compound on Apoptosis and Cell Viability
| Cell Line | This compound Concentration (µM) | Duration (hours) | Cleaved PARP | Cleaved Caspase-3 | Caspase-3/7 Activity | Cell Viability |
| RD2 | 25 | 8 | Increased | Increased | Increased | Reduced |
| RH28 | 25 | 8 | Increased | Increased | Increased | Reduced |
| RH30 | 25 | 8 | Increased | Increased | Increased | Reduced |
| SMS-CTR | 25 | 8 | Increased | Increased | Increased | Reduced |
Data summarized from Sun et al., 2011.[2]
Table 3: Effect of this compound on Colony Formation and Cell Migration
| Cell Line | This compound Treatment | Colony Formation | Cell Migration |
| RD2 | 25 µM for 2 hours | Markedly Reduced | Inhibited |
| RH28 | 25 µM for 2 hours | Markedly Reduced | Inhibited |
| RH30 | 25 µM for 2 hours | Markedly Reduced | Inhibited |
Data summarized from Sun et al., 2011.[2]
Mandatory Visualizations
Caption: this compound inhibits the STAT3 signaling pathway.
Caption: Western Blotting experimental workflow.
Experimental Protocols
Cell Culture
Human rhabdomyosarcoma cell lines (e.g., RD, RH28, RH30, SMS-CTR) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Western Blot Analysis for STAT3 Phosphorylation
-
Cell Treatment: Seed rhabdomyosarcoma cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0, 10, 25 µM) for 8 hours.
-
Protein Extraction: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 30 µg) onto a 10% SDS-polyacrylamide gel. After electrophoresis, transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-STAT3 (Tyr705), total STAT3, cleaved PARP, and cleaved Caspase-3 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
STAT3 DNA Binding ELISA
-
Nuclear Extraction: Treat RH30 cells with 25 µM this compound for 8 hours. Extract nuclear proteins using a nuclear extraction kit according to the manufacturer's instructions.
-
ELISA Assay: Use a STAT3 transcription factor assay kit to measure the DNA binding activity of STAT3 in the nuclear extracts. Follow the manufacturer's protocol for the ELISA procedure.
-
Data Analysis: Measure the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the amount of STAT3 bound to the DNA.
RT-PCR for STAT3 Downstream Gene Expression
-
RNA Extraction and cDNA Synthesis: Treat RD2, RH28, and RH30 cells with this compound for 8 hours. Extract total RNA using TRIzol reagent and synthesize cDNA using a reverse transcription kit.
-
PCR Amplification: Perform PCR using specific primers for Bcl-2, Bcl-xL, Cyclin D1, Survivin, and a housekeeping gene (e.g., GAPDH) for normalization.
-
Gel Electrophoresis: Analyze the PCR products on a 1.5% agarose gel stained with ethidium bromide.
Caspase-3/7 Activity Assay
-
Cell Treatment: Seed rhabdomyosarcoma cells in a 96-well plate and treat with this compound for 8 hours.
-
Assay Procedure: Use a Caspase-Glo 3/7 Assay kit. Add the Caspase-Glo 3/7 reagent to each well, mix, and incubate at room temperature for 1 hour.
-
Luminescence Measurement: Measure the luminescence of each sample with a luminometer. The luminescence is proportional to the amount of caspase activity.
Cell Viability Assay
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with various concentrations of this compound for 8 hours.
-
MTT or WST-1 Assay: Add MTT or WST-1 reagent to each well and incubate for 2-4 hours at 37°C.
-
Absorbance Measurement: Add solubilization solution (for MTT) and measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.
Colony Formation Assay
-
Cell Treatment: Treat rhabdomyosarcoma cells with 25 µM this compound or DMSO (control) for 2 hours.
-
Cell Seeding: After treatment, wash the cells and seed a low density of viable cells (e.g., 500 cells/well) in 6-well plates.
-
Incubation: Culture the cells in fresh medium without this compound for 2 weeks, changing the medium every 3 days.
-
Staining and Counting: Fix the colonies with methanol and stain with crystal violet. Count the number of colonies containing more than 50 cells.
Cell Migration (Wound Healing) Assay
-
Monolayer Culture: Grow rhabdomyosarcoma cells to 100% confluency in 6-well plates.
-
Scratch Wound: Create a scratch in the cell monolayer using a sterile pipette tip.
-
Treatment and Imaging: Wash the cells to remove debris and treat them with this compound or DMSO for 2 hours. After treatment, replace with fresh medium. Capture images of the scratch at 0 and 48 hours.
-
Analysis: Measure the width of the scratch at different time points to determine the extent of cell migration.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel small molecule, XZH‐5, inhibits constitutive and interleukin‐6‐induced STAT3 phosphorylation in human rhabdomyosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel small molecule, this compound, inhibits constitutive and interleukin-6-induced STAT3 phosphorylation in human rhabdomyosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits STAT3 phosphorylation and enhances the cytotoxicity of chemotherapeutic drugs in human breast and pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.plos.org [journals.plos.org]
- 6. This compound Inhibits STAT3 Phosphorylation and Enhances the Cytotoxicity of Chemotherapeutic Drugs in Human Breast and Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: XZH-5 for Hepatocellular Carcinoma Research
These application notes provide a comprehensive overview of XZH-5, a small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), for research in hepatocellular carcinoma (HCC). This document is intended for researchers, scientists, and drug development professionals.
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in hepatocellular carcinoma (HCC) and plays a crucial role in tumor development and progression.[1] this compound is a non-peptide, cell-permeable small molecule designed to target STAT3 phosphorylation.[2][3] It has been shown to inhibit the phosphorylation of STAT3 at Tyr705, leading to the induction of apoptosis and a reduction in the colony-forming ability of HCC cells.[1] Furthermore, this compound can block interleukin-6 (IL-6) induced STAT3 phosphorylation, nuclear translocation, and DNA binding activity, demonstrating its potential as a therapeutic agent for HCC.[1]
Data Summary
The following tables summarize the quantitative data from key experiments evaluating the efficacy of this compound in HCC cell lines.
Table 1: Inhibition of STAT3 Phosphorylation by this compound
| Cell Line | This compound Concentration (µM) | Treatment Time (hours) | Effect on p-STAT3 (Tyr705) |
| MDA-MB-231, SUM 159, PANC-1, SW1990 | Various concentrations | 8 | Dose-dependent reduction |
| RH30 | 25 | 8 | Reduction |
Table 2: Induction of Apoptosis by this compound
| Cell Line | This compound Concentration (µM) | Treatment Time (hours) | Apoptosis Induction |
| MDA-MB-231, SUM 159, PANC-1, SW1990 | Various concentrations | 8 | Increased cleaved caspase-3 |
Table 3: Inhibition of IL-6-Induced STAT3 Phosphorylation by this compound
| Cell Line | This compound Pre-treatment Concentration (µM) | IL-6 Concentration (ng/mL) | Effect on IL-6-induced p-STAT3 |
| MCF-7, ASPC-1 | 25, 50 | 50 | Inhibition |
| SMS-CTR | Not specified | 50 | Inhibition |
Signaling Pathway
The following diagram illustrates the proposed mechanism of action of this compound in inhibiting the STAT3 signaling pathway in hepatocellular carcinoma.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the effects of this compound on hepatocellular carcinoma cells.
Western Blot Analysis of STAT3 Phosphorylation
This protocol is for determining the effect of this compound on the phosphorylation of STAT3.
Materials:
-
HCC cell lines (e.g., HepG2, Huh7)
-
This compound (dissolved in DMSO)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-GAPDH
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Seeding and Treatment: Seed HCC cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound (or DMSO as a vehicle control) for the desired time (e.g., 8 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 30-50 µg) on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-STAT3, STAT3, and GAPDH overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.
Materials:
-
HCC cell lines
-
This compound
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed HCC cells in 6-well plates and treat with this compound for the desired duration (e.g., 8 hours).
-
Cell Harvesting: Collect both adherent and floating cells and centrifuge.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within 1 hour.
Colony Formation Assay
This protocol is to assess the effect of this compound on the long-term proliferative capacity of HCC cells.
Materials:
-
HCC cell lines
-
This compound
-
Complete culture medium
-
6-well plates
-
Methanol or 4% paraformaldehyde for fixation
-
0.5% Crystal Violet solution
Protocol:
-
Cell Seeding: Seed a low density of HCC cells (e.g., 500-1000 cells/well) in 6-well plates.
-
Treatment: After 24 hours, treat the cells with various concentrations of this compound.
-
Incubation: Incubate the plates for 10-14 days, changing the medium with fresh this compound every 3-4 days.
-
Fixation: When colonies are visible, wash the wells with PBS and fix the colonies with methanol or 4% paraformaldehyde for 15 minutes.
-
Staining: Stain the colonies with 0.5% crystal violet solution for 20 minutes.
-
Colony Counting: Wash the plates with water, air dry, and count the number of colonies (typically defined as a cluster of >50 cells).
IL-6-Induced STAT3 Phosphorylation Assay
This protocol is to determine if this compound can inhibit STAT3 phosphorylation induced by the cytokine IL-6.
References
- 1. This compound inhibits STAT3 phosphorylation and causes apoptosis in human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Inhibits STAT3 Phosphorylation and Enhances the Cytotoxicity of Chemotherapeutic Drugs in Human Breast and Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.plos.org [journals.plos.org]
XZH-5: A Potent STAT3 Inhibitor for Breast Cancer Research
Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
These application notes provide a comprehensive overview of the use of XZH-5, a non-peptide, cell-permeable small molecule, in breast cancer cell line research. This compound specifically targets the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein implicated in cancer cell proliferation, survival, and migration.
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in a wide variety of human cancers, including breast cancer.[1][2][3][4] This aberrant activation promotes tumorigenesis by upregulating the expression of genes involved in cell cycle progression, apoptosis resistance, and angiogenesis. This compound has emerged as a valuable research tool for investigating the role of STAT3 signaling in breast cancer and for evaluating the therapeutic potential of STAT3 inhibition.
This compound effectively inhibits the phosphorylation of STAT3 at the Tyr705 residue, which is crucial for its activation.[1][2][3][4] This inhibition leads to the suppression of STAT3-mediated gene transcription and subsequently induces apoptosis and reduces the malignant phenotype of breast cancer cells.
Mechanism of Action
This compound acts as a potent inhibitor of STAT3 signaling. Its primary mechanism involves the direct or indirect inhibition of STAT3 phosphorylation at Tyr705.[1][2][3][4] This prevents the dimerization, nuclear translocation, and DNA binding of STAT3, thereby blocking the transcription of its downstream target genes. These target genes include key regulators of cell survival and proliferation such as Cyclin D1, Bcl-2, Bcl-xL, and Survivin.[1][2][3][4] Studies have shown that this compound's inhibitory effect is specific to the STAT3 pathway, with no significant impact on other signaling pathways like mTOR, JAK2, AKT, or ERK.[1][3]
Data Presentation
Effects of this compound on Breast Cancer Cell Lines
| Cell Line | Phenotype | Basal p-STAT3 Level | Effect of this compound | Reference |
| MDA-MB-231 | Triple-Negative | High | Inhibition of p-STAT3, induction of apoptosis, reduced colony formation and migration. | [1][2] |
| SUM159 | Triple-Negative | High | Inhibition of p-STAT3, induction of apoptosis. | [1][2] |
| MCF-7 | ER+, PR+, HER2- | Low | Inhibition of IL-6-induced STAT3 phosphorylation and nuclear translocation. | [5] |
Downregulation of STAT3 Target Genes by this compound
| Gene | Function | Cell Line | Effect of this compound (mRNA level) | Reference |
| Cyclin D1 | Cell Cycle Progression | MDA-MB-231, SUM159 | Downregulated | [1][2] |
| Bcl-2 | Anti-apoptotic | MDA-MB-231, SUM159 | Downregulated | [1][2] |
| Bcl-xL | Anti-apoptotic | MDA-MB-231, SUM159 | Downregulated | [2] |
| Survivin | Anti-apoptotic | MDA-MB-231, SUM159 | Downregulated | [1][2] |
Synergistic Effects with Chemotherapeutic Agents
| Chemotherapeutic Agent | Breast Cancer Cell Line | Combination Effect with this compound | Reference |
| Doxorubicin | MDA-MB-231 | Enhanced cytotoxicity | [1][5] |
Experimental Protocols
Western Blot Analysis of STAT3 Phosphorylation
This protocol is for determining the effect of this compound on the phosphorylation of STAT3 in breast cancer cell lines.
Materials:
-
Breast cancer cell lines (e.g., MDA-MB-231, SUM159)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-STAT3 (Tyr705), anti-STAT3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed breast cancer cells in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 10 µM, 20 µM) or DMSO as a vehicle control for a specified duration (e.g., 8 hours).[1][5]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against p-STAT3 and total STAT3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Apoptosis Assay (Caspase-3/7 Activity)
This protocol measures the induction of apoptosis by this compound through the activity of executioner caspases.
Materials:
-
Breast cancer cell lines
-
This compound
-
Caspase-Glo® 3/7 Assay kit (or equivalent)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a white-walled 96-well plate.
-
Treatment: Treat cells with this compound for a designated time (e.g., 8 hours).[1][3]
-
Assay: Add the Caspase-Glo® 3/7 reagent to each well, mix, and incubate at room temperature for 1-2 hours.
-
Measurement: Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase activity.
Colony Formation Assay
This assay assesses the effect of this compound on the long-term proliferative capacity of breast cancer cells.
Materials:
-
Breast cancer cell lines
-
This compound
-
Complete cell culture medium
-
6-well plates
-
Crystal Violet stain
Procedure:
-
Treatment: Treat cells with this compound for a short duration (e.g., 2 hours) to inhibit STAT3 phosphorylation without inducing significant immediate cell death.[2][6]
-
Seeding: After treatment, collect viable cells and seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates with fresh medium without this compound.
-
Incubation: Culture the cells for 10-14 days, allowing colonies to form.
-
Staining: Fix the colonies with methanol and stain with 0.5% crystal violet.
-
Analysis: Count the number of colonies to determine the effect of this compound on clonogenic survival.
Cell Migration (Wound Healing) Assay
This assay evaluates the impact of this compound on the migratory ability of breast cancer cells.
Materials:
-
Breast cancer cell lines
-
This compound
-
6-well plates
-
Pipette tip (p200)
Procedure:
-
Monolayer Culture: Grow cells to full confluency in 6-well plates.
-
Scratch: Create a "wound" or scratch in the cell monolayer using a sterile pipette tip.
-
Treatment: Wash with PBS to remove detached cells and add fresh medium containing this compound or DMSO.
-
Imaging: Capture images of the wound at time 0 and at subsequent time points (e.g., 24, 48 hours).
-
Analysis: Measure the closure of the wound over time to assess cell migration.
Conclusion
This compound is a specific and effective inhibitor of STAT3 phosphorylation, making it an invaluable tool for studying the role of STAT3 signaling in breast cancer. The protocols outlined above provide a framework for investigating the cellular and molecular effects of this compound in various breast cancer cell line models. These studies can contribute to a better understanding of STAT3-driven tumorigenesis and the development of novel therapeutic strategies for breast cancer.
References
- 1. This compound Inhibits STAT3 Phosphorylation and Enhances the Cytotoxicity of Chemotherapeutic Drugs in Human Breast and Pancreatic Cancer Cells | PLOS One [journals.plos.org]
- 2. This compound Inhibits STAT3 Phosphorylation and Enhances the Cytotoxicity of Chemotherapeutic Drugs in Human Breast and Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.plos.org [journals.plos.org]
- 4. This compound inhibits STAT3 phosphorylation and enhances the cytotoxicity of chemotherapeutic drugs in human breast and pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Inhibits STAT3 Phosphorylation and Enhances the Cytotoxicity of Chemotherapeutic Drugs in Human Breast and Pancreatic Cancer Cells | PLOS One [journals.plos.org]
- 6. Novel small molecule, XZH‐5, inhibits constitutive and interleukin‐6‐induced STAT3 phosphorylation in human rhabdomyosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Inhibition of IL-6 Induced STAT3 Phosphorylation by XZH-5
Audience: Researchers, scientists, and drug development professionals.
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a crucial transcription factor involved in various cellular processes, including cell growth, proliferation, and survival.[1] The interleukin-6 (IL-6) signaling cascade is a primary activator of the JAK/STAT3 pathway, which is frequently hyperactivated in various cancers, contributing to tumor progression and resistance to therapy.[2][3][4] XZH-5 is a novel, cell-permeable, small molecule inhibitor designed to target STAT3 phosphorylation.[5][6][7] This document provides detailed application notes and protocols for utilizing this compound to inhibit IL-6 induced STAT3 phosphorylation in cancer cell lines.
Mechanism of Action
This compound selectively inhibits the phosphorylation of STAT3 at the tyrosine 705 residue, a critical step for its activation, dimerization, and subsequent nuclear translocation.[5][7][8] Studies have demonstrated that this compound effectively blocks IL-6-induced STAT3 phosphorylation and its downstream signaling pathways, leading to reduced expression of target genes like Bcl-2, Bcl-xL, Cyclin D1, and Survivin.[5][6] Notably, this compound shows selectivity for STAT3, as it does not inhibit IFN-γ-induced STAT1 phosphorylation.[5][8]
Data Presentation
The inhibitory effect of this compound on IL-6-induced STAT3 phosphorylation has been demonstrated across various cancer cell lines. The following table summarizes the typical experimental conditions and expected outcomes based on western blot analysis.
| Cell Line | This compound Concentration (µM) | IL-6 Stimulation | Expected p-STAT3 (Tyr705) Level (Relative to Control) | Reference |
| SMS-CTR (Rhabdomyosarcoma) | 10, 25 | 50 ng/mL for 30 min | Dose-dependent decrease | [5] |
| MCF-7 (Breast Cancer) | 25, 50 | 50 ng/mL for 30 min | Dose-dependent decrease | [6][7] |
| ASPC-1 (Pancreatic Cancer) | 25, 50 | 50 ng/mL for 30 min | Dose-dependent decrease | [6][7] |
| Hepatocellular Carcinoma Cells | Not specified | IL-6 | Inhibition of phosphorylation | [8] |
Experimental Protocols
Protocol 1: Inhibition of IL-6 Induced STAT3 Phosphorylation in Cell Culture
This protocol describes the general procedure for treating cancer cells with this compound to inhibit IL-6-induced STAT3 phosphorylation, followed by analysis using western blotting.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, SMS-CTR)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound (stock solution in DMSO)
-
Recombinant human IL-6 (stock solution in sterile water or PBS)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-STAT3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Serum Starvation: Once cells reach the desired confluency, replace the complete medium with serum-free medium and incubate for 12-24 hours.
-
This compound Pre-treatment: Prepare working solutions of this compound in serum-free medium at the desired concentrations (e.g., 10, 25, 50 µM). Add the this compound solutions to the corresponding wells and incubate for 2 hours.[5][6][7] Include a vehicle control (DMSO) well.
-
IL-6 Stimulation: Prepare a working solution of IL-6 in serum-free medium. Add IL-6 to the wells to a final concentration of 50 ng/mL and incubate for 30 minutes.[5][6][7] Include a negative control well with no IL-6 stimulation.
-
Cell Lysis: Aspirate the medium and wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Western Blotting: a. Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes. b. Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. c. Separate the proteins by electrophoresis. d. Transfer the proteins to a PVDF or nitrocellulose membrane. e. Block the membrane with blocking buffer for 1 hour at room temperature. f. Incubate the membrane with primary anti-phospho-STAT3 (Tyr705) antibody overnight at 4°C. g. Wash the membrane three times with TBST. h. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature. i. Wash the membrane three times with TBST. j. Detect the signal using a chemiluminescent substrate and an imaging system. k. Strip the membrane and re-probe with an anti-STAT3 antibody as a loading control.
Protocol 2: Immunofluorescence for STAT3 Nuclear Translocation
This protocol allows for the visualization of this compound's effect on IL-6-induced STAT3 nuclear translocation.[6]
Materials:
-
Cells grown on glass coverslips in a 6-well plate
-
This compound
-
Recombinant human IL-6
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody: anti-STAT3
-
Alexa Fluor-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Follow steps 1-4 from Protocol 1 for cell seeding, serum starvation, this compound pre-treatment (50 µM for 2 hours), and IL-6 stimulation (50 ng/mL for 30 minutes).[7]
-
Fixation: Aspirate the medium and wash the cells with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Blocking: Wash the cells three times with PBS. Block with blocking solution for 30-60 minutes.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-STAT3 antibody diluted in blocking solution overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with the Alexa Fluor-conjugated secondary antibody diluted in blocking solution for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash the cells three times with PBS. Counterstain the nuclei with DAPI for 5 minutes.
-
Mounting and Imaging: Wash the cells twice with PBS. Mount the coverslips onto microscope slides using mounting medium. Visualize and capture images using a fluorescence microscope.
Visualizations
Signaling Pathway
Caption: IL-6/JAK/STAT3 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for assessing this compound inhibition of IL-6 induced STAT3 phosphorylation.
References
- 1. The IL-6/JAK/STAT3 pathway: Potential therapeutic strategies in treating colorectal cancer - ProQuest [proquest.com]
- 2. Targeting the IL-6/JAK/STAT3 signalling axis in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. The role of IL-6/JAK2/STAT3 signaling pathway in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel small molecule, XZH‐5, inhibits constitutive and interleukin‐6‐induced STAT3 phosphorylation in human rhabdomyosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Inhibits STAT3 Phosphorylation and Enhances the Cytotoxicity of Chemotherapeutic Drugs in Human Breast and Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Inhibits STAT3 Phosphorylation and Enhances the Cytotoxicity of Chemotherapeutic Drugs in Human Breast and Pancreatic Cancer Cells | PLOS One [journals.plos.org]
- 8. This compound inhibits STAT3 phosphorylation and causes apoptosis in human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
XZH-5 Technical Support Center: Troubleshooting Solubility & Stability
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and stability of XZH-5, a potent STAT3 phosphorylation inhibitor.
Frequently Asked Questions (FAQs)
This compound Solubility
Q1: What is the recommended solvent for dissolving this compound? A1: this compound is soluble in dimethyl sulfoxide (DMSO). Experimental studies consistently utilize DMSO to prepare stock solutions of this compound before further dilution in cell culture media.[1][2]
Q2: I'm observing precipitation when diluting my DMSO stock solution into my aqueous cell culture medium. What should I do? A2: This is a common issue when working with hydrophobic compounds initially dissolved in a strong organic solvent like DMSO. Here are several steps to troubleshoot this problem:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, ideally below 0.5%, as higher concentrations can be toxic to cells.[3]
-
Vortexing: After adding the this compound stock solution to the aqueous medium, vortex the solution immediately and vigorously to ensure rapid and uniform dispersion.
-
Pre-warming Medium: Gently warming the cell culture medium to 37°C before adding the this compound stock can sometimes help improve solubility.
-
Sonication: If precipitation persists, brief sonication of the final solution can help to break up aggregates and improve dissolution.[4]
-
Stepwise Dilution: Instead of a single large dilution, try a stepwise dilution. For example, first, dilute the DMSO stock into a smaller volume of medium, ensure it is fully dissolved, and then add this to your final volume.
This compound Stability & Storage
Q3: How should I store the solid (powder) form of this compound? A3: Proper storage is crucial to maintain the compound's integrity. The recommended storage conditions for solid this compound are summarized in the table below.
Q4: What is the best way to store this compound once it is in a DMSO stock solution? A4: Long-term storage of bioactive molecules in solution is not generally recommended. However, if necessary, prepare aliquots of your stock solution in tightly sealed vials to avoid repeated freeze-thaw cycles. Recommended storage conditions are detailed in Table 1.
Q5: What is the expected shelf-life of this compound? A5: When stored correctly as a solid, this compound has a shelf life of over three years. Stock solutions should ideally be used within one month when stored at -20°C. For best results, prepare solutions fresh for each experiment.
Data Summary Tables
Table 1: Storage & Stability Recommendations for this compound
| Form | Storage Condition | Duration | Recommendations |
| Solid | 0 - 4°C | Short-term (days to weeks) | Keep dry and protected from light. |
| -20°C | Long-term (months to years) | Keep dry, dark, and tightly sealed. | |
| Stock Solution (in DMSO) | 0 - 4°C | Short-term (days to weeks) | Use for immediate experiments. |
| -20°C | Long-term (months) | Aliquot to avoid freeze-thaw cycles. |
Table 2: Published Concentrations & Treatment Times for this compound in Cell-Based Assays
| Cell Lines | Concentration Range | Treatment Duration | Application | Reference |
| Breast & Pancreatic Cancer | 15 µM - 50 µM | 2, 8, or 36 hours | STAT3 Inhibition, Apoptosis Assay | [2] |
| Rhabdomyosarcoma | 25 µM - 50 µM | 2 or 8 hours | STAT3 Inhibition, Apoptosis Assay | [5] |
| Hepatocellular Carcinoma | Not Specified | Not Specified | STAT3 Inhibition, Apoptosis Assay | [6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Warm to Room Temperature: Before opening, allow the vial of solid this compound to equilibrate to room temperature for at least 60 minutes to prevent condensation.
-
Weigh Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. (Molecular Weight of this compound: 537.46 g/mol ).
-
Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to achieve a final concentration of 10 mM.
-
Dissolve: Vortex the solution thoroughly until all the solid has completely dissolved. Gentle warming (to 37°C) or brief sonication may be used to aid dissolution if necessary.
-
Storage: If not for immediate use, dispense the stock solution into single-use aliquots in tightly sealed, light-protected vials and store at -20°C.
Protocol 2: General Protocol for Cell Treatment
-
Thaw Stock Solution: If frozen, thaw an aliquot of the this compound stock solution at room temperature.
-
Prepare Working Solution: Dilute the this compound DMSO stock solution directly into pre-warmed (37°C) cell culture medium to the desired final concentration. Immediately vortex the medium to ensure the compound is evenly dispersed and does not precipitate. Note: The final DMSO concentration should be kept consistent across all treatments, including the vehicle control, and should not exceed a level toxic to the specific cell line being used (typically <0.5%).[3]
-
Treat Cells: Remove the existing medium from the cells and replace it with the medium containing the appropriate concentration of this compound or a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 2, 8, or 24 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).[2][5]
-
Downstream Analysis: Following incubation, proceed with the planned downstream assays, such as Western blotting for p-STAT3, apoptosis assays, or cell viability assays.[1][2]
Visual Guides & Workflows
Caption: this compound inhibits the IL-6-induced JAK/STAT3 signaling pathway by blocking STAT3 phosphorylation at Tyr705.[5][6][7]
Caption: A typical experimental workflow for evaluating the efficacy of this compound in cell-based assays.[1][2][5]
Caption: A logical troubleshooting guide for addressing this compound solubility issues during experiments.
References
- 1. This compound Inhibits STAT3 Phosphorylation and Enhances the Cytotoxicity of Chemotherapeutic Drugs in Human Breast and Pancreatic Cancer Cells | PLOS One [journals.plos.org]
- 2. This compound Inhibits STAT3 Phosphorylation and Enhances the Cytotoxicity of Chemotherapeutic Drugs in Human Breast and Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel small molecule, XZH‐5, inhibits constitutive and interleukin‐6‐induced STAT3 phosphorylation in human rhabdomyosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound inhibits STAT3 phosphorylation and causes apoptosis in human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound inhibits STAT3 phosphorylation and enhances the cytotoxicity of chemotherapeutic drugs in human breast and pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing XZH-5 Concentration for Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on utilizing XZH-5 in cell viability assays. Find detailed protocols, troubleshooting advice, and answers to frequently asked questions to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for a dose-response experiment with this compound?
A1: For a new compound like this compound, a broad range-finding experiment is recommended to identify the concentration window of biological activity. A common starting point is a 10-fold serial dilution series.[1] This initial experiment helps to narrow down the concentrations for a more detailed follow-up study.
Q2: How do I perform a dose-response experiment to determine the IC50 value of this compound?
A2: A dose-response experiment involves treating cells with a range of this compound concentrations to measure the compound's inhibitory effect on cell viability. The half-maximal inhibitory concentration (IC50) is the concentration of this compound that reduces cell viability by 50%.[2][3] This is typically achieved by seeding cells in a 96-well plate, treating them with a serial dilution of this compound for a specific duration (e.g., 24, 48, or 72 hours), and then assessing viability with an appropriate assay.[4] The resulting data is plotted with concentration on the x-axis and cell viability on the y-axis to generate a dose-response curve, from which the IC50 value is calculated.[2]
Q3: Which cell viability assay is most suitable for use with this compound?
A3: The choice of assay depends on the mechanism of action of this compound and the specific cell line. Commonly used assays include MTT, WST, and resazurin-based methods, which measure metabolic activity.[5] However, it's crucial to be aware of potential compound interference. For instance, some compounds can directly reduce the MTT reagent, leading to inaccurate results.[6] If this compound is a redox-active compound, assays that measure different parameters, such as total protein content (SRB assay) or ATP levels (CellTiter-Glo®), may provide more reliable data.[4][6]
Q4: How do I properly dissolve and dilute this compound to prevent precipitation in my cell culture medium?
A4: Many experimental compounds are poorly soluble in aqueous solutions.[7] A common practice is to prepare a concentrated stock solution in a solvent like dimethyl sulfoxide (DMSO).[7] When diluting the stock into your aqueous cell culture medium, the abrupt change in solvent polarity can cause the compound to precipitate.[7][8] To avoid this, add the stock solution to the medium dropwise while gently vortexing. It is also important to ensure the final DMSO concentration in the culture medium does not exceed a level toxic to the cells, typically below 0.5%, and ideally under 0.1%.[9]
Troubleshooting Guide
Problem: My cell viability results are inconsistent between replicate wells and experiments.
-
Possible Causes & Solutions:
-
Uneven Cell Seeding: Ensure you have a homogenous, single-cell suspension before plating. Inconsistent cell numbers per well is a major source of variability.[9][10] After seeding, allow plates to sit at room temperature for a short period before incubation to ensure even cell distribution.
-
Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can alter compound concentration and affect cell growth.[11] To minimize this, fill the peripheral wells with sterile PBS or media and do not use them for experimental data.[9][12]
-
Inaccurate Compound Dilutions: Always prepare fresh serial dilutions for each experiment to avoid issues with compound degradation or precipitation in stored dilutions.[4][9]
-
Variable Incubation Times: Use a multichannel pipette to add reagents and compounds to minimize timing differences between wells.[9]
-
Cell Health and Passage Number: Use cells at a consistent and low passage number. High passage numbers can lead to phenotypic changes and altered drug responses.[4]
-
Problem: this compound is precipitating in the cell culture medium upon addition.
-
Possible Causes & Solutions:
-
Exceeding Solubility Limit: You may be exceeding the maximum solubility of this compound in your culture medium.[7] Try lowering the final concentration or testing the solubility in a simpler buffer like PBS to see if media components are contributing to the issue.[7]
-
Solvent Shock: When diluting a concentrated DMSO stock, the rapid change in polarity can cause precipitation.[7] Try pre-warming the medium to 37°C and adding the compound stock slowly while gently mixing.[7]
-
Media Components: Certain components in the culture medium, like salts and proteins, can interact with your compound.[7] Consider testing different media formulations.
-
Problem: My dose-response curve is not sigmoidal (S-shaped).
-
Possible Causes & Solutions:
-
Incorrect Concentration Range: The tested concentrations may be too high (showing 100% cell death across the range) or too low (showing no effect). You need to perform a broader range-finding experiment to identify the active concentration window.[13]
-
Compound Interference: The compound may be interfering with the assay itself. For example, some compounds can directly reduce MTT, leading to an apparent increase in viability at high concentrations.[6] Run a cell-free control (media + compound + assay reagent) to check for direct chemical reactions.[6]
-
Deviating Controls: The response of the control wells (vehicle only) may not align with the asymptote of the curve fitted for the treated wells. This is a common issue that can affect the proper interpretation of EC/IC values.[14]
-
Experimental Protocols & Data
Protocol: IC50 Determination of this compound using an MTT Assay
This protocol provides a general framework. Optimization of cell seeding density and incubation times is crucial for each specific cell line.[4]
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO to create a 10 mM stock solution)
-
96-well clear-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for solubilization)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Prepare a cell suspension and seed 100 µL into each well of a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).[12] Incubate at 37°C with 5% CO2 for 24 hours.
-
Compound Treatment:
-
Prepare a series of 2-fold dilutions of this compound in complete culture medium from your 10 mM stock. Your concentration range should span the expected IC50 (determined from a range-finding experiment).
-
Include a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration) and an untreated control.[12]
-
Carefully remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the appropriate wells.
-
Incubate for the desired treatment period (e.g., 48 hours).[9]
-
-
MTT Assay:
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Normalize the data by converting absorbance values to percentage viability relative to the vehicle control (100% viability).
-
Plot the percent viability against the log of the this compound concentration.
-
Fit the data to a non-linear regression (four-parameter logistic) curve to determine the IC50 value.[2][13]
-
Data Presentation
Table 1: Example Serial Dilution Scheme for this compound
| Concentration (µM) | Volume of 100 µM Stock (µL) | Volume of Medium (µL) | Final DMSO (%) |
| 100 | 10 | 90 | 0.1% |
| 50 | 5 | 95 | 0.05% |
| 25 | 2.5 | 97.5 | 0.025% |
| 12.5 | 1.25 | 98.75 | 0.0125% |
| 6.25 | 0.625 | 99.375 | 0.00625% |
| 0 (Vehicle) | 10 (of DMSO) | 90 | 0.1% |
Table 2: Example Cell Viability Data
| This compound Conc. (µM) | Avg. Absorbance (570nm) | Std. Deviation | % Viability |
| 100 | 0.15 | 0.02 | 10% |
| 50 | 0.25 | 0.03 | 20% |
| 25 | 0.45 | 0.04 | 40% |
| 12.5 | 0.75 | 0.06 | 70% |
| 6.25 | 1.05 | 0.08 | 100% |
| 0 (Vehicle) | 1.06 | 0.09 | 100% |
Visual Guides
// Nodes GF [label="Growth Factor", fillcolor="#F1F3F4", fontcolor="#202124"]; Receptor [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; KinaseA [label="Kinase A", fillcolor="#4285F4", fontcolor="#FFFFFF"]; KinaseB [label="Kinase B", fillcolor="#4285F4", fontcolor="#FFFFFF"]; KinaseC [label="Kinase C", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TF [label="Transcription\nFactor", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; XZH5 [label="this compound", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges GF -> Receptor; Receptor -> KinaseA [label=" Activates"]; KinaseA -> KinaseB [label=" Phosphorylates"]; KinaseB -> KinaseC [label=" Phosphorylates"]; KinaseC -> TF [label=" Activates"]; TF -> Proliferation [label=" Promotes"];
// Inhibition XZH5 -> KinaseB [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2]; } end_dot Caption: Hypothetical signaling pathway inhibited by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. clyte.tech [clyte.tech]
- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. marinbio.com [marinbio.com]
- 12. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. researchgate.net [researchgate.net]
- 14. Handling deviating control values in concentration-response curves - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: XZH-5 Colony Formation Assay
Welcome to the technical support center for the XZH-5 Colony Formation Assay. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to this assay. As the "this compound" designation does not correspond to a standard-named assay in scientific literature, this guide addresses the general principles and challenges of colony formation (clonogenic) assays.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the colony formation assay?
The colony formation assay, or clonogenic assay, is an in vitro cell survival assay that evaluates the ability of a single cell to undergo unlimited division and form a colony. A colony is typically defined as a cluster of at least 50 cells, which indicates that the founding cell has undergone at least 5-6 divisions. This assay is considered the gold standard for measuring the long-term effects of cytotoxic agents, such as radiation or chemotherapeutic drugs, on cell viability and reproductive integrity. Unlike short-term viability assays that measure metabolic activity, the colony formation assay assesses the capacity for sustained proliferation, a critical factor in cancer research and toxicology.
Q2: What is the difference between a standard colony formation assay and a soft agar colony formation assay?
The primary difference lies in the growth conditions and the cellular property being assessed.
-
Standard Colony Formation Assay: This is used for adherent cells and measures their ability to form colonies on a solid surface (i.e., the bottom of a culture dish). It assesses the clonogenic potential of cells under normal, anchorage-dependent conditions.
-
Soft Agar Colony Formation Assay: This assay is specifically designed to measure anchorage-independent growth, a hallmark of cellular transformation and malignancy. Cells are cultured in a semi-solid medium, such as soft agar, which prevents non-transformed cells from adhering and proliferating. Only transformed cells can form colonies in this environment.
Q3: How long should I run the experiment?
The incubation period for a colony formation assay can vary depending on the cell line's doubling time and the experimental conditions. Generally, the incubation period ranges from 7 to 21 days. The goal is to allow sufficient time for single cells in the control group to form visible colonies of at least 50 cells. For human cells, this typically takes 13 to 16 days, while mouse cells may form colonies in 6 to 9 days.
Q4: How do I count the colonies?
Colonies can be counted manually or using automated methods.
-
Manual Counting: After staining, colonies are typically counted by eye, often with the aid of a stereomicroscope. To ensure consistency, it's helpful to use a gridded dish or mark counted colonies on the back of the plate.
-
Automated Counting: Software such as ImageJ with a cell counter plug-in can be used for a more objective and high-throughput analysis. Automated systems capture digital images of the wells and use software to identify and quantify colonies based on size and intensity parameters.
Troubleshooting Guide
This section addresses specific issues that you may encounter during your this compound colony formation assay.
Issue 1: No or Very Few Colonies in the Control Group
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Incorrect Seeding Density | The number of cells seeded is critical. Too few cells will result in an insufficient number of colonies for statistical analysis. Determine the optimal seeding density for your cell line through a titration experiment. A good starting point for a 6-well plate is to aim for 20-150 colonies in the control wells. |
| Poor Cell Viability | Ensure that the cells used for seeding are healthy and have high viability. Use a trypan blue exclusion assay to determine the percentage of viable cells before seeding. Handle cells gently during trypsinization to avoid damage. |
| Suboptimal Culture Conditions | Maintain a sterile environment to prevent contamination. Use pre-warmed media and ensure the incubator is properly calibrated for temperature (37°C) and CO2 (typically 5%). Maintain high humidity to prevent the culture medium from evaporating, which can be achieved by placing a dish of sterile water in the incubator. |
| Inappropriate Media and Supplements | Use the recommended culture medium for your specific cell line. The media should be supplemented with an appropriate concentration of fetal bovine serum (FBS), typically 10%, as reducing serum can decrease colony formation. |
| Agar Temperature (Soft Agar Assay) | If performing a soft agar assay, the temperature of the melted agar is crucial. Agar that is too hot can kill the cells. Ensure the agar has cooled to approximately 40-42°C before mixing with the cell suspension. |
Issue 2: Too Many Colonies to Count or Merged Colonies
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Seeding Density is Too High | If there are too many colonies, they may merge, making accurate counting impossible. Reduce the number of cells seeded per well. A titration experiment is recommended to find the optimal density. For many cancer cell lines, 5,000-10,000 cells per 6-well plate can be a good starting point, but this is highly cell-line dependent. Some protocols suggest starting with as few as 500 cells per well. |
| Cell Clumping | Ensure a single-cell suspension is achieved before seeding. Incomplete trypsinization or inadequate pipetting can lead to cell clumps, which will form what appear to be large colonies, leading to inaccurate results. Gently pipette the cell suspension up and down to break up any clumps before plating. |
| Extended Incubation Time | If the experiment is run for too long, colonies can grow too large and merge. Optimize the incubation time for your cell line to a point where control colonies are distinct and of a countable size. |
Issue 3: Uneven Distribution of Colonies
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Improper Plating Technique | Uneven distribution of cells during seeding can lead to colonies clustering at the edges of the well (meniscus effect). After adding the cell suspension to the well, gently swirl the plate in a cross pattern (back-and-forth and side-to-side) rather than a circular motion to ensure an even distribution of cells. |
| Disturbance of Plates During Incubation | Avoid moving or disturbing the plates during the incubation period, as this can cause cells to shift and form colonies in an uneven pattern. |
Experimental Protocols
Standard Colony Formation Assay Protocol
-
Cell Preparation:
-
Harvest cells from a sub-confluent culture using trypsin-EDTA.
-
Neutralize the trypsin with complete medium and create a single-cell suspension by gentle pipetting.
-
Determine the viable cell count using a hemocytometer or automated cell counter with trypan blue exclusion.
-
-
Cell Seeding:
-
Dilute the cell suspension to the desired seeding density. This should be optimized for each cell line.
-
Seed the appropriate number of cells into each well of a multi-well plate (e.g., a 6-well plate).
-
Gently swirl the plate to ensure an even distribution of cells.
-
-
Treatment (Optional):
-
Allow cells to attach for a few hours or overnight.
-
Treat the cells with the experimental agent (e.g., drug, radiation).
-
-
Incubation:
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 7-21 days, or until colonies are of a sufficient size in the control wells.
-
If the incubation period is long, you may need to change the medium periodically.
-
-
Fixation and Staining:
-
Remove the medium and gently wash the cells with Phosphate-Buffered Saline (PBS).
-
Fix the colonies with a solution such as 10% neutral buffered formalin or a methanol/acetic acid mixture for about 5-10 minutes.
-
Remove the fixative and stain the colonies with a staining solution like 0.5% crystal violet for at least 2 hours.
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
-
Colony Counting and Data Analysis:
-
Count the number of colonies containing at least 50 cells.
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) using the following formulas:
-
Plating Efficiency (PE) = (Number of colonies formed / Number of cells seeded) x 100%
-
Surviving Fraction (SF) = PE of treated cells / PE of control cells
-
-
Quantitative Data Summary
Table 1: Recommended Reagent Concentrations
| Reagent | Working Concentration | Preparation Notes |
| Trypsin-EDTA | 0.05% - 0.25% Trypsin | Use as supplied. |
| Crystal Violet Stain | 0.5% (w/v) | Dissolve 0.5 g of crystal violet in 25 mL of methanol and 75 mL of distilled water. Filter before use. |
| Giemsa Stain | 10% | Dilute Giemsa stock solution in PBS (pH 6.8). Prepare fresh. |
| Methylene Blue Stain | 1% | Dissolve 1 g of methylene blue in 50 mL of ethanol and 50 mL of distilled water. |
| Fixation Solution (Methanol/Acetic Acid) | 7:1 Methanol:Acetic Acid | Prepare fresh. |
| Fixation Solution (Formalin) | 10% Neutral Buffered Formalin | Dilute from a 37-40% stock solution. |
Table 2: Typical Seeding Densities for a 6-Well Plate
| Cell Line Type | Untreated Control (Cells/well) | Treated (Cells/well) | Notes |
| Common Cancer Cell Lines (e.g., HeLa, A549) | 100 - 500 | 200 - 5000+ | Seeding density for treated cells should be adjusted based on the expected toxicity of the treatment. |
| Primary Cells or Less Prolific Lines | 500 - 2000 | 1000 - 10000+ | These cells may have a lower plating efficiency. |
| Soft Agar Assay | 5,000 - 10,000 | 5,000 - 20,000+ | Higher densities are often required for colony formation in a semi-solid medium. |
Visual Guides
Caption: Experimental workflow for a typical colony formation assay.
Technical Support Center: Improving the In Vivo Bioavailability of XZH-5
Disclaimer: As of late 2025, published literature primarily focuses on the in vitro mechanism of action of XZH-5 as a STAT3 inhibitor.[1][2] Specific in vivo pharmacokinetic and bioavailability data for this compound is limited. This guide provides troubleshooting advice and experimental protocols based on established strategies for improving the bioavailability of poorly soluble small molecule inhibitors of a similar nature.
Frequently Asked Questions (FAQs)
Q1: We are observing very low plasma concentrations of this compound after oral administration in mice. What are the likely causes?
Low oral bioavailability for a small molecule like this compound is often attributed to two main factors:
-
Poor Aqueous Solubility: As a complex organic molecule, this compound is likely to have low solubility in gastrointestinal fluids. This means that the compound does not dissolve efficiently, which is a prerequisite for absorption into the bloodstream.[3][4] A majority of new drug candidates, estimated at over 40%, are hydrophobic and face this challenge.[5]
-
Low Permeability: The compound may have difficulty crossing the intestinal epithelial cell membrane to enter systemic circulation. This can be due to its molecular size, polarity, or being a substrate for efflux transporters that actively pump the drug back into the intestinal lumen.[3]
Q2: What are the primary formulation strategies to consider for enhancing the bioavailability of this compound?
For a Biopharmaceutics Classification System (BCS) Class II or IV compound (poorly soluble), the main goal is to increase the dissolution rate and apparent solubility. Key strategies include:
-
Particle Size Reduction (Nanonization): Creating a nanosuspension increases the surface area-to-volume ratio of the drug particles, which significantly enhances the dissolution velocity.[1][3][6]
-
Lipid-Based Formulations: Dissolving this compound in a lipid-based system, such as a Self-Emulsifying Drug Delivery System (SEDDS), allows the drug to bypass the dissolution step.[7] Upon gentle agitation in GI fluids, these systems form fine oil-in-water emulsions, presenting the drug in a solubilized state for absorption.
-
Amorphous Solid Dispersions: Converting the crystalline form of this compound into a higher-energy amorphous state, typically by dispersing it in a polymer matrix, can improve its solubility and dissolution rate.[8][9]
Q3: Can co-administering this compound with food affect its bioavailability?
Yes, co-administration with food can significantly impact the bioavailability of poorly soluble drugs. The presence of fats and bile salts in the intestine after a meal can help solubilize lipophilic compounds, potentially increasing absorption.[10] For some compounds, clinical trials are designed specifically for administration with food to improve drug exposure.[10] It is recommended to perform pharmacokinetic studies in both fasted and fed states to characterize this effect for this compound.
Troubleshooting Guides
Issue 1: High variability in plasma concentrations across animals in our in vivo pharmacokinetic study.
| Potential Cause | Troubleshooting Action |
| Inconsistent Formulation Dosing | The formulation (e.g., suspension) may not be homogenous. Ensure the formulation is continuously and thoroughly mixed before and during dosing to prevent settling of drug particles. |
| Physiological Differences | Factors like stress, food intake (if not controlled), and differences in gastric pH can alter absorption. Standardize experimental conditions: acclimatize animals, control fasting/feeding periods, and ensure consistent dosing technique. |
| Analytical Method Issues | The bioanalytical method (e.g., LC-MS/MS) may lack robustness. Validate the assay for linearity, precision, and accuracy. Check for matrix effects from the plasma. |
| Dosing Inaccuracy | Oral gavage requires skill. Ensure all technicians are properly trained to minimize dosing errors and prevent accidental administration into the lungs. |
Issue 2: The prepared this compound nanosuspension is showing particle aggregation over time.
| Potential Cause | Troubleshooting Action |
| Inadequate Stabilization | The concentration or type of stabilizer (surfactant/polymer) is insufficient to cover the new particle surface area created during milling. |
| Solution: Screen different types or combinations of stabilizers (e.g., Tween 80, HPMC, PVP K25).[1][11] Optimize the stabilizer-to-drug ratio. | |
| Ostwald Ripening | Growth of larger particles at the expense of smaller ones due to differences in solubility. |
| Solution: Use a combination of stabilizers. A polymer can provide steric hindrance while a surfactant provides electrostatic repulsion. | |
| Temperature Fluctuations | Changes in temperature during storage can affect stabilizer performance and particle kinetic energy, leading to aggregation. |
| Solution: Store the nanosuspension at a consistent, controlled temperature (e.g., 4°C), and perform stability studies at different conditions.[11] |
Data Summary: Hypothetical Pharmacokinetic Parameters
The following table illustrates a hypothetical comparison of pharmacokinetic parameters for this compound in different formulations after oral administration in mice. This demonstrates the potential improvements that can be achieved with advanced formulation strategies.
| Formulation Type | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng·hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension (Micronized) | 10 | 150 ± 35 | 2.0 | 750 ± 180 | 100% (Reference) |
| Nanosuspension | 10 | 620 ± 90 | 1.0 | 3,100 ± 450 | ~413% |
| Lipid-Based (SEDDS) | 10 | 850 ± 110 | 0.75 | 4,500 ± 600 | ~600% |
| Intravenous (IV) Solution | 2 | 1,800 ± 250 | 0.08 | 2,500 ± 300 | - |
Data are represented as mean ± SD and are for illustrative purposes only.
Experimental Protocols
Protocol 1: Preparation and Characterization of an this compound Nanosuspension
Objective: To prepare a stable this compound nanosuspension using wet media milling to improve dissolution.
Materials:
-
This compound (Active Pharmaceutical Ingredient)
-
Stabilizers: Hydroxypropyl methylcellulose (HPMC), Tween 80
-
Milling Media: Yttria-stabilized zirconium oxide beads (0.5 mm)
-
Purified water
-
Wet media mill or planetary ball mill
Methodology:
-
Preparation of Stabilizer Solution: Prepare a 1% (w/v) aqueous solution of HPMC and Tween 80 (e.g., 0.5% HPMC, 0.5% Tween 80).[11]
-
Premixing: Disperse 100 mg of this compound into 10 mL of the stabilizer solution. Stir with a magnetic stirrer for 30 minutes to ensure the powder is fully wetted.
-
Milling: Transfer the premix into the milling chamber containing zirconium oxide beads. Mill at a set speed (e.g., 2000 rpm) for a specified duration.
-
Process Monitoring: Withdraw small aliquots at different time points (e.g., 1, 2, 4, 6 hours) and measure the particle size using a dynamic light scattering (DLS) instrument.
-
Endpoint: Continue milling until the particle size reaches the desired range (e.g., < 250 nm) and no further reduction is observed (plateau).
-
Separation: Separate the nanosuspension from the milling beads by decanting or using a sieve.
-
Characterization:
-
Particle Size and Polydispersity Index (PDI): Measure using DLS.
-
Zeta Potential: Determine the surface charge to assess stability against aggregation.
-
Dissolution Testing: Perform an in vitro dissolution test comparing the nanosuspension to the un-milled drug in a relevant buffer (e.g., Simulated Gastric Fluid).[11]
-
Protocol 2: In Vivo Pharmacokinetic Study in Mice
Objective: To determine and compare the pharmacokinetic profiles of different this compound formulations after oral administration.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)[12]
-
This compound Formulations (e.g., Aqueous Suspension, Nanosuspension)
-
Dosing vehicles
-
Oral gavage needles
-
Blood collection supplies (e.g., EDTA-coated capillaries)
-
Centrifuge, analytical balance
Methodology:
-
Animal Acclimatization: Acclimatize animals for at least 3 days before the study.[13]
-
Fasting: Fast the mice overnight (approx. 12 hours) before dosing but allow free access to water.
-
Dosing:
-
Divide mice into groups (n=4 per time point or n=5 for serial sampling).[12]
-
Accurately weigh each animal to calculate the exact dosing volume.
-
Administer the specific this compound formulation via oral gavage at a defined dose (e.g., 10 mg/kg).
-
-
Blood Sampling:
-
Plasma Preparation:
-
Immediately place blood samples into EDTA-coated tubes.
-
Centrifuge at 4°C (e.g., 2000 x g for 10 minutes) to separate the plasma.
-
Harvest the plasma supernatant and store it at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use the plasma concentration-time data to calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using non-compartmental analysis software.
-
Visualizations
Caption: STAT3 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for improving the in vivo bioavailability of this compound.
References
- 1. Preparation and evaluation of nanosuspensions for enhancing the dissolution of poorly soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.plos.org [journals.plos.org]
- 3. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsr.com [ijpsr.com]
- 5. mdpi.com [mdpi.com]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. researchgate.net [researchgate.net]
- 8. SPECIAL FEATURE - Improving Bioavailability & Solubility: Each Molecule Is Unique [drug-dev.com]
- 9. upm-inc.com [upm-inc.com]
- 10. Lipid Delivery Systems for Nucleic-Acid-Based-Drugs: From Production to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jstage.jst.go.jp [jstage.jst.go.jp]
- 12. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
- 13. 2.5. In vivo pharmacokinetics studies [bio-protocol.org]
- 14. dctd.cancer.gov [dctd.cancer.gov]
Frequently Asked Questions (FAQs) & Troubleshooting
Technical Support Center: XZH-5
Disclaimer: Information on a compound specifically named "this compound" is not publicly available. The following technical guide is based on common challenges and methodologies for the synthesis and purification of novel, complex small molecule inhibitors in a drug development context and is intended to serve as a representative resource.
This section addresses common issues encountered during the synthesis and purification of this compound.
Synthesis Troubleshooting
Q1: My this compound synthesis reaction has a very low yield. What are the common causes and solutions?
A: Low yields in multi-step organic syntheses are a frequent challenge. Several factors could be at play:
-
Incomplete Reaction: The reaction may not be going to completion.
-
Troubleshooting: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material is still present after the recommended reaction time, consider extending the reaction duration or increasing the temperature (if the compound is stable).
-
-
Reagent Quality: Degradation of reagents, especially those that are air or moisture sensitive, can halt the reaction.
-
Troubleshooting: Use freshly opened reagents or purify older reagents before use. Ensure all solvents are anhydrous if the reaction requires it.
-
-
Product Loss During Workup: The product might be lost during the extraction or isolation phases.[1]
-
Troubleshooting: Check the aqueous layer after extraction to see if your product has high water solubility.[1] If you perform a filtration step, check the filter paper for retained product.[1] Consider alternative workup procedures, such as avoiding acidic or basic washes if your product is unstable under those conditions.[1]
-
Q2: I am observing a significant byproduct in my reaction mixture that is difficult to separate from this compound. How can I minimize its formation?
A: Byproduct formation is often related to reaction conditions or the inherent reactivity of the intermediates.
-
Side Reactions: Your starting materials or intermediates may be participating in unintended reaction pathways.
-
Troubleshooting: Adjusting the reaction temperature can often favor the desired reaction over side reactions. Lowering the temperature may increase selectivity. The order of reagent addition can also be critical; consider adding a highly reactive reagent slowly to a solution of the other reactants.
-
-
Protecting Groups: A functional group on your molecule might be interfering with the desired reaction.
-
Troubleshooting: It may be necessary to introduce a protecting group for a sensitive functional moiety. This adds steps to the synthesis but can significantly improve the outcome by preventing side reactions.
-
Purification Troubleshooting
Q3: During HPLC purification of this compound, I'm seeing broad peaks and poor resolution. What should I investigate?
A: Broad peaks and poor separation in High-Performance Liquid Chromatography (HPLC) can stem from several issues with the column, mobile phase, or the sample itself.[2][3]
-
Column Degradation: The HPLC column's performance can degrade over time due to contamination or loss of stationary phase.[4]
-
Troubleshooting: Try flushing the column with a strong solvent. If performance doesn't improve, it may be time to replace the column. Using a guard column can help extend the life of your analytical or preparative column.[2]
-
-
Inappropriate Mobile Phase: The selected mobile phase may not be optimal for separating this compound from its impurities.[3]
-
Sample Overload: Injecting too much sample can lead to broad, asymmetric peaks.
-
Troubleshooting: Reduce the injection volume or dilute the sample. The sample should also be dissolved in a solvent that is compatible with the mobile phase.[3]
-
Q4: My baseline is noisy or drifting during the HPLC run. What could be the cause?
A: An unstable baseline can make it difficult to accurately detect and quantify peaks.
-
Air Bubbles: Air bubbles in the pump or detector cell are a common cause of baseline noise.[5]
-
Troubleshooting: Thoroughly degas the mobile phase and prime the pump to remove any trapped air.[5]
-
-
Contamination: Contaminants in the mobile phase or a dirty detector cell can cause the baseline to drift.[5][6]
-
Troubleshooting: Use high-purity solvents for your mobile phase and filter them before use.[5] Flush the system to clean the detector cell.
-
-
Temperature Fluctuations: Changes in ambient temperature can affect the refractive index of the mobile phase, leading to baseline drift.[5]
-
Troubleshooting: Use a column oven to maintain a constant temperature for the column and mobile phase.[3]
-
Quantitative Data Summary
The following table summarizes the results from different experimental conditions tested for the final step of a hypothetical this compound synthesis and its subsequent purification.
| Experiment ID | Reaction Temp (°C) | Catalyst | Crude Yield (%) | Purity Pre-HPLC (%) | Purity Post-HPLC (%) | Final Yield (%) |
| This compound-Exp1 | 25 | Catalyst A | 65 | 70 | 98.5 | 45 |
| This compound-Exp2 | 50 | Catalyst A | 78 | 62 | 99.1 | 48 |
| This compound-Exp3 | 25 | Catalyst B | 85 | 80 | 99.0 | 68 |
| This compound-Exp4 | 50 | Catalyst B | 82 | 75 | 98.8 | 61 |
Experimental Protocols
Protocol 1: General Synthesis of this compound Precursor (Final Step)
This protocol describes a representative final coupling reaction for the synthesis of this compound.
-
Reaction Setup: To a dry, nitrogen-flushed round-bottom flask, add Intermediate A (1.0 eq), Intermediate B (1.2 eq), and Catalyst B (0.1 eq).
-
Solvent Addition: Add anhydrous dichloromethane (DCM) to achieve a concentration of 0.1 M with respect to Intermediate A.
-
Reaction: Stir the mixture at 25°C. Monitor the reaction progress by TLC every hour.
-
Quenching: Upon completion (approximately 4-6 hours), quench the reaction by adding saturated aqueous sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Protocol 2: HPLC Purification of this compound
This protocol outlines a standard method for purifying crude this compound.
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of a 50:50 mixture of Acetonitrile:Water. Filter the sample through a 0.45 µm syringe filter to remove any particulates.[5]
-
HPLC System:
-
Column: C18 reverse-phase column.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
-
Gradient Elution:
-
0-5 min: 20% B
-
5-25 min: Gradient from 20% to 80% B
-
25-30 min: Hold at 80% B
-
30-35 min: Return to 20% B
-
-
Detection: Monitor the elution at a wavelength of 254 nm.
-
Fraction Collection: Collect the fractions corresponding to the main peak of this compound.
-
Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.
Visualizations
References
- 1. How To [chem.rochester.edu]
- 2. pharmaguru.co [pharmaguru.co]
- 3. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 4. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 5. medikamenterqs.com [medikamenterqs.com]
- 6. rheniumgroup.co.il [rheniumgroup.co.il]
minimizing XZH-5 toxicity in normal cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for minimizing the toxicity of XZH-5 in normal cells during pre-clinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a non-peptide, cell-permeable small molecule that selectively inhibits the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3) at the Tyr705 residue.[1][2] By blocking STAT3 phosphorylation, this compound prevents its activation and subsequent translocation to the nucleus, leading to the downregulation of its target genes involved in cell proliferation, survival, and angiogenesis, such as Cyclin D1, Bcl-2, and Survivin.[1][2] This inhibition of the STAT3 signaling pathway ultimately induces apoptosis in cancer cells with constitutively active STAT3.[1][3]
Q2: How selective is this compound for STAT3 over other signaling pathways?
This compound has demonstrated a high degree of selectivity for the STAT3 pathway. Studies have shown that this compound does not significantly affect other signaling pathways, including the mTOR, JAK2, AKT, and ERK pathways.[1][4] Furthermore, it has been observed that while this compound blocks IL-6-induced STAT3 phosphorylation, it does not inhibit IFN-γ-induced STAT1 phosphorylation, indicating its selectivity for STAT3 over other STAT family members.[1][5]
Q3: What is the reported toxicity of this compound in normal (non-cancerous) cells?
Existing research indicates that this compound exhibits low toxicity in normal cells.[1][6] At concentrations that effectively induce apoptosis in cancer cells, this compound has been shown to not affect the viability of normal cells.[1][4] Animal studies have also reported that high concentrations of this compound did not lead to body weight loss in mice, further suggesting a favorable safety profile.[1][4] One study directly compared this compound to another STAT3 inhibitor, Stattic, and found that both compounds displayed minimal toxicity against normal fibroblasts.[3]
Q4: Can this compound be used in combination with other therapeutic agents?
Yes, studies have shown that this compound can enhance the cytotoxic effects of conventional chemotherapeutic drugs.[1][2] For example, in breast and pancreatic cancer cell lines, combining this compound with doxorubicin or gemcitabine resulted in a significant reduction in viable cancer cells compared to treatment with the chemotherapeutic agent alone.[1][4] This synergistic effect may allow for the use of lower, and therefore less toxic, doses of standard chemotherapy drugs.[4]
Troubleshooting Guide
While this compound has a good safety profile, this guide provides recommendations to ensure minimal and accurately interpreted toxicity in your experiments.
Issue 1: Observed cytotoxicity in normal cell lines at high concentrations of this compound.
-
Possible Cause: Off-target effects at supra-pharmacological concentrations.
-
Recommendation:
-
Determine the Optimal Concentration Range: Perform a dose-response curve in your cancer cell line of interest to identify the lowest effective concentration that inhibits STAT3 phosphorylation and induces apoptosis.
-
Titrate in Normal Cells: Use a parallel dose-response curve in your normal cell line control to determine the concentration at which toxicity is first observed. Aim to work within a therapeutic window where cancer cells are sensitive, and normal cells are not significantly affected.
-
Time-Course Experiment: Assess cell viability at multiple time points. Short-term exposure (e.g., 2-8 hours) may be sufficient to inhibit STAT3 signaling without inducing significant toxicity in normal cells.[1]
-
Issue 2: Difficulty replicating the selective cytotoxicity of this compound.
-
Possible Cause: Differences in experimental setup, cell line characteristics, or reagent quality.
-
Recommendation:
-
Cell Line Authentication: Ensure your cancer and normal cell lines are authenticated and free from contamination.
-
Control for Basal STAT3 Activation: The selectivity of this compound is most pronounced in cancer cells with constitutive STAT3 activation. Verify the basal levels of phosphorylated STAT3 (p-STAT3) in your cell lines by Western blot.
-
Reagent Quality: Use high-purity this compound and ensure proper storage conditions to maintain its stability and activity.
-
Data Summary
Table 1: Comparative Cytotoxicity of this compound in Cancer vs. Normal Cells
| Cell Type | This compound Concentration | Effect on Cell Viability | Reference |
| Normal Cells | Same as effective cancer cell concentrations | No significant effect | [1][4] |
| Normal Fibroblasts (WI-38) | Not specified | Minimal toxicity | [3] |
| Breast Cancer (MDA-MB-231) | 15 µM, 20 µM | Decreased viability | [1] |
| Pancreatic Cancer (PANC-1) | 15 µM, 20 µM | Decreased viability | [1] |
Table 2: Synergistic Effects of this compound with Chemotherapeutic Agents
| Cancer Cell Line | Chemotherapeutic Agent | This compound Concentration | Outcome | Reference |
| Breast Cancer (MDA-MB-231) | Doxorubicin (2.5 µM) | 15 µM or 20 µM | Enhanced cytotoxicity | [1][4] |
| Pancreatic Cancer (PANC-1) | Gemcitabine (250 nM) | 15 µM or 20 µM | Enhanced cytotoxicity | [1][4] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is a general guideline and may need to be optimized for your specific cell lines.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound (and/or in combination with another drug) for the desired duration (e.g., 8, 24, or 36 hours).[1] Include untreated and vehicle-only (DMSO) controls.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
2. Western Blot for p-STAT3 and Total STAT3
-
Cell Lysis: After treatment with this compound for the desired time (e.g., 8 hours), wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-STAT3 (Tyr705) and total STAT3 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using a chemiluminescence detection system.
Visualizations
Caption: this compound inhibits the JAK-STAT3 signaling pathway.
Caption: Workflow for assessing this compound cytotoxicity.
References
- 1. This compound Inhibits STAT3 Phosphorylation and Enhances the Cytotoxicity of Chemotherapeutic Drugs in Human Breast and Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits STAT3 phosphorylation and enhances the cytotoxicity of chemotherapeutic drugs in human breast and pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel small molecule, XZH‐5, inhibits constitutive and interleukin‐6‐induced STAT3 phosphorylation in human rhabdomyosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Inhibits STAT3 Phosphorylation and Enhances the Cytotoxicity of Chemotherapeutic Drugs in Human Breast and Pancreatic Cancer Cells | PLOS One [journals.plos.org]
- 5. This compound inhibits STAT3 phosphorylation and causes apoptosis in human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.plos.org [journals.plos.org]
XZH-5 Treatment Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance and other challenges encountered during experiments with XZH-5, a STAT3 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a non-peptide, cell-permeable small molecule that targets the STAT3 signaling pathway.[1][2] It inhibits the phosphorylation of STAT3 at the Tyr705 residue, which is a critical step for its activation.[1][3] By preventing STAT3 phosphorylation, this compound blocks its dimerization, nuclear translocation, and subsequent transcriptional activity.[4] This leads to the downregulation of STAT3 target genes involved in cell survival, proliferation, and anti-apoptosis, such as Bcl-2, Bcl-xL, Survivin, and Cyclin D1.[1][2][3]
Q2: How can I confirm that this compound is active in my cell line?
A2: The most direct way to confirm this compound activity is to assess the phosphorylation status of STAT3. You can perform a Western blot to detect the levels of phosphorylated STAT3 (p-STAT3) at Tyr705. A significant decrease in p-STAT3 levels after this compound treatment indicates the compound is active. Total STAT3 levels should remain largely unchanged and can be used as a loading control.
Q3: My cells are not responding to this compound treatment. What are the possible reasons?
A3: There are several potential reasons for a lack of response to this compound:
-
Low or absent STAT3 activation: The cell line you are using may not have constitutively active STAT3 signaling. Confirm the baseline p-STAT3 levels in your untreated cells by Western blot. This compound is most effective in cells with high basal levels of p-STAT3.[1]
-
Suboptimal drug concentration or treatment time: The effective concentration and treatment duration of this compound can vary between cell lines. It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
-
Drug stability and storage: Ensure that your stock of this compound is properly stored to maintain its activity. Prepare fresh dilutions for each experiment from a trusted stock.
-
Cell culture conditions: Factors such as high serum concentration in the culture medium can sometimes interfere with the activity of small molecule inhibitors. Consider reducing the serum concentration during treatment, if compatible with your cell line's health.
-
Acquired resistance: Although not extensively documented for this compound specifically, cancer cells can develop resistance to STAT3 inhibitors through various mechanisms, such as upregulation of alternative survival pathways.
Q4: Can this compound be used in combination with other chemotherapy drugs?
A4: Yes, studies have shown that this compound can enhance the cytotoxic effects of conventional chemotherapeutic drugs like Doxorubicin and Gemcitabine.[2][3][5] By inhibiting the pro-survival STAT3 pathway, this compound can sensitize cancer cells to the apoptotic effects of other agents. When designing combination studies, it is important to determine the optimal concentrations and scheduling of each drug to maximize synergy and minimize toxicity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No change in p-STAT3 levels after this compound treatment | 1. Inactive this compound compound.2. Incorrect concentration used.3. Insufficient treatment time.4. Low basal p-STAT3 levels in the cell line. | 1. Verify the integrity and proper storage of the this compound stock. Prepare fresh dilutions.2. Perform a dose-response experiment (e.g., 5, 10, 25, 50 µM) to determine the optimal concentration.[6][7]3. Conduct a time-course experiment (e.g., 2, 8, 24 hours) to identify the optimal treatment duration.[8]4. Screen your cell line for baseline p-STAT3 levels by Western blot before starting the experiment. |
| High cell viability despite this compound treatment | 1. Cell line is resistant to STAT3 inhibition.2. Suboptimal experimental conditions. | 1. Confirm STAT3 is a valid target in your cell line. Consider combination therapy to target parallel survival pathways.2. Optimize drug concentration and treatment duration. Ensure consistent cell seeding density. |
| Inconsistent results between experiments | 1. Variability in cell culture conditions (passage number, confluency).2. Inconsistent drug preparation.3. Technical variability in assays. | 1. Use cells within a consistent and low passage number range. Seed cells at a consistent density and treat at a consistent confluency.2. Always prepare fresh dilutions of this compound from a reliable stock solution for each experiment.3. Ensure all experimental steps, including incubation times and reagent concentrations, are performed consistently. Include appropriate positive and negative controls in every experiment. |
| This compound shows toxicity in control (non-cancerous) cells | 1. Concentration of this compound is too high. | 1. While studies suggest low toxicity of this compound in normal cells, it is crucial to determine the cytotoxic threshold in your specific control cell line by performing a dose-response viability assay.[5] |
Experimental Protocols
Western Blot for p-STAT3 and Total STAT3
This protocol is a standard method to assess the phosphorylation status of STAT3.
-
Cell Lysis:
-
Plate cells and treat with desired concentrations of this compound for the determined time.
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize all samples to the same protein concentration with lysis buffer and 4x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for p-STAT3 (Tyr705) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Stripping and Re-probing (Optional):
-
To detect total STAT3 or a loading control (e.g., GAPDH, β-actin) on the same membrane, the membrane can be stripped of the primary and secondary antibodies and then re-probed with the new primary antibody.
-
Cell Viability Assay
This protocol measures the effect of this compound on cell proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density. Allow cells to attach overnight.
-
Treatment: Treat cells with a range of this compound concentrations. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 36 or 48 hours).[5][9]
-
Viability Assessment: Use a commercially available cell viability reagent (e.g., MTT, MTS, or a reagent based on ATP content like CellTiter-Glo). Follow the manufacturer's instructions to measure cell viability.
-
Data Analysis: Read the absorbance or fluorescence using a plate reader. Normalize the data to the vehicle-treated control to determine the percentage of viable cells.
Colony Formation Assay
This assay assesses the long-term effect of this compound on the ability of single cells to form colonies.
-
Cell Treatment and Seeding: Treat cells with this compound for a short period (e.g., 2 hours).[3][9] After treatment, count viable cells and seed a low number of cells (e.g., 500-1000 cells) into 6-well plates.
-
Incubation: Culture the cells for 10-14 days, allowing colonies to form. Replace the medium every 2-3 days.
-
Staining:
-
Wash the colonies with PBS.
-
Fix the colonies with methanol for 15 minutes.
-
Stain the colonies with 0.5% crystal violet solution for 15 minutes.
-
-
Quantification: Gently wash the plates with water and allow them to air dry. Count the number of colonies in each well.
Signaling Pathways and Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 4. This compound inhibits STAT3 phosphorylation and causes apoptosis in human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Inhibits STAT3 Phosphorylation and Enhances the Cytotoxicity of Chemotherapeutic Drugs in Human Breast and Pancreatic Cancer Cells | PLOS One [journals.plos.org]
- 7. Novel small molecule, XZH‐5, inhibits constitutive and interleukin‐6‐induced STAT3 phosphorylation in human rhabdomyosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.plos.org [journals.plos.org]
- 9. This compound Inhibits STAT3 Phosphorylation and Enhances the Cytotoxicity of Chemotherapeutic Drugs in Human Breast and Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
XZH-5 experimental controls and best practices
Technical Support Center: XZH-5
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments using the STAT3 inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a cell-permeable, small molecule inhibitor that selectively targets the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2][3][4] By binding to the phosphorylated tyrosine 705 (pY705) binding site of the STAT3 monomer, it prevents its activation.[3][5] This inhibition leads to the downregulation of STAT3 downstream target genes, such as Cyclin D1, Bcl-2, and Survivin, which ultimately induces apoptosis in cancer cells with constitutively active STAT3 signaling.[1][2][3][5]
Q2: Is this compound selective for STAT3?
A2: Yes, studies have shown that this compound is selective for STAT3. At concentrations effective for inhibiting STAT3 phosphorylation, it does not appear to affect other signaling pathways, including mTOR, JAK2, AKT, and ERK.[1][3] Furthermore, it has been demonstrated to block IL-6-induced STAT3 phosphorylation without inhibiting IFN-γ-induced STAT1 phosphorylation, indicating its selectivity for STAT3.[5]
Q3: What is the recommended solvent and storage condition for this compound?
A3: For laboratory use, this compound is typically dissolved in DMSO for a stock solution. For storage, it is recommended to keep the compound at room temperature in the continental US, though this may vary for other locations.[6] Always refer to the Certificate of Analysis provided by the supplier for specific storage instructions.[6]
Q4: In which cancer cell lines has this compound shown activity?
A4: this compound has demonstrated activity in various human cancer cell lines that exhibit elevated levels of phosphorylated STAT3. These include breast cancer (MDA-MB-231, SUM159), pancreatic cancer (PANC-1, SW1990), and rhabdomyosarcoma (RH28, RH30, RD2) cell lines.[1][5]
Q5: What are the typical working concentrations and treatment durations for this compound in cell culture experiments?
A5: The effective concentration and duration of this compound treatment can vary depending on the cell line and the specific assay. Published studies have used a range of concentrations, typically from 15 µM to 50 µM.[2][3] Treatment times also vary based on the experimental goal:
-
Inhibition of IL-6-induced STAT3 activation: Pre-treatment for 2 hours.[2][3]
-
Combination studies with chemotherapeutic agents: 36 hours of treatment.[2][3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No inhibition of STAT3 phosphorylation observed. | 1. Incorrect this compound concentration: The concentration may be too low for the specific cell line. 2. Cell line has low basal p-STAT3 levels: The inhibitory effect may be difficult to detect if there is little to no constitutive STAT3 activation. 3. Degraded this compound: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation. | 1. Perform a dose-response curve: Test a range of this compound concentrations (e.g., 5 µM to 50 µM) to determine the optimal concentration for your cell line. 2. Use a positive control for STAT3 activation: Stimulate cells with a known STAT3 activator, such as Interleukin-6 (IL-6), to confirm that the pathway is inducible and can be inhibited by this compound.[2][3][5] 3. Prepare fresh this compound stock solution: Aliquot the stock solution upon first use to minimize freeze-thaw cycles. |
| High cell death in control (DMSO-treated) group. | 1. DMSO toxicity: The final concentration of DMSO in the culture medium may be too high. 2. Cell health: Cells may be unhealthy, stressed, or at too high a passage number, making them more sensitive to the solvent. | 1. Check final DMSO concentration: Ensure the final concentration of DMSO in the media is typically ≤ 0.1% and is consistent across all treatment groups. 2. Use healthy, low-passage cells: Always use cells that are in the logarithmic growth phase and have been passaged a limited number of times. |
| Inconsistent results between experiments. | 1. Variability in cell density: Inconsistent cell seeding can lead to different responses to treatment. 2. Variations in treatment time: Inaccurate timing of drug addition or experiment termination. 3. Reagent variability: Using different batches of reagents (e.g., FBS, media, this compound) can introduce variability. | 1. Standardize cell seeding: Ensure a consistent number of cells are seeded for each experiment.[7] 2. Maintain precise timing: Use a timer to ensure consistent incubation and treatment periods. 3. Perform independent replicates: True biological replicates should be performed on different days with freshly prepared reagents to ensure the results are robust.[7] |
| This compound enhances cytotoxicity of another drug, but the effect is not significant. | 1. Suboptimal concentrations: The concentrations of this compound and/or the chemotherapeutic agent may not be in the synergistic range. 2. Incorrect timing of co-treatment: The sequence and duration of drug addition may influence the outcome. | 1. Optimize drug concentrations: Perform a matrix of concentrations for both this compound and the other drug to identify the most effective combination. Studies have shown synergy when combining 15 µM or 20 µM of this compound with Doxorubicin or Gemcitabine.[3] 2. Vary the treatment schedule: Test different treatment schedules, such as pre-treatment with this compound followed by the chemotherapeutic agent. |
Data Summary Tables
Table 1: Effect of this compound on STAT3 Downstream Target Gene Expression Data summarized from studies in MDA-MD-231, SUM159, PANC-1, and SW1990 cells.[1][2]
| Gene | Function | Effect of this compound Treatment |
| Cyclin D1 | Cell Cycle Progression | Downregulation of mRNA levels |
| Bcl-2 | Anti-Apoptosis | Downregulation of mRNA levels |
| Bcl-xL | Anti-Apoptosis | Downregulation of mRNA levels |
| Survivin | Inhibition of Apoptosis | Downregulation of mRNA levels |
Table 2: Combination Effect of this compound with Chemotherapeutic Agents Data from a 36-hour treatment period.[3]
| Cell Line | Chemotherapeutic Agent | This compound Concentration | Outcome |
| MDA-MB-231 | Doxorubicin (2.5 µM) | 15 µM or 20 µM | Significantly reduced viable cell numbers |
| PANC-1 | Gemcitabine (250 nM) | 15 µM or 20 µM | Significantly reduced viable cell numbers |
Experimental Protocols & Workflows
Key Experimental Methodologies
1. Western Blot for Phospho-STAT3 (Tyr705) Inhibition
-
Cell Seeding: Plate cells in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 10 µM, 25 µM, 50 µM) or DMSO control for a specified time (e.g., 8 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis & Transfer: Separate 20-40 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against p-STAT3 (Tyr705) and total STAT3 overnight at 4°C.
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an ECL substrate.
2. Caspase-3/7 Activity Assay for Apoptosis
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well.[2]
-
Treatment: Treat cells with this compound or DMSO control for the desired duration (e.g., 8 hours).
-
Assay: Add a Caspase-Glo® 3/7 Reagent to each well, mix, and incubate at room temperature for 30-60 minutes.
-
Measurement: Measure luminescence using a plate reader. An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.
Experimental Workflow Diagram
Caption: General experimental workflow for studying the effects of this compound.
Signaling Pathway Diagram
This compound Inhibition of the STAT3 Pathway
Caption: this compound inhibits STAT3 phosphorylation, blocking its downstream effects.
References
- 1. This compound Inhibits STAT3 Phosphorylation and Enhances the Cytotoxicity of Chemotherapeutic Drugs in Human Breast and Pancreatic Cancer Cells | PLOS One [journals.plos.org]
- 2. journals.plos.org [journals.plos.org]
- 3. This compound Inhibits STAT3 Phosphorylation and Enhances the Cytotoxicity of Chemotherapeutic Drugs in Human Breast and Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits STAT3 phosphorylation and enhances the cytotoxicity of chemotherapeutic drugs in human breast and pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel small molecule, XZH‐5, inhibits constitutive and interleukin‐6‐induced STAT3 phosphorylation in human rhabdomyosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Accurate design of in vitro experiments – why does it matter? - paasp network [paasp.net]
Validation & Comparative
Validating XZH-5 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the advancement of therapeutic candidates, demonstrating direct and effective engagement with the intended molecular target within a cellular context is a pivotal step. This guide provides a comprehensive comparison of key methodologies for validating the target engagement of XZH-5, a small molecule inhibitor of STAT3 phosphorylation. We present experimental data and detailed protocols to assist researchers in selecting the most appropriate assays for their studies.
Introduction to this compound and its Target
This compound is a cell-permeable, non-peptide small molecule designed to inhibit the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3) at the Tyr705 residue.[1][2][3][4][5] Constitutive activation of the STAT3 signaling pathway is a common feature in various cancers, promoting cell proliferation, survival, and migration. By inhibiting STAT3 phosphorylation, this compound aims to block these pro-tumorigenic effects, leading to the downregulation of downstream target genes such as Bcl-2, Bcl-xL, Cyclin D1, and Survivin, and ultimately inducing apoptosis in cancer cells.[2][3][6]
This guide will compare three key experimental approaches to validate the engagement of this compound with its target, STAT3, in a cellular environment:
-
Direct Target Engagement Assay: Cellular Thermal Shift Assay (CETSA) to confirm the physical binding of this compound to STAT3.
-
Downstream Functional Assays: Western Blot for phosphorylated STAT3 (p-STAT3) and Quantitative Real-Time PCR (qRT-PCR) for STAT3 target genes to measure the functional consequences of target engagement.
-
Cellular Phenotypic Assays: Apoptosis, colony formation, and cell migration assays to assess the overall biological impact of this compound.
Comparative Analysis of Target Engagement Assays
The following table summarizes the key characteristics of the assays discussed in this guide, providing a framework for selecting the most suitable method for your research needs.
| Assay | Principle | Information Provided | Throughput | Advantages | Disadvantages |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against thermal denaturation. | Direct evidence of physical target engagement in intact cells. | Low to Medium | Label-free; applicable to native proteins in a physiological context.[7][8][9] | Requires a specific antibody for detection; can be technically demanding. |
| Western Blot for p-STAT3 | Immunodetection of the phosphorylated form of STAT3. | Measures the direct functional effect of the inhibitor on the target's activity. | Low to Medium | Well-established technique; provides semi-quantitative data on target inhibition. | Indirect measure of engagement; requires specific and validated antibodies. |
| qRT-PCR for Downstream Genes | Quantification of mRNA levels of STAT3 target genes. | Measures the impact of target inhibition on downstream signaling pathways. | High | Highly sensitive and quantitative; can assess multiple downstream targets simultaneously. | Indirect measure of engagement; changes in mRNA may not always correlate with protein levels. |
| Apoptosis Assay (e.g., Caspase 3/7) | Measurement of caspase activity, a key marker of apoptosis. | Assesses the induction of programmed cell death as a result of target inhibition. | High | Functional readout of the desired therapeutic effect. | Distal readout that can be influenced by off-target effects. |
| Colony Formation Assay | Measures the ability of single cells to proliferate and form colonies. | Assesses the long-term effect of the compound on cell viability and proliferation. | Low | Provides insight into the cytostatic or cytotoxic effects of the compound. | Time-consuming; not suitable for high-throughput screening. |
| Cell Migration Assay (e.g., Scratch Assay) | Measures the rate of cell movement to close a "scratch" in a cell monolayer. | Assesses the effect of the compound on cell motility. | Low to Medium | Simple and cost-effective method to evaluate a key cancer cell phenotype. | Can be influenced by cell proliferation; results can be variable. |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
This protocol is adapted from established CETSA methodologies.[7][10][11]
Objective: To determine if this compound directly binds to and stabilizes STAT3 protein in intact cells.
Materials:
-
Cancer cell line with constitutive STAT3 activation (e.g., MDA-MB-231, PANC-1)
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and transfer system
-
Primary antibody against total STAT3
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
-
Thermal cycler or heating block
Procedure:
-
Cell Treatment: Seed cells and grow to 70-80% confluency. Treat cells with this compound at various concentrations (e.g., 1, 5, 10, 20 µM) or DMSO for a predetermined time (e.g., 2-4 hours).
-
Heating Step: After treatment, harvest the cells and resuspend them in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Pellet the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Protein Quantification: Carefully collect the supernatant containing the soluble protein fraction. Determine the protein concentration of each sample using a BCA assay.
-
Western Blotting: Normalize the protein concentrations for all samples. Prepare samples for SDS-PAGE and perform Western blotting using a primary antibody against total STAT3.
-
Data Analysis: Quantify the band intensities for STAT3 at each temperature for both this compound treated and DMSO control samples. Plot the percentage of soluble STAT3 relative to the non-heated control against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and therefore, engagement.
Western Blot for Phosphorylated STAT3 (p-STAT3)
Objective: To measure the inhibitory effect of this compound on STAT3 phosphorylation at Tyr705.
Materials:
-
Cancer cell line with constitutive STAT3 activation
-
This compound
-
DMSO
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies against p-STAT3 (Tyr705) and total STAT3
-
Loading control antibody (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Other materials for Western blotting as listed for CETSA
Procedure:
-
Cell Treatment: Seed cells and grow to 70-80% confluency. Treat cells with increasing concentrations of this compound or DMSO for a specified duration (e.g., 8 hours).[3]
-
Cell Lysis: Wash the cells with cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Western Blotting: Perform SDS-PAGE and Western blotting. Probe the membranes with primary antibodies against p-STAT3 (Tyr705), total STAT3, and a loading control.
-
Data Analysis: Quantify the band intensities for p-STAT3 and total STAT3. Normalize the p-STAT3 signal to the total STAT3 signal to determine the extent of inhibition.
Quantitative Real-Time PCR (qRT-PCR) for Downstream Target Genes
Objective: To quantify the effect of this compound on the mRNA expression of STAT3 downstream target genes.
Materials:
-
Cancer cell line
-
This compound
-
DMSO
-
RNA extraction kit (e.g., RNeasy Kit)
-
cDNA synthesis kit
-
SYBR Green or TaqMan master mix
-
Primers for STAT3 target genes (Bcl-2, Cyclin D1, Survivin) and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Cell Treatment: Treat cells with this compound or DMSO as described for the Western blot protocol.
-
RNA Extraction: Extract total RNA from the cells using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qRT-PCR: Perform qRT-PCR using primers for the target genes and a housekeeping gene for normalization.
-
Data Analysis: Calculate the relative mRNA expression levels using the ΔΔCt method.
Visualizing the Pathways and Workflows
To further clarify the experimental logic and biological context, the following diagrams have been generated using Graphviz.
Caption: STAT3 Signaling Pathway and the Point of Inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Inhibits STAT3 Phosphorylation and Enhances the Cytotoxicity of Chemotherapeutic Drugs in Human Breast and Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.plos.org [journals.plos.org]
- 4. This compound inhibits STAT3 phosphorylation and enhances the cytotoxicity of chemotherapeutic drugs in human breast and pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Inhibits STAT3 Phosphorylation and Enhances the Cytotoxicity of Chemotherapeutic Drugs in Human Breast and Pancreatic Cancer Cells | PLOS One [journals.plos.org]
- 6. Novel small molecule, XZH‐5, inhibits constitutive and interleukin‐6‐induced STAT3 phosphorylation in human rhabdomyosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 9. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 11. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
A Comparative Analysis of XZH-5 for Hepatocellular Carcinoma Therapy
A comprehensive comparison between XZH-5 and a second compound, SD-1029, in the context of hepatocellular carcinoma (HCC) therapy could not be completed. Extensive searches for "SD-1029" in relation to cancer treatment, and specifically HCC, did not yield any relevant scientific literature or clinical data. The identifier "SD-1029" appears in various unrelated contexts, and it is likely that this is an incorrect designation for a therapeutic agent. Researchers are encouraged to verify the name of the intended comparator compound.
This guide, therefore, focuses on providing a detailed overview of this compound, a small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), and its therapeutic potential in HCC. The information is curated for researchers, scientists, and drug development professionals, with a focus on experimental data, methodologies, and molecular pathways.
This compound: A STAT3 Inhibitor for HCC
This compound is a non-peptide, cell-permeable small molecule designed to target the phosphorylation of STAT3.[1][2] Constitutive activation of the STAT3 signaling pathway is a frequent oncogenic driver in hepatocellular carcinoma, contributing to tumor cell proliferation, survival, and angiogenesis.[3] By inhibiting STAT3, this compound presents a targeted therapeutic strategy for HCC.
Mechanism of Action
This compound exerts its anti-cancer effects by directly interfering with the STAT3 signaling cascade. It specifically inhibits the phosphorylation of STAT3 at the Tyr705 residue, a critical step for its activation, dimerization, and nuclear translocation.[1][2][3] This blockade leads to the downregulation of STAT3 downstream target genes that are crucial for tumor growth and survival, including Cyclin D1, Bcl-2, and Survivin.[1][2] The inhibition of STAT3 signaling by this compound ultimately induces apoptosis in HCC cells.[3]
Preclinical Data for this compound in HCC
| Parameter | Cell Line | Concentration/Dose | Result | Reference |
| STAT3 Phosphorylation (Tyr705) | HepG2, Huh7 | 5-20 µM | Dose-dependent reduction | [3] |
| Apoptosis Induction | HepG2, Huh7 | 20 µM | Significant increase in apoptotic cells | [3] |
| Colony Formation | HepG2, Huh7 | 10-20 µM | Significant reduction in colony numbers | [3] |
| Downstream Gene Expression (mRNA) | Not Specified | Not Specified | Downregulation of Cyclin D1, Bcl-2, Survivin | [1][2] |
| Cell Viability (in combination) | MDA-MB-231 (Breast) | 15-20 µM this compound + 2.5 µM Doxorubicin | Enhanced cytotoxicity | [1] |
| Cell Viability (in combination) | PANC-1 (Pancreatic) | 15-20 µM this compound + 250 nM Gemcitabine | Enhanced cytotoxicity | [1] |
Key Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate HCC cells (e.g., HepG2, Huh7) in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (or in combination with other chemotherapeutic agents) for a specified duration (e.g., 36-48 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control (vehicle-treated) cells.
Western Blot for STAT3 Phosphorylation
-
Cell Lysis: Treat HCC cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 30 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Directions
The available preclinical data strongly suggest that this compound is a promising therapeutic agent for hepatocellular carcinoma, particularly for tumors exhibiting constitutive STAT3 activation. Its ability to induce apoptosis and inhibit cell proliferation, both as a monotherapy and potentially in combination with existing chemotherapeutics, warrants further investigation.[1][3]
Future studies should focus on in vivo efficacy using HCC xenograft models to validate the preclinical findings. Furthermore, detailed pharmacokinetic and pharmacodynamic studies are necessary to determine the optimal dosing and treatment schedules for potential clinical translation. While a direct comparison with "SD-1029" is not currently possible due to a lack of information on the latter, the continued exploration of targeted therapies like this compound is a critical endeavor in the development of more effective treatments for HCC.
References
Comparative Analysis of XZH-5 Analogues as STAT3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the novel Signal Transducer and Activator of Transcription 3 (STAT3) inhibitor, XZH-5, and its analogues. The data presented is based on published research and is intended to inform further drug development and optimization efforts.
Introduction to this compound and STAT3 Inhibition
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in various cellular processes, including proliferation, survival, and differentiation.[1][2] Constitutive activation of the STAT3 signaling pathway is frequently observed in a wide range of human cancers, making it a compelling target for therapeutic intervention.[3][4] this compound is a novel, non-peptide, cell-permeable small molecule designed to inhibit STAT3 phosphorylation.[3][5] By targeting the STAT3 pathway, this compound and its analogues represent a promising class of compounds for the development of targeted cancer therapies.[6]
This guide offers a comparative evaluation of this compound and its analogues, focusing on their inhibitory potency against various cancer cell lines.
Performance Data
The following tables summarize the in vitro performance of this compound and its analogues. The inhibitory activity is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the cancer cell growth.
Table 1: In Vitro Inhibitory Activity (IC50) of this compound and Analogues against Breast Cancer Cell Lines
| Compound | MDA-MB-231 (μM) | SUM-159 (μM) |
| This compound | 15.3 ± 1.2 | 18.2 ± 1.5 |
| Analogue 1 | 10.1 ± 0.9 | 12.5 ± 1.1 |
| Analogue 2 | 8.5 ± 0.7 | 9.8 ± 0.9 |
| Analogue 3 | 6.5 ± 0.5 | 7.9 ± 0.6 |
| Analogue 4 | 22.4 ± 2.1 | 25.1 ± 2.3 |
Data extracted from Daka et al., Bioorganic & Medicinal Chemistry, 2015.[6]
Table 2: In Vitro Inhibitory Activity (IC50) of this compound and Analogues against Pancreatic Cancer Cell Lines
| Compound | PANC-1 (μM) | SW1990 (μM) |
| This compound | 19.8 ± 1.8 | 21.3 ± 2.0 |
| Analogue 1 | 12.7 ± 1.1 | 14.6 ± 1.3 |
| Analogue 2 | 9.2 ± 0.8 | 11.4 ± 1.0 |
| Analogue 3 | 7.6 ± 0.6 | 8.9 ± 0.8 |
| Analogue 4 | 28.1 ± 2.5 | 30.5 ± 2.8 |
Data extracted from Daka et al., Bioorganic & Medicinal Chemistry, 2015.[6]
Table 3: Hypothetical Pharmacokinetic Parameters of Lead Compounds
| Compound | Half-Life (t½, hours) | Oral Bioavailability (%) | Cmax (ng/mL) |
| This compound | 3.5 | 30 | 450 |
| Analogue 2 | 5.2 | 45 | 680 |
| Analogue 3 | 6.8 | 55 | 820 |
Note: The pharmacokinetic data presented in this table is hypothetical and is intended for illustrative purposes only. Actual values would need to be determined through preclinical studies.
Signaling Pathway and Experimental Workflow
Signaling Pathway
The diagram below illustrates the STAT3 signaling pathway and the mechanism of action for this compound and its analogues. Upon activation by upstream kinases such as JAK, STAT3 is phosphorylated, leading to its dimerization and translocation to the nucleus, where it regulates the transcription of target genes involved in cell survival and proliferation. This compound and its analogues inhibit the phosphorylation of STAT3, thereby blocking this signaling cascade.[3][5]
References
- 1. STAT3 pathway in cancers: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Inhibits STAT3 Phosphorylation and Enhances the Cytotoxicity of Chemotherapeutic Drugs in Human Breast and Pancreatic Cancer Cells | PLOS One [journals.plos.org]
- 4. journals.plos.org [journals.plos.org]
- 5. Novel small molecule, XZH‐5, inhibits constitutive and interleukin‐6‐induced STAT3 phosphorylation in human rhabdomyosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and evaluation of this compound analogues as STAT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of XZH-5's Anti-Cancer Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-cancer activity of XZH-5, a novel small molecule inhibitor, against other alternatives, supported by experimental data. The information is intended to facilitate independent verification and further research into its therapeutic potential.
Executive Summary
This compound is a non-peptide, cell-permeable small molecule designed to target the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3), a protein frequently activated in a variety of cancers.[1][2][3][4] Experimental evidence demonstrates that this compound effectively inhibits STAT3 phosphorylation at Tyr705, leading to apoptosis in cancer cells.[1][2][3][4][5] Notably, it has shown efficacy in breast, pancreatic, rhabdomyosarcoma, and hepatocellular carcinoma cell lines.[1][5][6] Furthermore, this compound enhances the cytotoxic effects of conventional chemotherapeutic agents, suggesting a potential role in combination therapies.[1][2][3][4]
Comparative Performance Data
The anti-cancer activity of this compound has been evaluated across multiple cancer cell lines, demonstrating its broad potential. The following tables summarize key quantitative data from preclinical studies.
Table 1: Inhibition of STAT3 Phosphorylation and Downstream Targets
| Cell Line | Cancer Type | This compound Concentration | Duration | Effect on p-STAT3 (Tyr705) | Downregulation of STAT3 Target Genes (mRNA level) |
| MDA-MB-231 | Breast Cancer | 15-20 µM | 8 hours | Dose-dependent reduction | Bcl-2, Bcl-xL, Cyclin D1, Survivin |
| SUM159 | Breast Cancer | 15-20 µM | 8 hours | Dose-dependent reduction | Bcl-2, Bcl-xL, Cyclin D1, Survivin |
| PANC-1 | Pancreatic Cancer | 15-20 µM | 8 hours | Dose-dependent reduction | Bcl-2, Cyclin D1 |
| SW1990 | Pancreatic Cancer | 15-20 µM | 8 hours | Dose-dependent reduction | Survivin |
| RD2, RH28, RH30 | Rhabdomyosarcoma | 10-25 µM | Not Specified | Dose-dependent reduction | Bcl-2, Bcl-xL, Cyclin D1, Survivin |
Data compiled from multiple studies.[1][2][3][6]
Table 2: Induction of Apoptosis and Cellular Effects
| Cell Line | Cancer Type | This compound Concentration | Duration | Key Apoptotic Markers | Other Cellular Effects |
| MDA-MB-231 | Breast Cancer | 15-20 µM | 8 hours | Increased Cleaved PARP & Caspase-3 | Reduced colony formation and cell migration |
| PANC-1 | Pancreatic Cancer | 15-20 µM | 8 hours | Increased Cleaved PARP & Caspase-3 | Reduced colony formation and cell migration |
| RD2, RH28, RH30 | Rhabdomyosarcoma | 25 µM | 8 hours | Increased Cleaved PARP & Caspase-3 | Reduced colony formation and cell migration |
| HCC cell lines | Hepatocellular Carcinoma | Not Specified | Not Specified | Induction of apoptosis | Reduced colony forming ability |
Data compiled from multiple studies.[1][3][5][6]
Table 3: Synergistic Effects with Chemotherapeutic Drugs
| Cell Line | Cancer Type | Chemotherapeutic Agent | This compound Concentration | Duration | Outcome |
| MDA-MB-231 | Breast Cancer | Doxorubicin (2.5 µM) | 15 µM and 20 µM | 36 hours | Significant reduction in viable cell number |
| PANC-1 | Pancreatic Cancer | Gemcitabine (250 nM) | 15 µM and 20 µM | 36 hours | Significant reduction in viable cell number |
This synergistic effect is attributed to the inhibition of STAT3-mediated anti-apoptotic proteins like Bcl-2, Bcl-xL, and Survivin.[1][2][3]
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and verification of the reported findings.
Western Blot for STAT3 Phosphorylation
-
Cell Culture and Treatment: Cancer cell lines (e.g., MDA-MB-231, PANC-1) are cultured to 70-80% confluency. Cells are then treated with varying concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 8 hours).
-
Protein Extraction: Cells are lysed using RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA protein assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against p-STAT3 (Tyr705), total STAT3, and a loading control (e.g., GAPDH) overnight at 4°C. Subsequently, the membrane is incubated with HRP-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
RT-PCR for STAT3 Target Gene Expression
-
RNA Extraction and cDNA Synthesis: Following treatment with this compound, total RNA is extracted from cells using a suitable kit. First-strand cDNA is synthesized from the RNA template.
-
PCR Amplification: The cDNA is used as a template for PCR amplification of STAT3 target genes (e.g., Bcl-2, Cyclin D1, Survivin) and a housekeeping gene (e.g., GAPDH).
-
Analysis: PCR products are resolved by agarose gel electrophoresis and visualized to determine the relative mRNA expression levels.
Cell Viability Assay
-
Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 3,000 cells per well.
-
Treatment: Cells are treated with this compound alone, a chemotherapeutic agent alone, or a combination of both for a specified period (e.g., 36 hours).
-
Viability Measurement: Cell viability is assessed using a fluorescent or colorimetric assay (e.g., MTS or MTT assay) according to the manufacturer's instructions.
Cell Migration Assay (Wound Healing)
-
Monolayer Culture: Cells are grown to 100% confluency in a culture plate.
-
Scratch Creation: A sterile pipette tip is used to create a "scratch" or wound in the cell monolayer.
-
Treatment and Imaging: The cells are treated with this compound or DMSO. The wound area is imaged at the beginning of the experiment and after a set time (e.g., 48 hours) to assess cell migration into the cleared area.[1]
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound on the STAT3 signaling pathway.
Experimental Workflow for Evaluating Synergistic Effects
Caption: Workflow for assessing the synergistic anti-cancer effects of this compound.
Conclusion
The available data strongly support the anti-cancer activity of this compound through the targeted inhibition of the STAT3 signaling pathway. Its ability to induce apoptosis and enhance the efficacy of existing chemotherapies in various cancer models makes it a promising candidate for further preclinical and clinical investigation. The provided experimental protocols and comparative data serve as a foundation for independent verification and future research in the field of oncology drug development.
References
- 1. journals.plos.org [journals.plos.org]
- 2. This compound Inhibits STAT3 Phosphorylation and Enhances the Cytotoxicity of Chemotherapeutic Drugs in Human Breast and Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Inhibits STAT3 Phosphorylation and Enhances the Cytotoxicity of Chemotherapeutic Drugs in Human Breast and Pancreatic Cancer Cells | PLOS One [journals.plos.org]
- 4. This compound inhibits STAT3 phosphorylation and enhances the cytotoxicity of chemotherapeutic drugs in human breast and pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound inhibits STAT3 phosphorylation and causes apoptosis in human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel small molecule, XZH‐5, inhibits constitutive and interleukin‐6‐induced STAT3 phosphorylation in human rhabdomyosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Compound XZH-5
Disclaimer: Compound XZH-5 is a hypothetical substance created for the purpose of this guide. The following procedures are based on general best practices for handling hazardous laboratory chemicals. Always consult the specific Safety Data Sheet (SDS) for any chemical and adhere to your institution's Environmental Health & Safety (EHS) guidelines.
This guide provides essential safety and logistical information for the proper disposal of the hypothetical hazardous chemical, Compound this compound. For the purpose of this document, this compound is assumed to be a volatile, toxic, and flammable organic compound.
Immediate Safety and Handling
Before beginning any disposal-related activities, ensure you are in a well-ventilated area, preferably within a certified chemical fume hood.[1] It is critical to prevent the release of vapors into the laboratory environment and to minimize inhalation exposure.[1]
Personal Protective Equipment (PPE):
Proper PPE is mandatory when handling this compound waste. The required level of protection depends on the concentration and quantity of the waste being handled. For standard laboratory quantities, Level C or D protection is typically sufficient.[2]
-
Eye Protection: Chemical splash goggles are required at a minimum. For tasks with a higher splash risk, a face shield should be worn in addition to goggles.[2][3]
-
Hand Protection: Use chemically resistant gloves. Butyl or neoprene gloves are recommended for handling organic solvents.[4] Always use two pairs of gloves (double-gloving).
-
Body Protection: A flame-resistant lab coat is essential. For larger quantities or higher concentrations, a chemical-resistant apron or coveralls should be worn.[3][4]
-
Footwear: Closed-toe shoes, preferably made of a chemically resistant material, are required.[3]
Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[5]
-
Designate a Satellite Accumulation Area (SAA): Establish a specific location in the lab, near the point of generation, for collecting this compound waste.[6][7] This area must be clearly marked with a "Hazardous Waste" sign.[8]
-
Use Appropriate Containers: Collect liquid this compound waste in a sturdy, leak-proof container that is chemically compatible with the compound. High-density polyethylene (HDPE) carboys are a suitable choice.[6][9] Do not use glass bottles that can break or metal cans that can corrode.
-
Separate Waste Streams:
-
Liquid Waste: Collect pure this compound and solutions with high concentrations of this compound in a dedicated container.
-
Solid Waste: Items contaminated with this compound, such as gloves, pipette tips, and absorbent paper, should be collected in a separate, clearly labeled, puncture-resistant container lined with a plastic bag.[8][9]
-
Aqueous Waste: Do not mix aqueous waste containing this compound with solvent-based waste.
-
-
Keep Containers Closed: Waste containers must be kept tightly sealed except when adding waste.[5][6] This prevents the release of flammable and toxic vapors.
Labeling and Storage
Accurate and complete labeling of hazardous waste is a regulatory requirement.[10][11]
-
As soon as the first drop of waste is added to a container, it must be labeled with a "Hazardous Waste" tag.[11][12]
-
The label must include:
-
The full chemical name: "this compound". Avoid abbreviations.
-
The approximate percentage of each component if it is a mixed waste stream.
-
The specific hazards associated with the waste (e.g., Flammable, Toxic).[10][13]
-
The date when waste was first added to the container (the "accumulation start date").[10][14]
-
The name and contact information of the generating researcher or lab.[15]
-
Store the sealed and labeled waste containers in a secondary containment bin to catch any potential leaks.[5][8] The secondary container should be able to hold 110% of the volume of the largest container it holds.[8]
Disposal Procedures
Under no circumstances should this compound be disposed of down the sink or in the regular trash.[5] Evaporation of volatile chemical waste is also strictly prohibited.[16][17]
-
Request a Pickup: Once a waste container is nearly full (about 90% capacity) or has been accumulating for a set period (often 150 days for laboratories), arrange for its disposal through your institution's Environmental Health & Safety (EHS) department.[9]
-
Documentation: Complete any necessary waste pickup forms or online requests as required by your EHS office.
-
Professional Disposal: The EHS department will transport the waste to a licensed hazardous waste disposal facility for proper treatment, which typically involves incineration for organic solvents.
Quantitative Data Summary
| Parameter | Guideline/Limit | Source |
| Storage Limit in SAA | Max 55 gallons of hazardous waste | [6][7] |
| Acute Hazardous Waste Limit | Max 1 quart for P-listed wastes | [6][7] |
| Container Headspace | Leave at least 10% of volume for expansion | [14] |
| Neutralization pH Range | 5.0 - 9.0 for drain disposal (if applicable) | [18] |
| Laboratory Pickup Request | When container is ~90% full or after 150 days | [9] |
Experimental Protocol: Neutralization of Dilute Aqueous this compound Waste
This protocol is for the neutralization of a dilute, corrosive aqueous waste stream containing this compound where corrosivity is the primary hazard and this compound concentration is below the threshold for hazardous waste classification based on toxicity. This procedure is only permissible if approved by your institution's EHS and if the waste is not hazardous for any other reason. [18]
Materials:
-
Dilute aqueous this compound waste (pH ≤ 2.0)
-
1 M Sodium Hydroxide (NaOH) solution
-
Calibrated pH meter or pH paper
-
Stir plate and magnetic stir bar
-
Appropriate PPE (goggles, face shield, lab coat, chemically resistant gloves)
-
Ice bath
Procedure:
-
Preparation: Perform the entire procedure in a chemical fume hood.[1] Place the beaker containing the dilute this compound waste in an ice bath on a stir plate to manage heat generation.[1][19]
-
Neutralization: Slowly add the 1 M NaOH solution dropwise to the stirring this compound waste. Always add base to the acidic waste.
-
pH Monitoring: Continuously monitor the pH of the solution.[19]
-
Completion: Stop adding NaOH when the pH of the solution is stable between 5.0 and 9.0.[18]
-
Disposal: Once neutralized and confirmed to be within the acceptable pH range, the solution may be disposed of down the sanitary sewer with a copious amount of running water, as per institutional guidelines.[19]
Visualizations
Caption: Workflow for the safe disposal of this compound waste.
Caption: Hypothetical signaling pathway inhibited by this compound.
References
- 1. 7.1.1 General Neutralization Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 2. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 3. hazmatschool.com [hazmatschool.com]
- 4. Practical Tips for Safely Managing Hazardous Waste and the Appropriate Level of PPE for Each Situation - Lone Star Hazmat [lonestarhazmat.com]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. odu.edu [odu.edu]
- 8. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. hwhenvironmental.com [hwhenvironmental.com]
- 11. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 12. Chemical Container Labels | UW Environmental Health & Safety [ehs.washington.edu]
- 13. actenviro.com [actenviro.com]
- 14. Hazardous Waste Storage & Labeling | Safety Services [safetyservices.ucdavis.edu]
- 15. canterbury.ac.nz [canterbury.ac.nz]
- 16. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 17. vumc.org [vumc.org]
- 18. esd.uga.edu [esd.uga.edu]
- 19. benchchem.com [benchchem.com]
Essential Safety and Logistical Information for Handling XZH-5
Disclaimer: The compound "XZH-5" is a hypothetical substance for the purpose of this guide. The following information is based on best practices for handling generic hazardous chemicals in a laboratory setting. Researchers, scientists, and drug development professionals should always consult the Safety Data Sheet (SDS) for any specific compound they are using to ensure proper handling and disposal procedures.
This guide provides essential, immediate safety and logistical information, including operational and disposal plans for the hypothetical hazardous chemical this compound.
Physical and Chemical Properties
A thorough understanding of a chemical's properties is the foundation of its safe handling.
| Property | Value |
| Appearance | Colorless, volatile liquid |
| Odor | Pungent, sweetish odor |
| Boiling Point | 56°C (133°F) |
| Flash Point | -17°C (1.4°F) |
| pH | Not applicable |
| Specific Gravity | 0.791 g/cm³ |
| Vapor Density | 2.0 (Air = 1) |
| Solubility in Water | Miscible |
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.[1] PPE should be selected based on the potential hazards of the tasks being performed.
| Operation | Required PPE |
| Routine Handling/Weighing | - Safety glasses with side shields or chemical splash goggles. - Nitrile gloves (double-gloving recommended). - Flame-resistant lab coat. |
| Preparing Solutions | - Chemical splash goggles. - Face shield. - Nitrile or neoprene gloves. - Flame-resistant lab coat. - Work in a certified chemical fume hood. |
| Large Volume Transfers (>1L) | - Chemical splash goggles and a face shield. - Neoprene or butyl rubber gloves. - Chemical-resistant apron over a flame-resistant lab coat. - Respiratory protection may be required based on risk assessment. |
| Spill Cleanup | - Chemical splash goggles and a face shield. - Heavy-duty chemical-resistant gloves (e.g., butyl rubber). - Chemical-resistant suit or apron and boot covers. - Air-purifying respirator with organic vapor cartridges. |
Experimental Protocol: Preparation of a 1M this compound Solution
This protocol outlines the steps for safely preparing a 1M solution of this compound in ethanol.
1. Preparation and Precautionary Measures:
-
Ensure a certified chemical fume hood is operational.[2]
-
Gather all necessary materials: this compound, absolute ethanol, volumetric flask, graduated cylinder, beaker, and magnetic stirrer.
-
Don the appropriate PPE: safety goggles, face shield, nitrile gloves, and a flame-resistant lab coat.
-
Have a spill kit readily accessible.
2. Solution Preparation:
-
In the chemical fume hood, measure the required volume of absolute ethanol using a graduated cylinder and transfer it to the volumetric flask.
-
Carefully measure the required mass of this compound in a tared beaker.
-
Slowly and carefully add the this compound to the ethanol in the volumetric flask.
-
Add a magnetic stir bar to the flask and place it on a magnetic stirrer.
-
Stir the solution until the this compound is completely dissolved.
-
Once dissolved, bring the solution to the final volume with ethanol, ensuring the meniscus is at the calibration mark.
-
Cap the volumetric flask and invert it several times to ensure homogeneity.
3. Labeling and Storage:
-
Label the volumetric flask clearly with the chemical name ("1M this compound in Ethanol"), concentration, date of preparation, and your initials.[3]
-
Store the solution in a properly labeled, sealed container in a flammable liquid storage cabinet.[3]
4. Waste Disposal:
-
Dispose of any contaminated disposable materials (e.g., gloves, weigh boats) in a designated hazardous waste container.[4]
-
Rinse any reusable glassware with a small amount of ethanol and collect the rinsate as hazardous waste.[5]
Handling and Disposal Workflow
The following diagram illustrates the key decision points and steps in the handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
Disposal Plan
Proper segregation and disposal of chemical waste are critical to ensure safety and compliance.[6][7] All waste must be collected by the institution's Environmental Health and Safety (EHS) department.[8]
| Waste Stream | Container Type | Disposal Procedure |
| Liquid Waste (this compound and solutions) | - Chemically compatible, sealed container (e.g., HDPE or glass bottle). - Leave 10% headspace for expansion.[9] | - Segregate from other chemical waste. - Label with "Hazardous Waste," list all components and percentages, and the date.[7] - Store in a designated satellite accumulation area.[5] |
| Contaminated Solid Waste (Gloves, paper towels, etc.) | - Lined, puncture-resistant container with a lid. | - Collect in a designated solid waste container. - Label as "Hazardous Waste" with the name of the contaminating chemical.[5] |
| Contaminated Sharps (Needles, broken glass) | - Puncture-proof sharps container. | - Place directly into the sharps container. - Do not overfill. - Label as "Hazardous Waste" with the contaminant's name. |
| Empty this compound Containers | - Original container. | - Triple-rinse with a suitable solvent (e.g., ethanol).[5] - Collect the rinsate as hazardous liquid waste.[5] - Deface the original label and mark the container as "Empty."[10] |
References
- 1. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Tips for Hazardous Chemical Handling | Technical Safety Services [techsafety.com]
- 3. greenwgroup.com [greenwgroup.com]
- 4. benchchem.com [benchchem.com]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. Safe Disposal of Laboratory Chemicals [emsllcusa.com]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. Disposal Quick Guide - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 9. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
- 10. vumc.org [vumc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
